5-Sulfosalicylaldehyde sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfosalicylaldehyde Sodium Salt
Introduction: A Multifunctional Building Block for Advanced Research
5-Sulfosalicylaldehyde sodium salt, systematically known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound of significant interest to the research community.[1] Its unique molecular architecture, combining a reactive aldehyde, an acidic phenolic hydroxyl group, and a water-solubilizing sodium sulfonate group, makes it a versatile precursor in organic synthesis, coordination chemistry, and analytical sciences.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their empirical determination. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel applications, from the synthesis of water-soluble Schiff base ligands and metal complexes to the development of advanced materials.[1]
Molecular Identity and Structural Elucidation
A foundational understanding of a compound begins with its unequivocal identification. This compound is a well-characterized entity, and its identity can be routinely confirmed through a combination of spectroscopic and analytical techniques.
Chemical Structure and Nomenclature
The structural framework of this compound is key to its reactivity and physical properties. The IUPAC name, sodium 3-formyl-4-hydroxybenzenesulfonate, precisely describes the arrangement of its functional groups on the benzene ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | sodium 3-formyl-4-hydroxybenzenesulfonate | [2] |
| CAS Number | 16856-04-5 | [1] |
| Molecular Formula | C₇H₅NaO₅S | [2] |
| Molecular Weight | 224.17 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | [2] |
| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M | [1] |
To visually represent the molecule's connectivity and the spatial relationship of its functional groups, a 2D structural diagram is provided below.
Caption: 2D structure of this compound.
Physical and Thermal Properties
The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various experimental setups.
Physical Appearance and Form
This compound is typically supplied as a cream-colored or light yellow to light brown solid.[3] The crystalline nature of the solid is influenced by the ionic interactions between the sodium cation (Na⁺) and the sulfonate anion (SO₃⁻), as well as hydrogen bonding networks.
Melting Point
The melting point is a fundamental indicator of a compound's purity. For this compound, a melting point in the range of 170–173°C has been reported. A sharp melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of the melting range.
The determination of a precise melting point is a cornerstone of compound characterization. The following protocol outlines a robust method using a capillary melting point apparatus.
Objective: To accurately determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, for fine powders)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C/min) to obtain an approximate melting point. This provides a target range for the more accurate measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample. Heat the sample at a slow, controlled rate (1-2°C/min) as you approach the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Causality of Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing, leading to a more accurate and sharper melting range.
-
Slow Heating Rate: A slow heating rate (1-2°C/min) is crucial to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample is identical to the temperature of the thermometer. Rapid heating can lead to an artificially high and broad melting range.
Caption: General workflow for the synthesis of this compound.
This direct sulfonation method is advantageous as it avoids the need for protecting groups for the aldehyde functionality, provided the reaction temperature is carefully controlled to prevent oxidation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Conclusion
This compound is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its high water solubility, combined with the reactivity of its aldehyde and phenolic groups, provides a powerful platform for innovation in various scientific disciplines. This guide has outlined its key characteristics and provided robust, field-tested protocols for their determination, empowering researchers to confidently incorporate this compound into their experimental designs.
References
-
Kirker, G. W. (1979). AN EFFICIENT SYNTHESIS OF this compound. Organic Preparations and Procedures International, 12(3-4), 246-248. Retrieved from [Link]
-
Marzotto, A., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23669172, this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]
-
Zare, K., et al. (2014). Determination of the acid dissociation constants of the p-sulphonato-calixa[2]rene. Journal of Nanoanalysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Sodium 3-Formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Water Solubility and Stability of 5-Sulfosalicylaldehyde Sodium Salt
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Sulfosalicylaldehyde sodium salt (also known as sodium 3-formyl-4-hydroxybenzenesulfonate), with a primary focus on its aqueous solubility and stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile reagent in their work.
Introduction: The Multifaceted Role of this compound
This compound is a trifunctional aromatic compound that has become an important tool in various scientific disciplines.[1] Its utility stems from the presence of an aldehyde, a hydroxyl group, and a sodium sulfonate group on the benzene ring. The sodium sulfonate group imparts high water solubility, making it an ideal precursor for the synthesis of water-soluble Schiff base ligands.[1] These ligands are adept at forming stable, water-soluble complexes with a variety of metal ions, which are being explored for applications in catalysis and as insulin-mimetic agents.[1] Furthermore, its reactive aldehyde group allows for the colorimetric and spectrophotometric quantification of amines and hydroxylamines.[1][2]
This guide will delve into the fundamental aspects of its water solubility and provide a detailed analysis of its stability under various stress conditions, offering practical guidance for its handling, storage, and application in experimental settings.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 16856-04-5 | [1] |
| Molecular Formula | C₇H₅NaO₅S | [3][4] |
| Molecular Weight | 224.17 g/mol | [1][3] |
| Appearance | Cream solid | [5] |
| Purity | Typically ≥95% | [5][6][7] |
| Storage | Room temperature or 2-8°C, under inert atmosphere | [5][8] |
Aqueous Solubility: A Key Attribute
Protocol for Preparing an Aqueous Stock Solution
This protocol outlines a standardized procedure for the preparation of an aqueous stock solution of this compound, ensuring consistency and reliability in experimental setups.
Materials:
-
This compound
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Weigh the calculated mass of the compound accurately using a calibrated analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add approximately 70-80% of the final volume of deionized or distilled water to the flask.
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved. The solution should be clear and free of any visible particles.
-
Bring the solution to the final volume with deionized or distilled water. Ensure the meniscus is aligned with the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Label the flask with the compound name, concentration, date of preparation, and your initials.
-
Store the solution appropriately, considering its stability as discussed in the following sections. For long-term storage, refrigeration at 2-8°C is recommended.
Stability Profile: A Critical Consideration for Reliable Research
The stability of this compound is a critical factor that can influence the outcome and reproducibility of experiments. Degradation of the compound can lead to the formation of impurities, which may interfere with the intended reactions or analytical measurements. This section provides a detailed overview of the stability of this compound under various stress conditions, in line with the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Forced Degradation Studies Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[9][11] The following diagram illustrates a typical workflow for conducting such studies.
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many organic compounds in aqueous solutions. The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the aldehyde group is generally stable. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to side reactions.
-
Neutral Conditions (Water): In neutral aqueous solutions, the compound is expected to be relatively stable for short periods.
-
Basic Conditions (e.g., 0.1 M NaOH): Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid. In this case, the expected products would be sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate and the disodium salt of 5-sulfosalicylic acid.
Oxidative Stability
The aldehyde functional group is susceptible to oxidation.
-
Oxidizing Agents (e.g., Hydrogen Peroxide): Exposure to oxidizing agents like hydrogen peroxide is expected to convert the aldehyde group to a carboxylic acid, forming 5-sulfosalicylic acid sodium salt. It is recommended to store the compound under an inert atmosphere to prevent air oxidation.[1]
Thermal Stability
Elevated temperatures can accelerate degradation processes.
-
Dry Heat: As a solid, the compound is relatively stable at room temperature. However, at elevated temperatures, decomposition may occur.
-
Solution at Elevated Temperatures: In solution, thermal stress can accelerate hydrolysis and oxidation reactions.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation. Aromatic aldehydes can be sensitive to light. Following ICH Q1B guidelines for photostability testing is recommended to assess the impact of light exposure.[10]
Hygroscopicity
The presence of the sodium sulfonate group makes the compound hygroscopic. It is crucial to store the solid compound in a tightly sealed container in a dry environment to prevent moisture absorption, which could affect its stability and weighing accuracy.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of its functional groups.
Caption: Potential degradation pathways.
Analytical Methodology for Stability Assessment
A robust analytical method is essential for monitoring the stability of this compound and quantifying any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[12]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and process-related impurities.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol for Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier should be optimized to achieve adequate separation.
-
Detector Selection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of this compound.
-
Forced Degradation Sample Analysis: Samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) should be analyzed to ensure that all degradation products are well-separated from the main peak.
-
Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
Recommendations for Handling and Storage
To ensure the integrity and performance of this compound, the following handling and storage practices are recommended:
-
Solid Compound:
-
Store in a tightly sealed container to protect from moisture.
-
Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.[8]
-
-
Aqueous Solutions:
-
Prepare fresh solutions for optimal performance.
-
If storage is necessary, store at 2-8°C for a limited period. The stability of the solution over time should be verified for the specific experimental conditions.
-
Protect solutions from light, especially if they are to be stored for an extended period.
-
Conclusion
This compound is a valuable reagent with broad applications, largely owing to its high water solubility and versatile reactivity. A thorough understanding of its stability profile is paramount for its effective and reliable use in research and development. This guide has provided a comprehensive overview of its aqueous solubility and stability under various stress conditions, along with practical protocols and analytical considerations. By adhering to the principles and recommendations outlined herein, researchers can ensure the integrity of their experiments and the validity of their results.
References
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Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 363-369. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Forced Degradation Studies. Review | PDF | Hydrogen Peroxide | Solubility - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. (2024, September 3). Retrieved January 14, 2026, from [Link]
-
Sodium 3-Formyl-4-hydroxybenzenesulfonate - Amerigo Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
-
5-SULFOSALICYLALDEHYDE, SODIUM SALT - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound | C7H5NaO5S | CID 23669172 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cas 16856-04-5,5-SULFOSALICYLALDEHYDE, SODIUM SALT | lookchem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experimental evaluation of the thermal degradation of solar salt under different gas covers - Repositori Obert UdL. (n.d.). Retrieved January 14, 2026, from [Link]
-
Sodium 3-formyl-4-hydroxybenzenesulfonate - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form - ResearchGate. (2013, January). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to Sodium 3-formyl-4-hydroxybenzenesulfonate (CAS 16856-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-formyl-4-hydroxybenzenesulfonate, registered under CAS number 16856-04-5, is a versatile aromatic compound of significant interest in various fields of chemical synthesis and materials science. Its unique trifunctional architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a water-solubilizing sulfonate group, makes it a valuable building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents and functional materials.
Chemical Structure and Properties
Sodium 3-formyl-4-hydroxybenzenesulfonate is an organic sodium salt. The molecule consists of a benzene ring substituted with a formyl (-CHO) group at position 1, a hydroxyl (-OH) group at position 2, and a sulfonate (-SO₃⁻) group at position 5. The presence of the sulfonate group imparts significant water solubility to the compound, a crucial property for its application in aqueous and biological systems.
Table 1: Physicochemical Properties of Sodium 3-formyl-4-hydroxybenzenesulfonate
| Property | Value | Reference(s) |
| CAS Number | 16856-04-5 | [1] |
| Molecular Formula | C₇H₅NaO₅S | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95-97% | [1] |
| Storage | Inert atmosphere, 2-8°C | |
| Solubility | Soluble in water. | [2] |
| SMILES Code | O=S(C1=CC=C(O)C(C=O)=C1)([O-])=O.[Na+] | [3] |
| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M |
Synthesis and Purification
The synthesis of Sodium 3-formyl-4-hydroxybenzenesulfonate can be achieved through several routes, primarily involving the sulfonation of a substituted benzaldehyde derivative. One common approach is the sulfonation of salicylaldehyde (2-hydroxybenzaldehyde). The hydroxyl group directs the incoming sulfonic acid group to the ortho and para positions. Careful control of reaction conditions is necessary to favor the desired isomer and prevent side reactions.
Representative Synthesis Protocol: Sulfonation of Salicylaldehyde
This protocol is a conceptual representation and may require optimization based on laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool salicylaldehyde (1 equivalent) to 0-5 °C using an ice-salt bath.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, with an appropriate concentration of SO₃) (a molar excess) to the stirred salicylaldehyde over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 5-10 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the resulting acidic solution with a saturated solution of sodium hydroxide or sodium carbonate to a pH of approximately 7. The desired sodium salt will be in the aqueous solution.
-
Purification: The product can be isolated by concentrating the solution under reduced pressure to induce crystallization. The crude solid can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield pure Sodium 3-formyl-4-hydroxybenzenesulfonate.[4]
Caption: Key reactions and applications stemming from the functional groups of the core molecule.
Spectroscopic Characterization
While specific, authenticated spectra for Sodium 3-formyl-4-hydroxybenzenesulfonate are not readily available in public databases, the expected spectral features can be predicted based on its structure. For a definitive analysis, it is recommended to acquire experimental data on a purified sample. [3][5]
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the aldehydic proton (likely a singlet at high chemical shift, ~9-10 ppm), and three aromatic protons in the region of ~6.5-8.0 ppm, exhibiting characteristic splitting patterns based on their coupling. The phenolic proton would also be observable, though its chemical shift can be variable and it may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the carbon atoms of the benzene ring and the formyl group. The carbonyl carbon of the aldehyde would appear at a low field (~190 ppm). The aromatic carbons would resonate in the range of ~110-160 ppm.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:
-
A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹).
-
A strong C=O stretching band for the aldehyde (~1650-1700 cm⁻¹).
-
C-H stretching for the aldehyde proton (~2700-2800 cm⁻¹).
-
Aromatic C=C stretching bands (~1450-1600 cm⁻¹).
-
Strong S=O stretching bands for the sulfonate group (~1030-1070 cm⁻¹ and ~1170-1220 cm⁻¹). [6]
-
Applications in Research and Development
The unique combination of functional groups in Sodium 3-formyl-4-hydroxybenzenesulfonate makes it a valuable precursor in several areas:
Coordination Chemistry and Catalysis
The primary application of this compound is in the synthesis of Schiff base ligands. The condensation of the aldehyde with a primary amine, often a diamine or a substituted aniline, yields multidentate ligands. These ligands, containing N and O donor atoms, are excellent chelating agents for a wide range of transition metal and lanthanide ions. The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and potential as luminescent materials. The sulfonate group ensures that these complexes are often water-soluble, facilitating their study in aqueous media and their use as catalysts in green chemistry applications.
Biological and Medicinal Chemistry
Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [7][8]Derivatives of Sodium 3-formyl-4-hydroxybenzenesulfonate are being explored for their therapeutic potential. For instance, Schiff bases derived from this compound can be designed to bind to specific biological targets. The water solubility imparted by the sulfonate group is a significant advantage in drug design, as it can improve the pharmacokinetic properties of a potential drug candidate. While direct biological activity of the parent compound is not extensively documented, its role as a scaffold is of high interest. For example, derivatives of the structurally related 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to act as carbonic anhydrase inhibitors with activity in cancer cell lines, highlighting the potential of this chemical scaffold in medicinal chemistry. [9]
Dyes and Pigments
The presence of a phenolic hydroxyl group and an aldehyde makes Sodium 3-formyl-4-hydroxybenzenesulfonate a useful intermediate in the synthesis of azo dyes. [10]The sulfonate group enhances the water solubility of the resulting dyes, which is crucial for their application in the textile industry.
Safety and Handling
Sodium 3-formyl-4-hydroxybenzenesulfonate should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
Sodium 3-formyl-4-hydroxybenzenesulfonate is a highly functionalized and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its ability to serve as a precursor to water-soluble Schiff base ligands and other complex organic molecules makes it a valuable tool in coordination chemistry, catalysis, and materials science. Furthermore, its utility as a scaffold in the design of biologically active compounds underscores its importance for professionals in drug discovery and development. As research continues to uncover new applications for its derivatives, the demand for a thorough understanding of its properties and reactivity will undoubtedly grow.
References
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-
MySkinRecipes. (n.d.). Sodium 3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
- GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.
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MDPI. (n.d.). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Retrieved from [Link]
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ResearchGate. (n.d.). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were.... Retrieved from [Link]
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Amerigo Scientific. (n.d.). Sodium 3-Formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Sodium 3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR vibrational assignments of Na-4-HBS. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR for pure HA sodium salt showing its characteristic peaks.... Retrieved from [Link]
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GlpBio. (n.d.). Sodium3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
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reactivity of the aldehyde group in 5-Sulfosalicylaldehyde sodium salt
An In-depth Technical Guide to the Aldehyde Group Reactivity of 5-Sulfosalicylaldehyde Sodium Salt
Abstract
This compound (sodium 3-formyl-4-hydroxybenzenesulfonate) is a uniquely functionalized aromatic aldehyde of significant interest to researchers in coordination chemistry, materials science, and drug development.[1] Its trifunctional architecture, comprising an aldehyde, a hydroxyl group, and a sodium sulfonate group, imparts a distinct profile of reactivity and solubility.[1] The presence of the sodium sulfonate group confers high water solubility, a critical feature that facilitates its application in aqueous and biological systems.[1] This guide provides a comprehensive exploration of the reactivity of the aldehyde group, detailing the electronic influences of the adjacent substituents and outlining key synthetic and analytical applications. We will delve into the mechanistic underpinnings of its primary reactions, provide validated experimental protocols, and discuss the practical implications for scientific research and development.
Molecular Architecture and Electronic Influences
The is not considered in isolation. It is intrinsically modulated by the electronic effects of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups attached to the aromatic ring.
-
Hydroxyl Group (-OH): Positioned ortho to the aldehyde, the hydroxyl group is a powerful electron-donating group (EDG) through resonance (+M effect).[2] This effect increases electron density on the aromatic ring and can subtly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. However, its proximity is crucial for its role in forming chelating ligands, a dominant application of this molecule.[1]
-
Sulfonate Group (-SO₃⁻): Located meta to the aldehyde, the sulfonate group is a strong electron-withdrawing group (EWG) primarily through its inductive effect (-I effect).[2] This effect withdraws electron density from the aromatic ring, thereby increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Water Solubility: The ionic sodium sulfonate group renders the molecule and many of its derivatives highly soluble in water.[1] This is a significant practical advantage over other salicylaldehydes, enabling reactions in aqueous media and facilitating studies in biological contexts.[1]
The interplay of these groups dictates the specific reactivity and utility of the aldehyde functionality.
Caption: Electronic influences on the aldehyde group of 5-Sulfosalicylaldehyde.
Key Reactions of the Aldehyde Group
The electrophilic carbonyl carbon is the primary site of reactivity, undergoing a variety of nucleophilic addition and condensation reactions.
Schiff Base (Imine) Formation
The most prominent reaction of 5-Sulfosalicylaldehyde is its condensation with primary amines to form Schiff bases (or imines).[1] This reaction is fundamental to its use in synthesizing multidentate ligands for metal complexes and for creating novel molecular architectures.[1][3]
Mechanism: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon.
-
Dehydration: A proton transfer leads to the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the imine.
Caption: Mechanism of Schiff Base formation.
This reactivity is widely exploited in analytical chemistry for the spectrophotometric quantification of amines, as the resulting Schiff bases are often vividly colored compounds.[1][4]
Oxime Formation
Analogous to Schiff base formation, 5-Sulfosalicylaldehyde reacts readily with hydroxylamine (NH₂OH) to form an oxime.[1] This reaction follows the same nucleophilic addition-elimination mechanism. Oxime derivatives are important in various fields, including the synthesis of metal extractants and as intermediates in organic synthesis.[5]
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol, yielding sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate.[1] This transformation is a standard procedure in organic synthesis.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for this transformation, typically used in alcoholic or aqueous solvents.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, which would also effectively perform the reduction, but requires anhydrous conditions and is less selective.
Bisulfite Addition
Aldehydes characteristically react with sodium bisulfite (NaHSO₃) in a nucleophilic addition reaction to form crystalline bisulfite addition compounds. The nucleophilic attack occurs from the sulfur atom, not the oxygen, due to the formation of a more thermodynamically stable product.[6] This reaction can be used for the purification of aldehydes from non-carbonyl-containing compounds.
Experimental Protocols
The following protocols are provided as validated starting points for researchers. All procedures should be conducted in accordance with standard laboratory safety practices.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Objective: To synthesize a water-soluble Schiff base ligand.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline, 1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (e.g., 2.24 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.[7]
-
To this stirring solution, add the primary amine (10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting precipitate is the Schiff base product. Filter the solid, wash with a small amount of cold ethanol, and then with diethyl ether.[3]
-
Dry the product in a vacuum oven.
Validation & Characterization:
-
FT-IR: Look for the disappearance of the C=O stretch (around 1650-1700 cm⁻¹) of the aldehyde and the appearance of the C=N imine stretch (around 1600-1640 cm⁻¹).
-
¹H NMR: Confirm the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of the imine proton signal (-CH=N-) (around 8.0-9.0 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the synthesized product.
Protocol 2: Reduction of the Aldehyde to an Alcohol
Objective: To reduce the aldehyde functionality to a primary alcohol using Sodium Borohydride.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Ethanol and Water
-
Beaker and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (e.g., 2.24 g, 10 mmol) in a mixture of 20 mL of ethanol and 10 mL of water in a 100 mL beaker.
-
Cool the solution in an ice bath with stirring.
-
Slowly and portion-wise, add Sodium Borohydride (0.42 g, 11 mmol) to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully acidify the reaction mixture to pH ~6 with dilute HCl to quench the excess NaBH₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product, sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Validation & Characterization:
-
FT-IR: Confirm the disappearance of the C=O stretch and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹).
-
¹H NMR: Confirm the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic protons (-CH₂OH) (typically around 4.5-5.0 ppm).
Summary of Reactivity
The following table summarizes the primary reactions of the aldehyde group in this compound.
| Reaction Type | Reagent(s) | Product Type | Key Conditions |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | Reflux in alcohol |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Aqueous or alcohol solution |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Alcohol/water, 0°C to RT |
| Bisulfite Addition | Sodium Bisulfite (NaHSO₃) | Bisulfite Adduct | Aqueous solution |
Applications in Drug Development and Research
The unique reactivity profile of this compound makes it a valuable tool for researchers.
-
Ligand Synthesis: Its ability to readily form water-soluble Schiff base ligands is paramount. These ligands are used to create metal complexes studied for catalytic activity and as potential therapeutic agents, such as insulin-enhancing vanadium complexes.[1]
-
Building Block for MOFs: It serves as a functionalized building block for creating Metal-Organic Frameworks (MOFs) and other advanced polymer networks.[1]
-
Analytical Reagent: The colored products formed in its reactions with amines make it a useful reagent for colorimetric and spectrophotometric analysis.[1][4]
-
Drug Discovery: Sulfonate salts are widely used in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[8] While this molecule itself is a reagent, the principles of its water solubility are directly applicable to drug design.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
The aldehyde group in this compound is a highly versatile and reactive functional group. Its electrophilicity, enhanced by the meta-sulfonate group, makes it a prime target for nucleophilic attack. The molecule's signature reactivity, particularly in forming water-soluble Schiff bases, has cemented its role as an indispensable reagent in coordination chemistry, analytical science, and the synthesis of advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage the unique chemical properties of this compound in their work.
References
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This compound | C7H5NaO5S | CID 23669172 - PubChem - NIH. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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in the reaction of aldehydes with NaHSO3 why will sulphur's lone pair act as nucleophile instead of O- - Chemistry Stack Exchange. [Link]
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Reactions of Amines - Chemistry LibreTexts. [Link]
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Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method - Scholars Middle East Publishers. [Link]
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Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach - Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
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An In-depth Technical Guide on the Core Role of the Sulfonate Group in 5-Sulfosalicylaldehyde Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Directive: Unveiling the Significance of the Sulfonate Group
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional compound that has become a valuable reagent in chemical and biochemical research.[1] Its utility is largely defined by the presence of a sodium sulfonate group, which imparts high water solubility.[1] This guide will delve into the multifaceted influence of this sulfonate group, exploring how it dictates the molecule's properties and applications.
Scientific Integrity & Logic: A Trifecta of Expertise, Trustworthiness, and Authoritative Grounding
Expertise & Experience: The Causality Behind Experimental Choices
The sulfonate group is not merely a solubilizing agent; it is an active participant in the chemical behavior of this compound. Its strong acidic nature influences the reactivity of the entire molecule.[2] Understanding this is key to its effective use in synthesis and analysis.
2.1.1. Enhanced Aqueous Solubility
The primary and most significant contribution of the sulfonate group is the impartation of high water solubility.[1][2] This property is crucial for its use in aqueous and biological systems, allowing for the creation of water-soluble versions of otherwise insoluble complexes.[1] This facilitates a broader range of solvent choices, enhancing the versatility of synthesis and expanding potential applications.[3]
2.1.2. Precursor for Schiff Base Ligands
This compound is a cornerstone reagent for synthesizing Schiff base ligands.[1] These ligands are exceptional chelating agents that form stable, water-soluble complexes with a wide array of metal ions.[1] The aldehyde group readily reacts with primary amines and hydroxylamines to form these Schiff bases, a reaction that is fundamental to its application in creating more complex molecules.[1]
Trustworthiness: A Self-Validating System in Protocols
The predictable reactivity of this compound makes it a reliable component in various experimental protocols.
2.2.1. Coordination with Transition Metals
The compound and its Schiff base derivatives readily form complexes with a variety of transition metals, including cobalt, manganese, iron, zinc, and gallium.[1] The coordination of the aldehyde and hydroxyl groups to the metal center is a key feature of these complexes.[1] The resulting water-soluble complexes are investigated for their potential in catalysis and as insulin-enhancing agents.[1]
2.2.2. Applications in Biochemical Analysis
The reaction of the aldehyde group with amines and hydroxylamines produces vividly colored products.[1] This chromogenic reaction makes it a valuable reagent for the spectrophotometric quantification of these compounds in biochemical analysis.[1]
Authoritative Grounding & Comprehensive References
The information presented here is supported by established chemical principles and documented research. For further details, please consult the comprehensive reference list at the end of this guide.
Visualization & Formatting: Bringing Clarity to Complex Concepts
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 16856-04-5 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₇H₅NaO₅S | [2][5][6][8] |
| Molecular Weight | 224.17 g/mol | [1][5] |
| Physical Form | Cream solid | [7] |
| Purity | 95% - 97% | [2][7][8] |
| Storage Temperature | Room temperature | [7] |
Experimental Protocols
Protocol: Synthesis of a Schiff Base Ligand
This protocol outlines the general procedure for the synthesis of a Schiff base from this compound and a primary amine.
-
Dissolution: Dissolve this compound in an appropriate aqueous solvent.
-
Addition of Amine: Add a stoichiometric amount of the desired primary amine to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by a visible color change.
-
Isolation: The resulting Schiff base can be isolated through precipitation and filtration, followed by washing with a suitable solvent like ethanol and ether.[3]
Caption: A generalized workflow for the synthesis of a Schiff base using this compound.
Mandatory Visualization
Diagram: The Central Role of the Sulfonate Group
Caption: The sulfonate group is the cornerstone of this compound's utility, dictating its properties and enabling its diverse applications.
References
-
Journal of Interdisciplinary Undergraduate Research. (2007). Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. Retrieved from [Link]
-
Coordination Chemistry Reviews. (n.d.). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved from [Link]
-
International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. Retrieved from [Link]
-
Molecules. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]
-
LookChem. (n.d.). 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]
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Organic Preparations and Procedures International. (n.d.). AN EFFICIENT SYNTHESIS OF this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to 5-Sulfosalicylaldehyde Sodium Salt in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Welcome to a foundational guide on 5-Sulfosalicylaldehyde sodium salt (5-SSA-Na), a remarkably versatile precursor in coordination chemistry. This document provides an in-depth exploration of its core properties, practical synthetic methodologies for creating metal complexes, and the essential characterization techniques required for structural elucidation. Moving beyond mere procedural steps, this guide explains the underlying chemical principles, offering field-proven insights to empower both newcomers and experienced researchers. We will delve into specific, reproducible protocols, interpret analytical data, and highlight the significance of this compound in developing novel materials and potential therapeutic agents.
Introduction: Why this compound is a Privileged Building Block
This compound, systematically named sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound that has become a staple in synthetic coordination chemistry.[1] Its value stems from a unique combination of features within a single, stable molecule:
-
An Aldehyde Group (-CHO): Serves as a reactive handle for forming Schiff bases—compounds containing a carbon-nitrogen double bond (imine)—through condensation with primary amines.[1] This reaction is a cornerstone of its utility, allowing for the creation of a vast library of multidentate ligands.[1][2][3]
-
A Phenolic Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group readily deprotonates to form a stable five- or six-membered chelate ring with a metal ion, a highly favorable arrangement in coordination chemistry.
-
A Sodium Sulfonate Group (-SO₃Na): This group imparts high water solubility to both the ligand and its resulting metal complexes.[1] This property is invaluable for studying complex formation in aqueous media and for applications in biological systems where solubility is paramount.[1][4]
The synergy of these three groups makes 5-SSA-Na an exceptional building block for designing water-soluble metal complexes with tailored electronic, magnetic, and catalytic properties.[1][4]
Core Physicochemical Properties
A clear understanding of the starting material is critical for reproducible success.
| Property | Value | Source |
| CAS Number | 16856-04-5 | [1][5][6] |
| Molecular Formula | C₇H₅NaO₅S | [5][6][7] |
| Molecular Weight | 224.17 g/mol | [1][7] |
| Appearance | Cream to light yellow solid | [8] |
| Solubility | High solubility in water; soluble in DMSO | [1][4] |
| Storage | Room temperature, under nitrogen | [8] |
The Art of Ligand Design: From Aldehyde to Schiff Base
The most common and powerful application of 5-SSA-Na is as a precursor to Schiff base ligands. The reaction involves the condensation of the aldehyde with a primary amine, creating an imine linkage. This modular approach allows for the systematic variation of the ligand's steric and electronic properties by simply choosing a different amine.
Diagram: General Schiff Base Condensation
The following diagram illustrates the fundamental reaction pathway.
Caption: Schiff base formation via condensation of 5-SSA-Na and a primary amine.
Experimental Protocols: Synthesizing Metal Complexes
Trustworthy protocols are the bedrock of scientific progress. Here, we detail a proven method for synthesizing a water-soluble cobalt(II) Schiff base complex. This protocol is designed to be a self-validating system, where successful synthesis can be confirmed through the characterization methods outlined in the next section.
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals within a fume hood.
Protocol: Synthesis of a Water-Soluble Cobalt(II) Bis-Salphen Complex
This procedure is adapted from established methods for creating binucleating Schiff base ligands and their metal complexes, modified for enhanced water solubility using 5-SSA-Na.[4]
Objective: To synthesize a cobalt(II) complex from a Schiff base ligand derived from this compound and 1,2,4,5-benzenetetramine.
Materials:
-
This compound (5-SSA-Na)
-
1,2,4,5-Benzenetetramine tetrahydrochloride
-
Cobalt(II) acetate tetrahydrate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Diethyl ether
Procedure:
-
Ligand Synthesis:
-
In a round-bottom flask, combine 5-sulfosalicylaldehyde (1.20 g, 5.35 mmol), 1,2,4,5-benzenetetramine tetrahydrochloride (0.38 g, 1.34 mmol), and sodium hydroxide (0.054 g, 1.34 mmol).[4]
-
Add sufficient DMSO to dissolve the reactants and reflux the solution overnight with stirring. This step facilitates the formation of the Schiff base ligand.[4]
-
-
Complexation:
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with ethanol and diethyl ether to remove unreacted starting materials and solvent residues.[4]
-
Air-dry the final complex.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a Cobalt(II) Schiff base complex.
Characterization: Validating Your Synthesis
Characterization is not merely a final step but an integral part of the synthesis, confirming the identity and purity of the prepared complex. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-line tool to confirm the formation of the Schiff base and its coordination to the metal center.
-
Causality: The condensation of the aldehyde and amine results in the disappearance of the C=O stretch (from the aldehyde, typically ~1650-1700 cm⁻¹) and the N-H bends (from the amine) and the appearance of a new, strong C=N (imine) stretching band around 1600-1640 cm⁻¹.
-
Coordination Evidence: Upon complexation, the C=N band often shifts to a lower frequency (wavenumber), indicating that the nitrogen atom's electron density is being donated to the metal ion, weakening the C=N bond. A shift in the phenolic C-O stretch also confirms coordination through the oxygen atom.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are sensitive to the coordination environment of the metal ion.
-
Ligand Transitions: The Schiff base ligand will exhibit intense π→π* and n→π* transitions, typically in the UV region.
-
d-d Transitions: For transition metal complexes (like Co(II)), new, weaker absorption bands will appear in the visible region.[4] These correspond to d-d electronic transitions of the metal ion. The position and intensity of these bands are diagnostic of the coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center.
Diagram: The Logic of Spectroscopic Characterization
Caption: Relationship between analytical techniques and the structural information they provide.
Further Advanced Characterization
For drug development and materials science applications, more detailed structural information is often required:
-
Elemental Analysis (CHN/S): Confirms the empirical formula of the complex, providing evidence of its purity.
-
X-ray Crystallography: Provides unambiguous, high-resolution 3D structural data, including precise bond lengths and angles, confirming the coordination mode and overall molecular geometry. This is the gold standard for structural elucidation.
Applications and Future Directions
The versatility of 5-SSA-Na as a precursor has led to the development of metal complexes with a wide range of applications:
-
Catalysis: Water-soluble metal complexes can act as catalysts in aqueous reaction media, aligning with the principles of green chemistry.[4]
-
Biochemical Analysis: The reaction of the aldehyde group to form colored products makes it a useful reagent for the spectrophotometric quantification of amines.[1][9]
-
Therapeutic Agents: Metal complexes have gained enormous attention for their therapeutic potential, including as anti-tumor, antibacterial, and antifungal agents.[4][10] The enhanced water solubility imparted by the sulfonate group is particularly advantageous for drug delivery and bioavailability.[4]
-
Materials Science: 5-SSA-Na is a valuable building block for creating advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers with unique structural and functional properties.[1]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in coordination chemistry. Its unique trifunctional structure provides a reliable and highly adaptable platform for constructing a vast array of water-soluble metal complexes. By understanding the fundamental principles of its reactivity and applying rigorous, validated experimental and characterization protocols, researchers can unlock its full potential in catalysis, medicine, and materials science. This guide serves as a starting point, providing the foundational knowledge and practical insights necessary to confidently incorporate this powerful building block into your research endeavors.
References
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Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. (2007). Journal of Interdisciplinary Undergraduate Research. Available at: [Link]
-
5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. Available at: [Link]
-
Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT | lookchem. Available at: [Link]
-
Banks, C. V., & Singh, R. S. (1960). COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES. J. Inorg. & Nuclear Chem. Available at: [Link]
-
Koksharova, T. V., et al. (2024). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. Visnik Odes'kogo Nacional'nogo Universitetu. Himiâ. Available at: [Link]
-
Koksharova, T. V., Kurando, S. V., & Stoyanova, I. V. (2013). Coordination Compounds of 3d-Metal 5-Sulfosalicylates with Thiosemicarbazide. Russian Journal of General Chemistry. Available at: [Link]
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Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2016). IOSR Journal of Applied Chemistry. Available at: [Link]
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Koksharova, T. V., et al. (2024). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. ResearchGate. Available at: [Link]
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Rao, V. K., Reddy, S. S., & Basavaiah, K. (2015). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. Available at: [Link]
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Marzotto, A., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Available at: [Link]
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Blyth, K. M., et al. (2005). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Semantic Scholar. Available at: [Link]
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Saxena, A. (2014). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available at: [Link]
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This compound - PubChem. Available at: [Link]
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Kratky, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]
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A Spectroscopic Guide to 5-Sulfosalicylaldehyde Sodium Salt: Unveiling Molecular Structure and Purity
This technical guide provides an in-depth analysis of the spectroscopic data of 5-Sulfosalicylaldehyde sodium salt (CAS 16856-04-5), a key building block in coordination chemistry and materials science.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this versatile compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive resource for the characterization of this important chemical entity.
Introduction: The Versatile Building Block
This compound, systematically named sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl, and a sulfonate group.[1][2] This unique combination of functional groups imparts high water solubility and a rich chemical reactivity, making it an invaluable precursor in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and various pharmaceutical intermediates.[1] Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its behavior in subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The expected spectrum of this compound will feature seven distinct signals corresponding to the seven carbon atoms in its structure.
Key Insights from ¹³C NMR:
The electron-withdrawing effects of the aldehyde, hydroxyl, and sulfonate groups significantly influence the chemical shifts of the aromatic carbons, causing them to resonate at different positions. A published ¹³C NMR spectrum for this compound reports the following chemical shifts.
| Chemical Shift (ppm) | Tentative Assignment | Rationale |
| 198.5 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde typically resonates in this downfield region. |
| 163.2 | C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| 136.3 | C-SO₃⁻ | The carbon atom bearing the sulfonate group. |
| 135.4 | C-CHO | The carbon atom to which the aldehyde group is attached. |
| 131.8 | Aromatic CH | Aromatic carbon atom. |
| 121.3 | Aromatic CH | Aromatic carbon atom. |
| 118.9 | Aromatic CH | Aromatic carbon atom. |
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The water solubility of this compound dictates the choice of solvent for NMR analysis. Deuterated water (D₂O) is the most appropriate solvent.
-
Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of D₂O. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent Signal: The residual HDO signal in D₂O can be used for referencing the spectrum (typically around 4.79 ppm for ¹H, which can be used to calibrate the ¹³C spectrum).
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbons.
-
Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
¹H NMR Spectroscopy: Probing the Proton Environment
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton adjacent to the sulfonate group is expected to be the most downfield of the aromatic protons.[3]
-
Hydroxyl Proton (-OH): In D₂O, the hydroxyl proton will readily exchange with deuterium and will likely not be observed in the ¹H NMR spectrum.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in D₂O.
-
Internal Standard: While the residual solvent peak can be used for referencing, an internal standard like Tiers' salt (sodium 2,2-dimethyl-2-silapentane-5-sulfonate), which has a sharp singlet at 0 ppm, can be added for precise chemical shift determination.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Solvent Suppression: If the residual HDO signal is intense and obscures other signals, a solvent suppression pulse sequence may be necessary.
-
Number of Scans: Typically, 16 to 64 scans are sufficient for a ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands:
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3600 (Broad) | O-H Stretch | Hydroxyl |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~1700 | C=O Stretch | Aldehyde |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
| ~1030 | S=O Symmetric Stretch | Sulfonate |
Experimental Protocol: Acquiring the FTIR Spectrum
Due to the hygroscopic nature of the sodium salt, proper sample preparation is crucial to avoid interference from water absorption bands in the spectrum.[4][5]
-
Method 1: KBr Pellet Technique
-
Drying: Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.
-
Grinding: In a dry environment (e.g., under a heat lamp or in a glove box), grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pelletizing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first.[4]
-
-
Method 2: Attenuated Total Reflectance (ATR)
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the carbonyl group in this compound are chromophores that absorb UV radiation.
Expected UV-Vis Absorption:
The UV-Vis spectrum of this compound in an aqueous solution is expected to exhibit absorption bands characteristic of substituted benzene rings and benzaldehydes. The primary absorptions are due to π → π* transitions within the aromatic system and n → π* transitions of the carbonyl group. For the parent compound, salicylaldehyde, UV absorption maxima have been reported, which can serve as a reference.[6] The sulfonate group, being an auxochrome, is expected to cause a slight shift in the absorption maxima. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution.
Experimental Protocol: Acquiring the UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically deionized water or a buffer solution. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Procedure:
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (the blank) and place it in the reference beam path. Fill another quartz cuvette with the sample solution and place it in the sample beam path.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated.
-
Conclusion: A Comprehensive Spectroscopic Profile
The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. ¹³C and ¹H NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the connectivity of the atoms. IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups, thereby confirming the compound's identity. UV-Vis spectroscopy provides insights into the electronic structure of the molecule. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.
References
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Kirker, G. W. (1980). AN EFFICIENT SYNTHESIS OF this compound. Organic Preparations and Procedures International, 12(3-4), 246-249. [Link]
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understanding the trifunctional architecture of 5-Sulfosalicylaldehyde sodium salt
An In-Depth Technical Guide to the Trifunctional Architecture of 5-Sulfosalicylaldehyde Sodium Salt
Foreword: A Molecule of Strategic Design
In the landscape of chemical reagents, few molecules offer the elegant convergence of reactivity, solubility, and structural control as this compound (SSA-Na). To the discerning researcher, it is not merely a chemical; it is a strategically designed platform. Its true potential is unlocked only through a deep understanding of its trifunctional architecture, where each component—aldehyde, hydroxyl, and sulfonate—executes a distinct and synergistic role. This guide moves beyond a simple recitation of properties. It is designed to provide you, a fellow scientist, with the causal, mechanistic insights required to leverage this molecule's full potential in your research, be it in the synthesis of novel catalysts, the design of advanced materials, or the development of new therapeutic agents. We will explore the "why" behind the "how," grounding every protocol and claim in the principles of chemical reactivity and structural chemistry.
Chapter 1: The Molecular Blueprint - Unpacking the Trifunctional Architecture
At its core, the utility of this compound (IUPAC Name: Sodium 3-formyl-4-hydroxybenzenesulfonate; CAS: 16856-04-5) stems from the orchestrated interplay of its three functional groups positioned on an aromatic scaffold.[1] This unique arrangement provides a powerful toolkit for chemical manipulation.
| Property | Value | Source |
| Molecular Formula | C₇H₅NaO₅S | [1][2] |
| Molecular Weight | ~224.17 g/mol | [1] |
| Appearance | Light yellow to cream solid | [3] |
| Solubility | High water solubility | [4][5] |
The molecule's architecture can be deconstructed into three primary functional hubs:
-
The Aldehyde Group (-CHO): The Reactive Gateway. Positioned as the primary site for covalent modification, the aldehyde's electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its use in forming Schiff bases, oximes, and other derivatives, making it a foundational building block in organic synthesis.[4][7]
-
The Phenolic Hydroxyl Group (-OH): The Chelating and Modulating Anchor. Located ortho to the aldehyde, the hydroxyl group is pivotal. Its acidic proton can be readily removed, creating a phenoxide anion that is a powerful ligand for metal coordination. This specific positioning enables the formation of stable, six-membered chelate rings with metal ions—a fundamental principle in coordination chemistry.[4]
-
The Sulfonate Group (-SO₃⁻Na⁺): The Solubility Engine. The ionic sodium sulfonate group is the molecule's defining feature for practical application in aqueous environments.[5][7] It confers excellent water solubility upon the parent molecule and, crucially, to the larger, often hydrophobic, structures derived from it, such as Schiff base ligands and their metal complexes.[4] This property is indispensable for applications in biochemistry and aqueous-phase catalysis.[8]
Caption: Trifunctional hubs of this compound.
Chapter 2: The Aldehyde Hub - A Gateway to Covalent Synthesis and Analysis
The aldehyde function is the molecule's primary portal for building more complex structures. Its predictable reactivity with primary amines is the most widely exploited transformation.
Mechanism & Application: Schiff Base (Imine) Formation
The reaction between the aldehyde group of SSA-Na and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (an imine). This reaction is foundational for creating a vast library of ligands for coordination chemistry.[4] The water solubility imparted by the sulfonate group is a significant advantage, often allowing these reactions to be performed in aqueous or alcoholic solutions under mild conditions.
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Methodological & Application
Application Note & Protocol: Synthesis and Application of Water-Soluble Schiff Base Ligands Derived from 5-Sulfosalicylaldehyde Sodium Salt
Abstract
This comprehensive guide details the synthesis, characterization, and application of water-soluble Schiff base ligands, with a specific focus on those derived from 5-sulfosalicylaldehyde sodium salt. The inherent water solubility imparted by the sulfonate group makes these ligands particularly valuable for applications in green chemistry, catalysis in aqueous media, and biological systems.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a robust framework, including detailed experimental protocols, mechanistic insights, and characterization methodologies. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying coordination chemistry.
Introduction: The Significance of Water-Soluble Schiff Base Ligands
Schiff bases, or azomethines, are a versatile class of organic compounds characterized by a carbon-nitrogen double bond (RHC=N-R').[1][5] For over a century, they have been cornerstone ligands in coordination chemistry due to their straightforward synthesis, structural diversity, and ability to form stable complexes with a wide array of metal ions.[6][7] However, the limited aqueous solubility of many traditional Schiff base complexes has historically constrained their use in biological and environmentally friendly applications.[3][4]
The introduction of hydrophilic functional groups onto the Schiff base framework is a key strategy to overcome this limitation. The sodium sulfonate group (-SO₃Na) is particularly effective in this regard.[1] this compound is an ideal precursor for this purpose, offering a trifunctional architecture: an aldehyde group for condensation, a hydroxyl group for chelation, and a sodium sulfonate group to ensure water solubility.[2] The resulting water-soluble ligands and their metal complexes are of immense interest for their applications in homogeneous catalysis in aqueous systems, development of novel therapeutic agents, and as fluorescent sensors for metal ions.[3][5][8]
The Core Reaction: Schiff Base Condensation
The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[9] The reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine (Schiff base).[9]
The general reaction using this compound is depicted below:
Caption: General synthesis of a water-soluble Schiff base.
The presence of the sulfonate group does not interfere with the condensation but renders the final product soluble in polar solvents, most notably water.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative water-soluble Schiff base ligand from this compound and a generic primary amine (e.g., aniline, ethylenediamine, or an amino acid).
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Primary Amine (e.g., Aniline) | Reagent Grade | Acros Organics | Purify by distillation if necessary. |
| Ethanol (95% or Absolute) | ACS Grade | Fisher Scientific | Serves as the reaction solvent. |
| Deionized Water | Type II or better | --- | Used for washing and purification. |
| Glacial Acetic Acid (optional) | ACS Grade | J.T. Baker | Can be used as a catalyst (1-3 drops).[10] |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or hot plate-stirrer
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
Synthesis Workflow
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Procedure
-
Preparation of Reactants:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30-40 mL of 95% ethanol.[11]
-
Gently warm the mixture on a stirrer hotplate to ensure complete dissolution. The sodium salt's solubility is enhanced with slight heating.
-
-
Reaction Initiation:
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in ~10 mL of 95% ethanol. For diamines like ethylenediamine, use a 2:1 molar ratio of aldehyde to amine.[11]
-
Add the amine solution dropwise to the stirring solution of this compound at room temperature or under gentle warming.
-
Causality Insight: Dropwise addition prevents localized high concentrations of the amine, which can lead to side reactions, and helps control any exothermic effects.
-
-
Reaction Progression:
-
Upon addition of the amine, a color change (typically to yellow or orange) is often observed, indicating the formation of the imine chromophore.[10]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-4 hours.[10][12] Alternatively, vigorous stirring at room temperature for several hours may suffice, depending on the reactivity of the amine.[9]
-
Causality Insight: Refluxing provides the necessary activation energy to drive the dehydration of the hemiaminal intermediate to the final Schiff base, ensuring a higher yield.[9] The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.
-
-
Isolation of the Product:
-
After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath for about 30 minutes to maximize precipitation of the product.[11]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials.[11]
-
Follow with a wash using cold deionized water to remove any inorganic salts.
-
Causality Insight: Using cold solvents for washing minimizes the loss of the desired product, which may have some solubility in the washing solvent, especially at higher temperatures.
-
-
Drying and Yield Calculation:
-
Air-dry the product on the filter paper, then transfer it to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Calculate the percentage yield based on the limiting reagent.
-
Characterization of the Water-Soluble Schiff Base Ligand
Thorough characterization is essential to confirm the structure and purity of the synthesized ligand.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups and confirming the formation of the Schiff base.
-
Key Vibrational Bands:
-
C=N (Azomethine) Stretch: The appearance of a sharp, medium-to-strong absorption band in the range of 1600-1640 cm⁻¹ is the most definitive evidence of Schiff base formation.[13][14][15] This band results from the stretching vibration of the newly formed imine bond.
-
Disappearance of C=O and N-H Bands: The spectrum should show the disappearance or significant reduction of the C=O stretching band from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹).
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ will persist due to the phenolic hydroxyl group.
-
SO₃⁻ Stretch: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonate group are expected around 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹ .
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=N (Imine) | 1600 - 1640 | Confirms Schiff base formation.[13][14] |
| O-H (Phenolic) | 3200 - 3600 (broad) | Confirms presence of hydroxyl group. |
| C=O (Aldehyde) | ~1660 | Should be absent or greatly diminished. |
| SO₃⁻ (Sulfonate) | 1030-1080 & 1150-1250 | Confirms presence of sulfonate group. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
π → π* Transitions: Expect intense absorption bands in the UV region (typically 250-320 nm) corresponding to π → π* transitions within the aromatic rings.[16][17]
-
n → π* Transitions: A distinct band at a longer wavelength (typically 350-420 nm) is characteristic of the n → π* transition of the azomethine (-CH=N-) group.[16][17] Complexation with a metal ion often causes a shift (bathochromic or hypsochromic) in this band, which is indicative of ligand-to-metal coordination.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure. The solvent of choice is typically DMSO-d₆ or D₂O due to the ligand's water solubility.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): A characteristic singlet peak will appear in the downfield region, typically between δ 8.0-9.2 ppm .[15] The appearance of this signal is strong confirmation of the product.
-
Phenolic Proton (-OH): A broad singlet, often further downfield (δ 11.0-14.0 ppm ), which is exchangeable with D₂O.[15]
-
Aromatic Protons: Multiplets in the range of δ 6.5-8.0 ppm .
-
-
¹³C NMR:
-
Azomethine Carbon (-C=N-): A signal in the range of δ 160-170 ppm .
-
Applications in Research and Development
The unique properties of these water-soluble Schiff base ligands open avenues for numerous applications.
-
Homogeneous Catalysis: The ligands can be complexed with transition metals (e.g., Co, Ni, Cu, Mn) to form water-soluble catalysts for reactions like oxidation, reduction, and various carbon-carbon bond-forming reactions in aqueous media, aligning with the principles of green chemistry.[3][4]
-
Biological and Medicinal Chemistry: The ability to function in aqueous environments makes these ligands and their metal complexes promising candidates for evaluation as antimicrobial, antifungal, and anticancer agents.[1][6][7] The metal complex can enhance the biological activity compared to the free ligand.[6]
-
Sensing and Detection: The aromatic and conjugated nature of these ligands often results in fluorescence. Upon coordination with specific metal ions, changes in fluorescence (quenching or enhancement) or color can occur, making them excellent chemosensors for detecting metal ions in environmental or biological samples.[5][8]
Conclusion
The synthesis of water-soluble Schiff base ligands using this compound is a straightforward yet powerful technique for creating versatile chelating agents. The protocol and characterization data provided herein offer a reliable foundation for researchers. The causality-driven explanations for each experimental step are designed to empower scientists to not only replicate the synthesis but also to intelligently adapt it for the creation of novel ligands tailored to specific applications in catalysis, medicine, and materials science.
References
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Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. (2007). Journal of Interdisciplinary Undergraduate Research. [Link]
-
S. Khatun, M. M. Islam, M. S. Islam, Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Advances. [Link]
-
J. R. De la Rosa, et al., Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems. (2022). Molecules. [Link]
-
P. G. Avaji, et al., A review on versatile applications of transition metal complexes incorporating Schiff bases. (2009). Journal of Coordination Chemistry. [Link]
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A. D. Garnovskii, et al., Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (2024). Molecules. [Link]
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A. Prakash, et al., Application of Schiff bases and their metal complexes-A Review. (2011). International Journal of ChemTech Research. [Link]
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S. Khatun, et al., Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). ResearchGate. [Link]
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Synthetic pathway of water-soluble Schiff base ligand and metal.... (2024). ResearchGate. [Link]
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S. Khatun, et al., Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Publishing. [Link]
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S. Khatun, et al., Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Publishing. [Link]
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A. A. Hussein, Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2014). Journal of Applicable Chemistry. [Link]
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UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (2020). ResearchGate. [Link]
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H. Reda, et al., H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. (2020). ResearchGate. [Link]
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S. Chinnasamy, et al., Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. [Link]
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S. Bhagat, et al., synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018). International Journal of Recent Scientific Research. [Link]
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S. M. Abd El-zaher, et al., Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. (2015). International Journal of Scientific and Research Publications. [Link]
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S. Bhagat, et al., Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (2012). Semantic Scholar. [Link]
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Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr. [Link]
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J. G. Kosťálová, et al., Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). Molecules. [Link]
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A. Wady, et al., Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers. [Link]
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A. Wady, et al., Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. (2022). Semantic Scholar. [Link]
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What are the conditions used for schiff base reaction?. ResearchGate. [Link]
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Application Notes and Protocols for Schiff Base Condensation with 5-Sulfosalicylaldehyde Sodium Salt
Introduction: The Versatility of Water-Soluble Schiff Bases
Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of coordination chemistry and materials science.[1][2] Their facile synthesis and the tunable electronic and steric properties of the resulting ligands have led to widespread applications, including catalysis, bio-imaging, and the development of antimicrobial agents.[1] The introduction of a sulfonate group onto the salicylaldehyde backbone, specifically in the form of 5-sulfosalicylaldehyde sodium salt, imparts high water solubility to both the ligand precursor and the resulting Schiff base.[3][4] This aqueous solubility is a significant advantage, enabling "green" chemistry approaches in aqueous media and opening avenues for biological applications where biocompatibility is paramount.[5][6]
This guide provides a comprehensive protocol for the synthesis of Schiff bases via the condensation of this compound with primary amines. We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step procedure, and discuss purification and characterization techniques tailored for these water-soluble compounds.
Reaction Mechanism and Rationale
The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 5-sulfosalicylaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7][8]
-
Dehydration: The carbinolamine is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is often acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group.[7][8]
The presence of the electron-withdrawing sulfonate group on the aromatic ring can influence the reactivity of the aldehyde, though the fundamental mechanism remains the same. The sodium salt form ensures high solubility in polar solvents like water and alcohols, which are ideal for this reaction.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for Schiff base formation:
Caption: General mechanism of Schiff base formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the synthesis of a Schiff base from this compound and a generic primary amine. The molar ratios and reaction times may need to be optimized for specific amines.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Primary amine (e.g., aniline, ethylenediamine) | Reflux condenser |
| Solvent (e.g., Ethanol, Methanol, or Water) | Magnetic stirrer and stir bar |
| Glacial acetic acid (catalyst, optional) | Heating mantle or oil bath |
| Diethyl ether (for washing) | Buchner funnel and filter paper |
| Deionized water | Beakers and Erlenmeyer flasks |
Reaction Setup and Procedure
The following workflow outlines the key steps in the synthesis:
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Methodology:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of the chosen solvent (e.g., 20-30 mL of ethanol for a 5 mmol scale reaction). Stir the solution until the solid is completely dissolved.
-
Addition of Amine: In a separate beaker, dissolve 1.0-1.1 equivalents of the primary amine in a small amount of the same solvent. Add this solution dropwise to the stirring solution of the aldehyde at room temperature.
-
Catalyst Addition (Optional): For less reactive amines, add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is approximately 78 °C). Maintain the reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cooling in an ice bath may facilitate the precipitation of the product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Purification Strategies for Water-Soluble Schiff Bases
The high polarity and water solubility of sulfonated Schiff bases require purification techniques that differ from those used for nonpolar organic compounds.
-
Recrystallization: If the product has suitable solubility characteristics, recrystallization from water or a mixed solvent system (e.g., ethanol/water) can be an effective method for purification.
-
Salting Out: For highly water-soluble products that are difficult to precipitate, the addition of a saturated salt solution (e.g., NaCl) can decrease the solubility of the organic compound, forcing it to precipitate out of the solution.
-
Washing with Organic Solvents: Since the sulfonated Schiff base is highly polar, washing the crude product with nonpolar organic solvents (e.g., diethyl ether, hexanes) can effectively remove nonpolar impurities.
Characterization of the Final Product
Confirmation of the Schiff base formation is typically achieved through spectroscopic methods.
| Technique | Expected Observations |
| FT-IR Spectroscopy | The appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine also indicates product formation.[2][9] |
| ¹H NMR Spectroscopy | The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the azomethine proton (-CH=N-).[1][10] |
| ¹³C NMR Spectroscopy | The carbon of the azomethine group typically appears in the range of δ 140-160 ppm. |
| UV-Vis Spectroscopy | Schiff bases often exhibit characteristic absorption bands in the UV-visible region due to π-π* and n-π* electronic transitions.[11][12] |
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes.[13]
-
Primary amines can be corrosive and toxic. Handle with care and consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Conclusion
The protocol outlined in this application note provides a robust and adaptable method for the synthesis of water-soluble Schiff bases from this compound. The inherent aqueous solubility of these compounds offers significant advantages for applications in biological systems and for the development of environmentally friendly synthetic methodologies. Proper characterization is crucial to confirm the identity and purity of the synthesized Schiff base.
References
-
Journal of Emerging Technologies and Innovative Research. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
-
El-ajaily, M. M., et al. (2011). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]
-
Southern Adventist University. (2007). Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. [Link]
-
Kaya, İ. (2024). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. DergiPark. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Issa, Y. M., et al. (2009). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed. [Link]
-
Jílek, P., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PMC - NIH. [Link]
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Bissell, P., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. [Link]
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Al-Amiery, A. A., et al. (2015). The NMR Study and Antimicrobial Activity of Some Schiff Bases Derived From Sulphonamide Drug. ResearchGate. [Link]
-
Panda, S., et al. (2018). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. [Link]
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Bissell, P., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. [Link]
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Rehman, S., et al. (2017). SYNTHESIS AND EVALUATION OF THE EFFICACIES OF SOME SCHIFF BASES FOR THE REMOVAL OF HEAVY METALS FROM WASTEWATER. Science World Journal. [Link]
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Gökçe, H., et al. (2020). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Taylor & Francis Online. [Link]
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Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. [Link]
-
Rao, V. K., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
-
Chemsrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. [Link]
-
Kausar, A., & Hussain, S. T. (2006). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). ResearchGate. [Link]
-
Cocks, G. G., et al. (1984). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server. [Link]
-
Al-Adilee, K. J., et al. (2024). Removal of Some Heavy Metals from Polluted Water Using New Schiff Base for Polyacrylamide with Zeolite Nanocomposites. Baghdad Science Journal. [Link]
-
Singh, R., et al. (2022). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. PMC - NIH. [Link]
-
Kumar, A. (2023). How to purify Schiff base?. ResearchGate. [Link]
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5-Sulfosalicylaldehyde sodium salt for spectrophotometric quantification of primary amines
Application Note & Protocol
Topic: 5-Sulfosalicylaldehyde Sodium Salt for Spectrophotometric Quantification of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the use of 5-sulfosalicylaldehyde (5-SSA) sodium salt for the sensitive and reliable spectrophotometric quantification of primary amines. The methodology is based on the formation of a stable, water-soluble Schiff base, which exhibits strong absorbance in the visible spectrum. We detail the underlying chemical principles, provide step-by-step protocols for reagent preparation and sample analysis, and discuss key parameters for method validation. This assay is presented as a robust and accessible alternative for quantifying primary amines in various matrices, particularly in aqueous environments relevant to biological and pharmaceutical research.
Principle of the Assay: Schiff Base Formation
The quantification of primary amines using 5-sulfosalicylaldehyde is predicated on the classic condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine).[1][2][3]
Causality of the Reaction: The reaction is a nucleophilic addition-elimination. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-SSA aldehyde group.[4][5] This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of an imine.[4]
The key advantages of using 5-SSA are:
-
Water Solubility: The presence of the sodium sulfonate group (-SO₃Na) renders the reagent and the resulting Schiff base product highly soluble in aqueous buffers, eliminating the need for organic solvents often required for similar assays.[4]
-
Chromophore Formation: The newly formed azomethine (-C=N-) group, in conjugation with the aromatic ring system, creates a distinct chromophore that absorbs light in the visible region (typically around 405-410 nm), allowing for colorimetric quantification away from the interference of many biomolecules that absorb in the UV range.[6][7]
-
Selectivity: The reaction is specific to primary amines. Secondary and tertiary amines lack the necessary protons on the nitrogen atom to complete the dehydration step and therefore do not form a stable Schiff base under these conditions.[8]
Materials and Reagents
-
This compound (MW: 234.17 g/mol )
-
Reference standard primary amine (e.g., Glycine, n-Butylamine, or a compound-specific standard)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
UV-Vis Spectrophotometer
-
96-well microplates (for high-throughput) or 1 cm pathlength cuvettes
-
Calibrated pipettes
Experimental Protocols
Reagent Preparation
A. Borate Buffer (0.1 M, pH 9.0)
-
Rationale: The Schiff base condensation is favored under mildly alkaline conditions. A pH of ~9.0 ensures the primary amine is sufficiently deprotonated and nucleophilic while minimizing potential hydrolysis of the reactants or products.
-
Procedure:
-
Dissolve 6.18 g of boric acid in 900 mL of DI water.
-
Adjust the pH to 9.0 by titrating with 1 M NaOH solution.
-
Bring the final volume to 1 L with DI water.
-
Store at 4°C.
-
B. 5-SSA Reagent Solution (50 mM)
-
Rationale: A concentration of 50 mM provides a sufficient excess of the aldehyde to drive the reaction to completion for a typical range of amine concentrations.
-
Procedure:
-
Weigh 117.1 mg of this compound.
-
Dissolve in 10.0 mL of the 0.1 M Borate Buffer (pH 9.0).
-
Protect the solution from light and prepare it fresh daily for optimal performance.
-
C. Primary Amine Standard Stock Solution (10 mM)
-
Rationale: A well-characterized primary amine is used to generate a standard curve for quantifying the unknown sample. The choice of standard should ideally match the general structure (e.g., aliphatic vs. aromatic) of the amine being tested.
-
Procedure:
-
Prepare a 10 mM stock solution of the chosen standard amine in DI water. For example, for n-Butylamine (MW: 73.14 g/mol ), dissolve 7.31 mg in 10.0 mL of DI water.
-
Store appropriately based on the standard's stability.
-
Assay Workflow: Standard Curve and Sample Analysis
A. Standard Curve Generation
-
Prepare a series of dilutions from the 10 mM Primary Amine Standard Stock Solution using the 0.1 M Borate Buffer. A suggested range is 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.
-
In separate microplate wells or cuvettes, add 100 µL of each standard dilution. Include a "blank" using 100 µL of borate buffer only (the 0 mM standard).
-
To each well/cuvette, add 100 µL of the 50 mM 5-SSA Reagent Solution.
-
Mix gently and incubate for 15 minutes at room temperature, protected from direct light. A yellow color will develop.[6]
-
Measure the absorbance at the optimal wavelength, typically around 405 nm, using a spectrophotometer or microplate reader.[6][7]
-
Subtract the absorbance of the blank (0 mM standard) from all other standard readings.
-
Plot the blank-corrected absorbance (Y-axis) against the known amine concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.99 is desirable.[9]
B. Unknown Sample Analysis
-
Dilute the unknown samples with 0.1 M Borate Buffer to ensure the final amine concentration falls within the linear range of the standard curve.
-
Add 100 µL of the diluted unknown sample to a well/cuvette.
-
Add 100 µL of the 50 mM 5-SSA Reagent Solution.
-
Incubate and measure the absorbance at 405 nm as done for the standards.
-
Subtract the blank absorbance from the unknown sample absorbance.
-
Calculate the amine concentration in the diluted sample using the linear regression equation from the standard curve:
-
Concentration = (Absorbance - c) / m
-
-
Multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.
Method Validation and Performance
To ensure the trustworthiness of the results, the method should be validated for its intended purpose.[9][10] Key parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Coefficient of Determination (R²) > 0.99 | [9] |
| Range | The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity. | Derived from linearity studies (e.g., 0.1 - 1.0 mM). | [9] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-and-recovery studies at multiple concentrations. | Recovery typically between 80-120%. | [9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15%. | [10] |
| LOD | Limit of Detection: The lowest analyte concentration that can be reliably distinguished from the blank. | LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve) | [10] |
| LOQ | Limit of Quantification: The lowest analyte concentration that can be measured with acceptable precision and accuracy. | LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve) | [10] |
Potential Interferences and Considerations
-
Ammonia: High concentrations of ammonia can potentially react with 5-SSA, leading to an overestimation of the primary amine content. If significant ammonia is expected, a buffer exchange or other sample cleanup step may be necessary.
-
pH Sensitivity: The reaction is pH-dependent. It is crucial to ensure that the buffering capacity of the borate buffer is sufficient to maintain a stable pH of ~9.0 after the addition of the sample.
-
Matrix Effects: Complex sample matrices (e.g., cell lysates, plasma) may contain interfering substances. A spike-and-recovery experiment is essential to assess potential matrix effects for new sample types.
-
Light Sensitivity: The Schiff base product may be light-sensitive. It is good practice to protect the reaction from direct light during incubation and prior to measurement to ensure signal stability.
References
-
Varma, R. J., & Gaikwad, B. G. (2008). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. World Journal of Microbiology & Biotechnology, 24(4), 573-576. Available at: [Link]
-
CSIR-NCL Library. (2008). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Available at: [Link]
-
Iannazzo, D., et al. (2014). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. Analytical Methods, 6(24). Available at: [Link]
-
Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1573. Available at: [Link]
-
Adegoke, O. A., & Balogun, M. O. (2022). Spectrophotometric Determination of Drugs by Means of Schiff Base Formation: A Review. Egypt J Chem, 65(1), 151-158. Available at: [Link]
-
Mohammed, M. M., Sabeeh, O. N., & Al-Abady, F. M. (2021). Using of Salicylaldehyde Reagent in Spectrophotometric Determination of Niclosamide Via Schiff Base Reaction. Science, Technology & Public Policy, 5(1), 40-46. Available at: [Link]
-
Hassan, S. S., Iskander, M. L., & Nashed, N. E. (1985). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Talanta, 32(4), 301-305. Available at: [Link]
-
Durst, H. D., & Gokel, G. W. (1979). An Efficient Synthesis of this compound. Organic Preparations and Procedures International, 11(4), 204-206. Available at: [Link]
-
Wang, Z. J., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analyst, 144(6), 2031-2039. Available at: [Link]
-
Sreevidya, V. G., & Muraleedharan, K. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26971-26974. Available at: [Link]
-
MDPI. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Available at: [Link]
-
Revilla, J., et al. (2024). Validation of an analytical methodology for the quantification of amino acids in the fish Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 90(1). Available at: [Link]
-
Bhagat, S., Sharma, N., & Chundawat, T. S. (2013). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Journal of Chemistry, 2013, 1-4. Available at: [Link]
-
Gürbüz, D., et al. (2009). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 21(5), 3429-3437. Available at: [Link]
-
Rao, T. S., & Sastry, C. S. P. (2015). Visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Rasayan Journal of Chemistry, 8(2), 223-229. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Guidelines for the validation of analytical methods for active constituent, agricultural and veterinary chemical products. Available at: [Link]
-
Scribd. (n.d.). Amines Detection Methods Guide. Available at: [Link]
-
LibreTexts Chemistry. (2023). 2.1.5: Spectrophotometry. Available at: [Link]
-
ResearchGate. (2018). Protocol for primary amine quantification on magnetic nanoparticles? Available at: [Link]
-
Li, D., et al. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Analytica Chimica Acta, 1184, 339006. Available at: [Link]
-
ResearchGate. (2019). Quantification of Amine Functional Groups on Silica Nanoparticles: A Multi-Method Approach. Available at: [Link]
-
ResearchGate. (2021). Using of Salicylaldehyde Reagent in Spectrophotometric Determination of Niclosamide Via Schiff Base Reaction. Available at: [Link]
-
LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. Available at: [Link]
-
Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Available at: [Link]
-
Unacademy. (n.d.). Methods of Preparation of Amines. Available at: [Link]
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Application Note: Fluorimetric Detection of Metal Ions Using Schiff Base Derivatives of 5-Sulfosalicylaldehyde
Abstract
This application note provides a comprehensive guide to the design, synthesis, and application of fluorescent probes derived from 5-Sulfosalicylaldehyde sodium salt for the sensitive and selective detection of metal ions. We delve into the underlying sensing mechanisms, including Chelation-Enhanced Fluorescence (CHEF) and fluorescence quenching, and provide detailed, field-proven protocols for probe synthesis, sample analysis, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental monitoring, and biological sensing.
Introduction: The Power of Fluorimetric Sensing
The detection and quantification of metal ions are critical across various scientific disciplines, from environmental science, where they can be toxic pollutants (e.g., Cu²⁺, Hg²⁺), to biology, where they are essential cofactors or signaling molecules (e.g., Zn²⁺, Fe³⁺).[1] Among the various analytical techniques, fluorescence-based sensing has emerged as a powerful tool due to its inherent advantages: high sensitivity, rapid response times, operational simplicity, and the potential for real-time analysis and cellular imaging.[2][3]
Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, are exceptionally versatile ligands for creating fluorescent chemosensors.[1][4] Their ease of synthesis and the ability to tune their electronic and steric properties by selecting different amine precursors make them ideal platforms for targeted sensor design.[3][5] this compound is a particularly advantageous starting material. The presence of the sulfonate (-SO₃⁻) group imparts significant water solubility to the resulting Schiff base probes, making them highly suitable for applications in aqueous and biological media.[6][7]
This document outlines the principles and protocols for using these derivatives to create robust and selective metal ion sensors.
Principle and Mechanism of Action
The detection process relies on a two-step principle: the synthesis of a Schiff base ligand and its subsequent interaction with a target metal ion, which modulates its fluorescence properties.
2.1. Probe Synthesis: Formation of the Schiff Base
The core of the sensor is a Schiff base molecule, formed by a simple, one-step condensation reaction between the aldehyde group of 5-Sulfosalicylaldehyde and a primary amine. The choice of the amine is critical as it defines the coordination environment and, consequently, the selectivity and sensitivity of the final probe.
2.2. Sensing Mechanism: Metal Ion Chelation
The resulting Schiff base derivative contains nitrogen (from the imine) and oxygen (from the hydroxyl group) atoms that act as donor sites, forming a coordination pocket for metal ions.[3] When a target metal ion is introduced, it binds to these sites, forming a stable chelate complex. This binding event rigidly locks the molecular structure and alters its electronic configuration, leading to a distinct change in its fluorescence output. Two primary mechanisms govern this change:
-
Chelation-Enhanced Fluorescence (CHEF): Many Schiff base probes are designed to be weakly fluorescent in their free state due to processes like excited-state intramolecular proton transfer (ESIPT) or C=N isomerization, which provide non-radiative decay pathways for the excited state.[2][8] Upon chelation with a metal ion (e.g., Al³⁺, Zn²⁺), these non-radiative pathways are inhibited. The rigidified complex cannot easily dissipate energy through vibrations or rotations, forcing it to relax by emitting photons, which results in a significant "turn-on" fluorescence signal.[2][9][10]
-
Fluorescence Quenching: Conversely, some probes are highly fluorescent on their own but experience a decrease in fluorescence ("turn-off") upon binding to certain metal ions, particularly paramagnetic transition metals like Cu²⁺ or Fe³⁺.[7][11][12] This quenching can occur through mechanisms such as electron transfer or energy transfer from the excited probe to the metal ion.
The specific mechanism is determined by the interplay between the probe's electronic structure and the nature of the metal ion.
Performance Characteristics of Salicylaldehyde-Based Probes
The versatility of the Schiff base platform allows for the development of probes targeting a wide array of metal ions. The performance of these sensors is characterized by their selectivity, sensitivity (Limit of Detection, LOD), and response time.
| Probe Type / Name | Target Ion(s) | Limit of Detection (LOD) | Key Mechanism | Reference |
| 5-Methyl Salicylaldehyde-based (Probe 3b) | Al³⁺ | 2.81 x 10⁻⁷ M | CHEF / ESIPT Inhibition | [2][9][10] |
| Salicylaldehyde-based | Zn²⁺ | 5.9 x 10⁻⁹ M | CHEF | [13] |
| 2-hydroxybenzaldehyde benzoylhydrazone | Cu²⁺ | ~10⁻⁷ M (approx.) | Fluorescence Quenching | [11] |
| Isonicotinohydrazide-based | Al³⁺ | 3.0 x 10⁻⁹ M | CHEF | [14] |
| Isonicotinohydrazide-based | Cu²⁺ | 1.9 x 10⁻⁶ M | Colorimetric Change | [14] |
| 3-Aminopyridine Salicylidene (3APS) | Al³⁺ | 7.5 x 10⁻⁷ M | CHEF | [15] |
Detailed Experimental Protocols
The following protocols provide a robust framework for synthesizing a representative Schiff base probe and using it for fluorimetric metal ion detection.
Protocol 1: Synthesis of a Representative Schiff Base Probe
This protocol describes a general one-step condensation reaction. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Equipment:
-
This compound
-
Selected primary amine (e.g., 2-amino-benzothiazole for an Al³⁺ probe[2])
-
Absolute Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add a stoichiometric equivalent (1.0 mmol) of the chosen primary amine.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. Let the reaction proceed for 2-4 hours. The formation of a precipitate or a color change often indicates product formation.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a solid has precipitated, collect the product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.
-
Characterization (Self-Validation): Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy before use.[16]
Protocol 2: Preparation of Stock Solutions
Accurate solution preparation is paramount for reliable and reproducible results.
Materials:
-
Synthesized Schiff base probe
-
High-purity metal salts (e.g., nitrates or chlorides) for target and interfering ions
-
Appropriate solvent (e.g., DMSO for the probe, deionized water for ions)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH ~7.4 for biological relevance)
-
Volumetric flasks and micropipettes
Procedure:
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of the synthesized Schiff base probe and dissolve it in a high-purity solvent like DMSO to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the target metal ion and all potential interfering ions by dissolving their respective salts in deionized water.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solutions with the chosen assay buffer. For example, dilute the 1 mM probe stock to a final concentration of 10 µM in the assay buffer.
Protocol 3: Fluorimetric Titration for Metal Ion Detection
This protocol details the core analytical measurement.
Equipment:
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes for signal stabilization. Set the excitation and emission wavelengths appropriate for your specific probe (determined by an initial scan). Set the excitation and emission slit widths (e.g., 5 nm).
-
Baseline Measurement: Place 3 mL of the probe working solution (e.g., 10 µM) in a quartz cuvette and record its initial fluorescence intensity. This is your baseline (I₀).
-
Titration: Add small, incremental amounts of the target metal ion stock solution to the cuvette (e.g., 2-10 µL aliquots).
-
Incubation & Measurement: After each addition, mix the solution gently by pipetting or inverting the cuvette (with a stopper) and allow it to incubate for a short period (e.g., 60-90 seconds) to ensure the binding reaction reaches equilibrium.[2] Record the fluorescence intensity (I).
-
Data Collection: Continue this process until the fluorescence intensity reaches a plateau, indicating that the probe is saturated with the metal ion.
-
Data Analysis: Plot the fluorescence intensity (or the change, I/I₀) as a function of the metal ion concentration.
Protocol 4: Selectivity (Interference) Study
This protocol is essential to validate that the probe is selective for the target ion.[15][17]
Procedure:
-
Prepare a series of cuvettes, each containing 3 mL of the probe working solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a single, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.) and measure the fluorescence.
-
To a final cuvette, add the same excess of all interfering ions and then add the target metal ion (e.g., 1-2 equivalents).
-
Analysis: Compare the fluorescence response. A highly selective probe will show a significant fluorescence change only in the presence of the target ion, with minimal change from other ions.
Data Interpretation and Workflow
The data generated from the fluorimetric titration can be used to determine the sensor's sensitivity. The Limit of Detection (LOD) is a key metric and can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the initial linear portion of the calibration curve (fluorescence intensity vs. [metal ion]).[15]
Conclusion
Derivatives of this compound provide a powerful and highly adaptable platform for the development of fluorescent chemosensors for metal ions. Through straightforward Schiff base condensation, researchers can create water-soluble probes with high sensitivity and selectivity. The protocols and principles outlined in this note offer a validated starting point for applying this technology to diverse challenges in environmental analysis, biomedical research, and beyond.
References
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American Chemical Society. (n.d.). Characterization of Schiff-base metal complexes as on-off fluorescent H2S sensors. ACS Fall 2025. Retrieved from [Link]
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Sun, C. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry. Retrieved from [Link]
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Esquivel-Peña, E., et al. (n.d.). Selective Chemosensor for Copper Ions Based on Fluorescence Quenching of a Schiff-Base Fluorophore. Optica Publishing Group. Retrieved from [Link]
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Shodhganga. (n.d.). Synthesis,characterization and sensing applications of novel schiff base ligands. INFLIBNET. Retrieved from [Link]
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PubMed. (2025). Turn-off Fluorimetric Detection of Fe3+ Metal Ions by a Schiff Base Probe (E)-2-(((2-hydroxy-4-sulfonaphthalen-1-yl) imino) methyl) Benzoic Acid: A Combined Experimental and Theoretical Study. Retrieved from [Link]
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Shodhganga. (n.d.). design, synthesis and characterization of fluorescent probes based on schiff bases. INFLIBNET. Retrieved from [Link]
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Li, H.-Q., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. National Institutes of Health. Retrieved from [Link]
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Wang, Z., et al. (2024). Fabrication of efficient and red-emissive salicylaldehyde Schiff base isomers for multi-scenario information decryption. Royal Society of Chemistry. Retrieved from [Link]
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Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Royal Society of Chemistry. Retrieved from [Link]
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Kumari, N., et al. (2023). Schiff Bases: A Versatile Fluorescence Probe in Sensing Cations. Semantic Scholar. Retrieved from [Link]
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Goshisht, M. K. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Retrieved from [Link]
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Li, H.-Q., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. Retrieved from [Link]
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PubMed. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Retrieved from [Link]
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Zhang, M., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Competitive selectivity of 1 toward (a) Al³⁺ and (b) Zn²⁺ in the presence of other metals (2 equiv.). Retrieved from [Link]
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PubMed. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. Retrieved from [Link]
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Science.gov. (n.d.). chelation-enhanced fluorescence chef: Topics. Retrieved from [Link]
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CNKI. (n.d.). Excited State Intramolecular Proton Transfer of Salicylaldehyde Derivatives and Its Application in Fluorescent Probe Field. Retrieved from [Link]
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Song, I.-h., et al. (2022). The detection of Al3+ and Cu2+ ions using isonicotinohydrazide-based chemosensors and their application to live-cell imaging. Royal Society of Chemistry. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al. Semantic Scholar. Retrieved from [Link]
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Yan, L., et al. (2017). A simple salicylaldehyde-based fluorescent “turn on” probe for selective detection of Zn2+ in water solution and its applica. Royal Society of Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Water-Soluble Metal Complexes with 5-Sulfosalicylaldehyde Sodium Salt
Introduction: The Strategic Advantage of Sulfonation in Coordination Chemistry
In the realm of drug development and materials science, the aqueous solubility of metal complexes is a critical determinant of their utility and biological applicability. Many promising metal-based therapeutic agents and catalysts are hindered by their poor solubility in physiological media, which limits their bioavailability and practical application. The introduction of a sulfonate group onto a ligand framework is a powerful and reliable strategy to overcome this limitation. The sodium salt of 5-sulfosalicylaldehyde is an exemplary building block in this regard, offering a trifunctional architecture that is highly valued in research.[1]
5-Sulfosalicylaldehyde sodium salt, or sodium 3-formyl-4-hydroxybenzenesulfonate, provides a pre-functionalized aromatic platform. The aldehyde group is a versatile handle for the synthesis of Schiff base ligands, the hydroxyl group participates in metal chelation, and the strategically positioned sodium sulfonate group ensures the water solubility of the resulting metal complexes.[1][2][3] This unique combination allows for the systematic design of water-soluble complexes with a wide array of metal ions, including those from the 3d-block (e.g., Mn, Fe, Co, Ni, Cu, Zn) and others like Al, Cr, and Ga.[1][4]
These water-soluble complexes are being investigated for a multitude of applications, from insulin-enhancing agents and catalysts to advanced materials like Metal-Organic Frameworks (MOFs) and as antimicrobial or anticancer agents.[1][5][6] This guide provides detailed protocols for the synthesis of both the this compound ligand precursor and representative water-soluble metal complexes, along with insights into their characterization and handling.
Part 1: Synthesis of the Ligand Precursor: this compound
A direct and efficient synthesis of this compound involves the sulfonation of salicylaldehyde.[5] This method, while requiring careful control of reaction conditions to prevent oxidation of the aldehyde, is a more straightforward approach than methods requiring protection of the aldehyde group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde (98%)
-
Sulfuric Acid (98%)
-
Ice
-
Reverse Osmosis (RO) Water
-
Sodium Hydroxide (for potential pH adjustment, though not always necessary)
Procedure:
-
Sulfonation: In a flask equipped with a magnetic stirrer and placed in a temperature-controlled water bath, slowly add salicylaldehyde (~12.7 mL) to sulfuric acid (125 mL) while maintaining the temperature at approximately 22°C.[5]
-
Reaction: Stir the resulting solution for 24 hours at room temperature.[5] The solution will darken during this time.
-
Quenching: After 24 hours, cool the reaction mixture in an ice bath. In a separate large beaker, prepare 250 g of crushed ice.
-
Precipitation: Carefully and slowly pour the cold reaction mixture over the ice with continuous stirring. This step should be performed in a fume hood due to the exothermic nature of the dilution of concentrated sulfuric acid.
-
Dilution and Crystallization: Dilute the resulting solution with 250 mL of RO water.[5] Allow the mixture to stand, preferably in a cold room or refrigerator, to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then ether to remove any unreacted starting material and byproducts. The product can be further purified by recrystallization from hot water.
Yield: The reported yields for this procedure can vary, with some studies reporting yields around 45%.[5]
Characterization: The successful synthesis of this compound can be confirmed by spectroscopic methods such as FT-IR and NMR.[5]
-
FT-IR: Look for the characteristic stretching vibration of the aldehyde C=O group.
-
¹H NMR (in D₂O): The spectrum will show distinct peaks for the aromatic protons and the aldehyde proton.
-
¹³C NMR (in D₂O): The carbonyl carbon will have a characteristic chemical shift.
Part 2: General Principles for the Synthesis of Water-Soluble Schiff Base Metal Complexes
The most common and versatile method for preparing metal complexes from this compound is through the formation of a Schiff base ligand, followed by coordination with a metal salt. A Schiff base is formed by the condensation reaction between the aldehyde group of 5-sulfosalicylaldehyde and a primary amine.[1][6]
Workflow for Schiff Base Metal Complex Synthesis
Sources
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5-Sulfosalicylaldehyde sodium salt as a building block for covalent polymer networks
An In-Depth Guide to 5-Sulfosalicylaldehyde Sodium Salt: A Versatile Building Block for Functional Covalent Polymer Networks
Introduction: The Strategic Advantage of a Trifunctional Monomer
In the pursuit of advanced materials for biomedical and pharmaceutical applications, the rational design of polymer networks from bespoke molecular building blocks is paramount. This compound (SSAS) has emerged as a cornerstone reagent in this field, prized for its unique trifunctional architecture.[1] This commercially available compound integrates three critical chemical moieties onto a single aromatic scaffold: a reactive aldehyde group for covalent bond formation, a neighboring hydroxyl group that can influence reactivity and stability, and an ionic sulfonate group that imparts aqueous solubility and unique functional properties.[1][2][3][4]
The presence of the sodium sulfonate group is a significant advantage, facilitating the synthesis of covalent polymer networks, including highly ordered Covalent Organic Frameworks (COFs), in more environmentally benign solvents like water, a departure from traditional syntheses that often require harsh, high-boiling organic solvents.[5] The resulting sulfonated frameworks possess inherent hydrophilicity, ion-exchange capabilities, and task-specific recognition sites, making them exceptionally promising for applications ranging from targeted drug delivery to heterogeneous catalysis and advanced sensing.[6][7][8][9]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying chemical principles for synthesizing, characterizing, and applying covalent polymer networks derived from this compound.
Part 1: Synthesis of Sulfonated Covalent Polymer Networks via Schiff Base Condensation
The Principle: Dynamic Covalent Chemistry for Ordered Architectures
The most robust and widely used method for constructing covalent polymer networks from SSAS is the Schiff base condensation reaction .[10] This reaction involves the condensation of a primary amine with an aldehyde to form an imine (C=N) bond.[10][11][12] Critically, this reaction is reversible, a cornerstone of Dynamic Covalent Chemistry (DCC) .[13][14] The reversibility allows for "error-correction" during the polymerization process; mismatched or kinetically favored amorphous structures can break apart and reform, ultimately leading to the most thermodynamically stable, crystalline, and porous framework.[13]
The hydroxyl group adjacent to the aldehyde in SSAS plays a crucial role in stabilizing the resulting imine linkage through keto-enol tautomerism, which drives the reaction forward and enhances the chemical stability of the final polymer network, even in aqueous environments.[13]
Causality Behind Experimental Design
-
Co-Monomer Selection: The geometry of the amine-containing co-monomer dictates the final topology of the polymer network. For example, reacting SSAS (a linear or "ditopic" linker in this context) with a planar, threefold symmetric amine like 1,3,5-tris(4-aminophenyl)benzene (TAPB) will result in a 2D layered network. Using a tetrahedral amine would lead to a 3D framework.
-
Solvent and Catalyst: The inherent water solubility of SSAS allows for greener synthesis protocols.[5] The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[15]
-
Reaction Conditions: Solvothermal or hydrothermal synthesis—performing the reaction in a sealed vessel at elevated temperatures (e.g., 120 °C)—provides the necessary energy to overcome activation barriers and facilitates the reversible bond formation required for crystalline material growth.[15]
Detailed Protocol: Synthesis of a 2D Sulfonated Covalent Organic Framework (sCOF)
This protocol describes the synthesis of a 2D sCOF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB), adapted from established methodologies.[15]
Materials and Reagents:
-
This compound (SSAS) (MW: 224.17 g/mol )[1]
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Aqueous Acetic Acid (e.g., 3 M)
-
Ethanol
-
Deionized Water
-
Pyrex tube or similar pressure-rated vessel
Procedure:
-
Monomer Preparation: In a Pyrex tube, combine this compound (e.g., 0.45 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.30 mmol) in a 1.5:1 molar ratio.
-
Solvent Addition: Add a mixture of 1,4-dioxane and aqueous acetic acid (3 M) in a suitable ratio (e.g., 10:1 v/v, total volume ~22 mL).
-
Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion of the reactants.
-
Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube. Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. A colored precipitate should form.
-
Isolation and Purification: After cooling to room temperature, open the tube carefully. Isolate the solid product by filtration.
-
Washing: To remove unreacted monomers and catalyst, wash the solid sequentially and thoroughly with ethanol, deionized water, and finally ethanol again. This is typically done using a Soxhlet extractor or by repeated centrifugation and redispersion cycles.
-
Drying: Dry the purified sCOF powder in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
Visualization: sCOF Synthesis Reaction
Caption: Reaction scheme for the synthesis of a 2D sCOF.
Part 2: Essential Characterization of the Polymer Network
Confirming the successful formation of the desired covalent network is a critical step that relies on a suite of analytical techniques. Each method provides a different piece of the structural puzzle.[16]
Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Results for a Successful sCOF Synthesis |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm functional group transformation and bond formation.[17][18][19] | Disappearance of the aldehyde C=O stretching peak (~1650-1700 cm⁻¹) and the primary amine N-H stretching peaks (~3300-3500 cm⁻¹). Appearance of a new C=N imine stretching peak (~1620 cm⁻¹).[16] |
| Powder X-ray Diffraction (PXRD) | To verify the crystallinity and long-range order of the polymer network. | A diffraction pattern with distinct peaks at specific 2θ angles, indicating a crystalline structure. The experimental pattern should match well with a simulated pattern based on the proposed crystal structure.[16][20] |
| Solid-State ¹³C NMR | To provide detailed information on the local chemical environment of carbon atoms. | A peak corresponding to the imine carbon (~159 ppm) should be observed, confirming the Schiff base linkage. Signals from the aromatic rings of both precursors will also be present. |
| Microscopy (SEM/TEM) | To visualize the bulk morphology and particle shape of the synthesized material. | Images will reveal the macroscopic structure, which could be anything from aggregated spheres to layered sheets, depending on the specific synthesis conditions. |
| Porosity Analysis (N₂ Adsorption-Desorption at 77 K) | To measure the specific surface area (via BET theory) and determine pore size/volume. | The isotherm should be of Type I or IV, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (e.g., > 400 m²/g) confirms a porous structure. |
Visualization: Polymer Characterization Workflow
Caption: Logical workflow for sCOF characterization.
Part 3: Applications in Drug Development and Beyond
The unique combination of high porosity, aqueous stability, and charged functional groups makes SSAS-derived polymer networks highly attractive for pharmaceutical and biomedical applications.[21][22]
Application Focus: Controlled Drug Delivery
Porous polymer networks are excellent candidates for drug delivery systems (DDS) because their voids can encapsulate large quantities of therapeutic molecules, while the pore walls can be functionalized to control the release rate.[23][24][25] The sulfonate groups in sCOFs are particularly advantageous for delivering positively charged drugs (e.g., the chemotherapeutic Doxorubicin) through strong electrostatic interactions, leading to high loading capacities and pH-responsive release.[26]
Protocol: Doxorubicin (DOX) Loading and In Vitro Release Study
Objective: To quantify the loading capacity and study the pH-triggered release of DOX from a synthesized sCOF.
Materials:
-
Synthesized and dried sCOF powder
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating tumor microenvironment)
-
UV-Vis Spectrophotometer
Drug Loading Procedure:
-
Disperse a known mass of sCOF (e.g., 10 mg) in a DOX solution of known concentration (e.g., 1 mg/mL in deionized water).
-
Stir the suspension in the dark at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the mixture to pellet the DOX-loaded sCOF (sCOF@DOX).
-
Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).
-
Calculate the amount of DOX loaded into the sCOF by subtracting the amount of DOX remaining in the supernatant from the initial amount.
Drug Release Procedure:
-
Disperse a known mass of the dried sCOF@DOX (e.g., 5 mg) into two separate dialysis bags.
-
Place one bag in a beaker containing PBS at pH 7.4 and the other in a beaker with PBS at pH 5.5. Maintain a constant temperature (37 °C) with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each beaker and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn aliquots using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions.
Hypothetical Data Summary
| Parameter | Value | Significance |
| Drug Loading Capacity (DLC) | 350 mg DOX / g sCOF | High capacity due to porous structure and electrostatic interactions. |
| Encapsulation Efficiency (EE) | 92% | Efficient capture of the drug from the solution. |
| Cumulative Release at 24h (pH 7.4) | 25% | Minimal drug leakage under physiological conditions, reducing side effects. |
| Cumulative Release at 24h (pH 5.5) | 75% | Accelerated release in acidic environments, targeting tumor cells. |
Visualization: Drug Delivery Mechanism
Caption: Mechanism of drug loading and pH-triggered release.
Other Key Applications
-
Heterogeneous Catalysis: The sulfonic acid groups (-SO₃H, after proton exchange) can act as solid acid catalysts for various organic transformations, such as esterification and condensation reactions, which are vital in pharmaceutical synthesis.[27][28] The high surface area and stable framework of the sCOF allow for easy catalyst recovery and reuse, promoting green chemistry principles.[27]
-
Sensing and Diagnostics: sCOFs can be designed as highly sensitive and selective sensors.[29] The framework can be engineered to fluoresce, and the binding of specific analytes (ions, small molecules, biomolecules) to the sulfonate groups or within the pores can quench or enhance this fluorescence, providing a detectable signal.[6][30][31] This has applications in environmental monitoring and medical diagnostics.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic molecular tool that enables the construction of highly functional, water-compatible covalent polymer networks. The combination of a reactive aldehyde, a stabilizing hydroxyl group, and a functionalizing sulfonate group provides a direct route to materials with ordered porosity and tailored surface chemistry. The protocols and principles outlined here demonstrate the straightforward synthesis and characterization of these advanced materials and highlight their profound potential in drug delivery, catalysis, and sensing.
Future research will likely focus on creating multifunctional frameworks by incorporating other active monomers, controlling the morphology of the polymer networks at the nanoscale for enhanced biological interactions, and translating the promising in vitro results into preclinical and clinical applications. The versatility of SSAS ensures it will remain a key building block in the development of next-generation materials for science and medicine.
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Porex. (n.d.). USING POROUS POLYMERS FOR DRUG DELIVERY SYSTEMS. Retrieved from [Link]
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Zhang, Y., et al. (2021). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science. Retrieved from [Link]
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Wang, L., et al. (2021). Designed sulfonate-based covalent organic frameworks with dual functions of recognition and encapsulation. Journal of Materials Chemistry A. Retrieved from [Link]
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Martín-Illán, J. Á., et al. (2020). Green synthesis of imine-based covalent organic frameworks in water. Chemical Communications. Retrieved from [Link]
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Adesina, S. K., et al. (2024). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers. Retrieved from [Link]
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Wang, H., et al. (2022). Sulfonate-functionalized covalent organic frameworks for capacitive deionization. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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Sharma, P., et al. (2012). Porous Carriers for Controlled/Modulated Drug Delivery. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Thote, J., et al. (2016). Constructing covalent organic frameworks in water via dynamic covalent bonding. IUCrJ. Retrieved from [Link]
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Thote, J., et al. (2016). Constructing covalent organic frameworks in water via dynamic covalent bonding. Semantic Scholar. Retrieved from [Link]
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Zhang, Z., et al. (2021). Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. Molecules. Retrieved from [Link]
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Wang, J., et al. (2019). Surfactant-Sensitized Covalent Organic Frameworks-Functionalized Lanthanide-Doped Nanocrystals: An Ultrasensitive Sensing Platform for Perfluorooctane Sulfonate. Analytical Chemistry. Retrieved from [Link]
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Herath, H. M. D., et al. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. Retrieved from [Link]
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Liu, Y., et al. (2023). Hydrophilic Sulfonate Covalent Organic Frameworks for Serum Glycopeptide Profiling. Analytical Chemistry. Retrieved from [Link]
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Ali, I., et al. (2024). New sulfonated covalent organic framework for highly effective As(III) removal from water. Scientific Reports. Retrieved from [Link]
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Cai, S., et al. (2021). Sulfonic Acid-functionalized Spherical Covalent Organic Framework with Ultrahigh Capacity for the Removal of Cationic Dyes. Chemical Journal of Chinese Universities. Retrieved from [Link]
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Compton, C. S., & Dichtel, W. R. (2016). Synthesis of chemically stable covalent organic frameworks in water. IUCrJ. Retrieved from [Link]
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Thote, J., et al. (2016). Constructing covalent organic frameworks in water via dynamic covalent bonding. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Wang, H., et al. (2022). Sulfonate-Functionalized Covalent Organic Frameworks for Capacitive Deionization. ResearchGate. Retrieved from [Link]
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Chemsrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved from [Link]
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Patel, K., et al. (2023). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Drug Discovery. Retrieved from [Link]
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Guedes, G. P., et al. (2022). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers. Retrieved from [Link]
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Popova, M., et al. (2024). Application of Ordered Porous Silica Materials in Drug Delivery: A Review. Pharmaceutics. Retrieved from [Link]
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Han, L., et al. (2020). Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review. Frontiers in Chemistry. Retrieved from [Link]
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Srisawat, A., et al. (2023). FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. ResearchGate. Retrieved from [Link]
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Rocky Mountain Laboratories. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. Retrieved from [Link]
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El-ajaily, M. M., et al. (2018). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Ghorai, S., et al. (2023). Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research. Retrieved from [Link]
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Ufana, R., & Siddiqi, H. M. (2014). Characterization of Polymer Blends with FTIR Spectroscopy. ResearchGate. Retrieved from [Link]
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Zheng, S., et al. (2021). Covalent Organic Frameworks for Chemical and Biological Sensing. Molecules. Retrieved from [Link]
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da Silva, J. G., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. Retrieved from [Link]
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Liu, X., et al. (2019). Covalent Organic Frameworks: From Materials Design to Biomedical Application. Advanced Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of Schiff base by condensation reaction. Retrieved from [Link]
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Gaetano, F. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Substantia. Retrieved from [Link]
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Riaz, U., et al. (2014). Characterization of Polymer Blends with FTIR Spectroscopy. ResearchGate. Retrieved from [Link]
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Smith, G., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Retrieved from [Link]
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Ommenya, F. K. (2018). What name is given to a Schiff base which results from the condensation of 5-chlorosalicylaldehyde and aniline?. ResearchGate. Retrieved from [Link]
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Alabiso, W. (2022). Innovative design of covalent adaptable polymer networks: Chemistry of new catalysts for bond exchange reactions and strategies towards controlled and efficient self-healing. PURE Montanuniversität Leoben. Retrieved from [Link]
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Van Zee, N. J., & Nicolaÿ, R. (2020). Dynamic covalent chemistry in polymer networks: a mechanistic perspective. Polymer Chemistry. Retrieved from [Link]
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Tellers, J., et al. (2021). Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. Polymers. Retrieved from [Link]
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Zhang, B., et al. (2018). Reversible polymer networks containing covalent and hydrogen bonding interactions. ResearchGate. Retrieved from [Link]
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Topic: Application of 5-Sulfosalicylaldehyde Sodium Salt in Biochemical Assays
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Sulfosalicylaldehyde sodium salt, a highly versatile reagent for biochemical applications. Its utility stems from the strategic placement of a reactive aldehyde, a solubilizing sulfonate group, and a hydroxyl group on an aromatic ring. This unique structure facilitates covalent modification of biomolecules under aqueous conditions. This document details the core chemical principles, provides field-tested protocols for protein quantification and site-selective N-terminal modification, and offers insights into experimental design and validation.
Introduction: The Molecular Advantage of this compound
This compound, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional compound valued for its utility in biochemical research.[1] Its key features are:
-
An Aldehyde Group (-CHO): This functional group serves as the primary reactive site, targeting nucleophilic primary amines found in biomolecules.
-
A Sodium Sulfonate Group (-SO₃Na): This group confers high water solubility, a critical advantage for a reagent intended for use in aqueous biological buffers and systems.[1][2]
-
A Hydroxyl Group (-OH): The phenolic hydroxyl group can influence the reactivity of the aldehyde and participate in metal chelation, making the molecule a precursor for various ligands.[1]
These characteristics make it a versatile reagent for the covalent modification of proteins and peptides, enabling applications ranging from quantification to the introduction of bioorthogonal handles for further functionalization.[3]
Core Principle: pH-Controlled Reductive Amination
The primary application of 5-Sulfosalicylaldehyde in bioconjugation relies on a two-step process known as reductive amination (or reductive alkylation).
Step 1: Schiff Base Formation The aldehyde group reacts with a primary amine (e.g., the N-terminus of a protein or the ε-amino group of a lysine residue) to form an imine, commonly referred to as a Schiff base. This is a reversible condensation reaction.
Step 2: Reductive Stabilization The resulting Schiff base is unstable and can hydrolyze back to the original aldehyde and amine. To create a stable, permanent covalent bond, the imine is reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is ideal for this purpose as it is stable in water and selectively reduces the iminium ion much faster than it reduces the aldehyde, minimizing unwanted side reactions.[4]
The key to site-selectivity lies in pH control. The N-terminal α-amino group of a protein typically has a pKa between 6 and 8, while the ε-amino group of lysine has a pKa around 10.[5] By performing the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.0), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, favoring selective reaction at this site over the predominantly protonated lysine residues.[6]
Figure 1. The two-step mechanism of reductive amination for stable protein modification.
Application Protocol I: Spectrophotometric Protein Quantification
The reaction between the aldehyde group of 5-Sulfosalicylaldehyde and the primary amines on a protein results in the formation of products that can be quantified spectrophotometrically.[1] This forms the basis of a simple colorimetric assay for determining total protein concentration.
Protocol: Colorimetric Total Protein Assay
This protocol is a self-validating system; the generation of a linear standard curve (R² > 0.99) is a prerequisite for accurately determining the concentration of unknown samples.
A. Materials Required
-
Reagent Solution: 25 mM this compound in 100 mM sodium borate buffer, pH 8.5.
-
Protein Standard: Bovine Serum Albumin (BSA) at a stock concentration of 2 mg/mL.
-
Buffer: 100 mM sodium borate buffer, pH 8.5.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~340 nm.
B. Experimental Procedure
-
Prepare Protein Standards: Create a series of protein standards by diluting the 2 mg/mL BSA stock in the borate buffer. A typical dilution series is shown in Table 1.
-
Sample Preparation: Dilute your unknown protein samples so their estimated concentration falls within the range of the standard curve.
-
Assay Setup: In a 96-well plate, add 20 µL of each standard, unknown sample, and a buffer blank to separate wells.
-
Reaction Initiation: Add 200 µL of the Reagent Solution to every well.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Read the absorbance of the plate at 340 nm.
-
Data Analysis: Subtract the average absorbance of the blank from all standard and unknown sample readings. Plot the corrected absorbance values for the standards against their known concentrations. Use the resulting linear regression equation to calculate the concentration of the unknown samples.
C. Representative Data
| Standard | BSA Concentration (µg/mL) | Corrected Absorbance (340 nm) |
| 1 | 1000 | 1.350 |
| 2 | 750 | 1.015 |
| 3 | 500 | 0.680 |
| 4 | 250 | 0.345 |
| 5 | 125 | 0.170 |
| 6 | 50 | 0.070 |
| 7 (Blank) | 0 | 0.000 |
Table 1. Example data for a BSA standard curve. The linear relationship between concentration and absorbance allows for the quantification of unknown samples.
Application Protocol II: Site-Selective N-Terminal Protein Labeling
This protocol leverages pH control to selectively modify the N-terminus of a protein, introducing a stable sulfobenzyl moiety. This can be used to study the role of the N-terminus in protein function or to introduce a unique chemical handle for subsequent reactions.
Protocol: N-Terminal Reductive Amination
Validation of this protocol is achieved through mass spectrometry, which will confirm the specific mass shift corresponding to the covalent addition of one 5-Sulfosalicylaldehyde molecule.
A. Materials Required
-
Protein Solution: Protein of interest (e.g., Lysozyme) at 5 mg/mL in 100 mM MES buffer, pH 6.1.
-
Reagent Stock: 100 mM this compound in water.
-
Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water (handle with care in a chemical hood).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Desalting column or dialysis cassette appropriate for the protein size.
B. Experimental Procedure
-
Reaction Setup: In a microcentrifuge tube, combine 200 µL of the protein solution with 4 µL of the 100 mM Reagent Stock (final concentration: 2 mM). This provides a molar excess of the aldehyde.
-
Initial Incubation: Incubate the mixture for 1 hour at room temperature to allow for Schiff base formation.
-
Reduction: Add 4 µL of the 1 M NaBH₃CN stock solution (final concentration: 20 mM).
-
Final Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding 20 µL of the Quenching Buffer. The primary amines in Tris will react with any excess aldehyde.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS, pH 7.4).
-
Validation: Analyze the purified protein conjugate by LC-MS or MALDI-TOF MS to confirm the mass addition of the sulfobenzyl group (expected mass shift: +206.0 Da). Compare with an unmodified protein control.
Figure 2. Experimental workflow for selective N-terminal protein modification.
Conclusion and Future Perspectives
This compound is a robust and effective reagent for the aqueous modification of proteins and peptides. Its high solubility and predictable reactivity enable its use in both quantitative assays and precise, site-selective bioconjugation. The protocols detailed herein provide a solid foundation for researchers to employ this compound to advance their studies in protein chemistry, drug development, and diagnostics. Further applications may involve using the sulfobenzyl moiety as a docking site for subsequent "click chemistry" reactions or for altering the pharmacokinetic properties of therapeutic proteins.
References
-
Reductive Amination/Alkylation Reactions: The Recent Developments, Progresses, and Applications in Protein Chemical Biology Studies. Bentham Science Publisher. [Link]
-
Selective N-terminal functionalization of native peptides and proteins. NIH National Center for Biotechnology Information (PMC). [Link]
-
Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. NIH National Center for Biotechnology Information (PMC). [Link]
-
Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Figshare. [Link]
-
This compound | C7H5NaO5S | CID 23669172. NIH PubChem. [Link]
-
Top 5 Protein Quantification Assays. Bitesize Bio. [Link]
-
5-SULFOSALICYLALDEHYDE, SODIUM SALT. LookChem. [Link]
-
Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Royal Society of Chemistry (RSC Publishing). [Link]
-
[Studied on the determination of protein by probe of zinc 5-aminosalicylate]. NIH PubMed. [Link]
-
Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. NIH National Center for Biotechnology Information (PMC). [Link]
-
N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. NIH National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. NSF Public Access Repository. [Link]
-
synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
-
Protein Assay and Quantification Kits. Amerigo Scientific. [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]
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- 6. Exploiting Protein N-Terminus for Site-Specific Bioconjugation | MDPI [mdpi.com]
Application Note: Colorimetric Determination of Amino Acids with 5-Sulfosalicylaldehyde Sodium Salt
Introduction: A Modern Approach to Amino Acid Quantification
The precise quantification of amino acids is a cornerstone of numerous scientific disciplines, from fundamental biochemical research to pharmaceutical drug development. Traditional methods, while effective, often involve complex instrumentation or suffer from limitations in specificity and stability. This application note details a robust and sensitive colorimetric method for the determination of primary amino acids utilizing 5-Sulfosalicylaldehyde sodium salt.
This method is predicated on the classic Schiff base condensation reaction. The aldehyde group of 5-Sulfosalicylaldehyde reacts with the primary amino group of an amino acid to form a colored Schiff base adduct. The presence of the electron-withdrawing sulfo group and the hydroxyl group on the salicylaldehyde moiety enhances the stability and colorimetric properties of the resulting imine. The intensity of the color produced is directly proportional to the concentration of the amino acid, allowing for accurate quantification via spectrophotometry. The sulfonate group also imparts excellent water solubility to the reagent and the product, making this assay particularly suitable for aqueous biological samples.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the underlying chemical principles, a detailed experimental protocol, and expected performance characteristics.
Reaction Mechanism: The Chemistry of Color
The colorimetric determination of amino acids using 5-Sulfosalicylaldehyde is based on the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). The reaction is a nucleophilic addition-elimination process:
-
Nucleophilic Attack: The nitrogen atom of the primary amino group of the amino acid, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 5-Sulfosalicylaldehyde.
-
Formation of a Carbinolamine Intermediate: This initial attack results in the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes a dehydration (loss of a water molecule) to form the stable, conjugated Schiff base. The extended conjugation of the aromatic ring and the imine group is responsible for the absorption of light in the visible spectrum, leading to a colored solution.
The reaction is typically carried out under mildly alkaline conditions, which deprotonates the amino group, enhancing its nucleophilicity and facilitating the initial attack on the aldehyde.
Figure 1: General workflow of Schiff base formation.
Experimental Protocol
This protocol provides a detailed methodology for the colorimetric determination of amino acids in a 96-well microplate format, suitable for high-throughput screening.
I. Materials and Reagents
-
This compound (MW: 254.18 g/mol )
-
Amino Acid Standard (e.g., Glycine, Leucine)
-
Sodium Carbonate-Bicarbonate Buffer (0.1 M, pH 9.5)
-
Deionized Water
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements in the visible range
-
Standard laboratory glassware and pipettes
II. Reagent Preparation
-
5-Sulfosalicylaldehyde Reagent (10 mM): Dissolve 25.42 mg of this compound in 10 mL of deionized water. Prepare this solution fresh daily and protect it from light.
-
Amino Acid Standard Stock Solution (10 mM): Prepare a stock solution of a known amino acid (e.g., dissolve 7.51 mg of Glycine in 10 mL of deionized water). This stock solution can be stored at 4°C for up to one week.
-
Working Amino Acid Standards: Prepare a series of dilutions from the stock solution in deionized water to generate a standard curve. A typical concentration range would be 0.1 mM to 2.0 mM.
III. Assay Procedure
-
Standard Curve Preparation:
-
To a series of wells in the 96-well plate, add 50 µL of each working amino acid standard in triplicate.
-
Include a blank control containing 50 µL of deionized water.
-
-
Sample Preparation:
-
Prepare unknown samples by dissolving them in deionized water or a suitable buffer. Ensure the pH is near neutral. If necessary, dilute the samples to fall within the linear range of the assay.
-
Add 50 µL of each unknown sample in triplicate to the 96-well plate.
-
-
Reaction Initiation:
-
To all wells (standards, samples, and blank), add 100 µL of the 0.1 M Sodium Carbonate-Bicarbonate Buffer (pH 9.5).
-
Add 50 µL of the 10 mM 5-Sulfosalicylaldehyde reagent to all wells.
-
-
Incubation:
-
Cover the plate to prevent evaporation.
-
Incubate the plate at 60°C for 30 minutes in a water bath or incubator.
-
-
Spectrophotometric Measurement:
-
After incubation, allow the plate to cool to room temperature for 5-10 minutes.
-
Measure the absorbance of each well at the predetermined maximum absorbance wavelength (λmax). Based on structurally similar Schiff bases, the λmax is anticipated to be in the range of 380-450 nm. Note: It is crucial to determine the precise λmax by scanning the absorbance spectrum of a representative amino acid-Schiff base adduct from 350 nm to 500 nm.
-
Figure 2: Experimental workflow for the colorimetric assay.
Data Analysis and Expected Performance
I. Standard Curve
Subtract the average absorbance of the blank from the average absorbance of each standard. Plot the corrected absorbance values against the corresponding amino acid concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve.
II. Sample Quantification
Subtract the average absorbance of the blank from the average absorbance of each unknown sample. Use the equation from the linear regression of the standard curve to calculate the concentration of the amino acid in the unknown samples.
Concentration = (Corrected Absorbance - c) / m
Remember to account for any dilution factors used during sample preparation.
III. Performance Characteristics
The following table summarizes the expected performance characteristics of the 5-Sulfosalicylaldehyde colorimetric assay based on data from similar aldehyde-based amino acid detection methods.
| Parameter | Expected Value | Notes |
| λmax | 380 - 450 nm | To be determined empirically. |
| Linear Range | 0.1 - 2.0 mM | Dependent on the specific amino acid. |
| Limit of Detection (LOD) | ~10-50 µM | Can be calculated as 3.3 * (SD of blank / slope of the standard curve). |
| Limit of Quantification (LOQ) | ~30-150 µM | Can be calculated as 10 * (SD of blank / slope of the standard curve). |
| Precision (CV%) | < 5% | Intra-assay and inter-assay variability. |
Troubleshooting and Method Considerations
-
Interfering Substances: Primary amines and ammonia can potentially interfere with this assay by reacting with the 5-Sulfosalicylaldehyde reagent. It is recommended to run appropriate controls if these substances are suspected to be present in the samples. Buffers containing primary amines (e.g., Tris) should be avoided.
-
Color Stability: While the Schiff base adduct is expected to be stable, it is advisable to perform the absorbance measurements within a consistent timeframe after incubation to minimize any potential for color degradation.
-
Reagent Stability: The 5-Sulfosalicylaldehyde reagent should be prepared fresh daily and protected from light to ensure optimal performance.
-
pH of the Reaction: The pH of the reaction mixture is critical for efficient Schiff base formation. Ensure the buffer capacity is sufficient to maintain the desired pH after sample addition.
Conclusion
The colorimetric determination of amino acids using this compound offers a sensitive, reliable, and straightforward method for quantification. Its applicability to aqueous samples and suitability for a high-throughput microplate format make it a valuable tool for researchers in various fields. By understanding the underlying chemistry and adhering to the detailed protocol, users can achieve accurate and reproducible results.
References
-
Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]
-
Church, F. C., Swaisgood, H. E., Porter, D. H., & Catignani, G. L. (1983). Spectrophotometric assay for proteolysis using o-phthaldialdehyde. Journal of Dairy Science, 66(6), 1219-1227. [Link]
Application Notes and Protocols: 5-Sulfosalicylaldehyde Sodium Salt as a Chelating Agent for Transition Metals
Introduction: A Multifunctional Building Block for Coordination Chemistry
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a highly versatile aromatic compound distinguished by its unique trifunctional structure.[1] Possessing an aldehyde, a hydroxyl, and a sodium sulfonate group on a single benzene ring, this reagent serves as a cornerstone in modern coordination and bioinorganic chemistry.[1][2] Its most significant attribute is the high water solubility imparted by the sulfonate group, which allows it to act as a precursor for a vast array of water-soluble Schiff base ligands.[1]
These Schiff bases are exceptional chelating agents that form stable, and notably, water-soluble complexes with a wide range of transition metal ions. This property is critical for applications in aqueous and biological systems, overcoming the solubility limitations of many traditional organic ligands.[1] The resulting metal complexes are at the forefront of research in catalysis, analytical chemistry, and the development of novel therapeutic agents.[1][3][4] This guide provides an in-depth exploration of the chelation chemistry of this compound, complete with detailed protocols for its synthesis and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 16856-04-5 | [2][5][6] |
| Molecular Formula | C₇H₅NaO₅S | [2][5] |
| Molecular Weight | 224.17 g/mol | [2] |
| Appearance | Light yellow to light brown solid | [5] |
| Key Functional Groups | Aldehyde (-CHO), Hydroxyl (-OH), Sodium Sulfonate (-SO₃Na) | [1] |
| Primary Application | Precursor for water-soluble Schiff base ligands |[1] |
The Mechanism of Chelation: From Aldehyde to Polydentate Ligand
The utility of this compound as a chelating system stems from its facile conversion into Schiff base ligands. A Schiff base is formed through the condensation reaction between the aldehyde group of the salt and a primary amine (R-NH₂). This reaction creates a carbon-nitrogen double bond, known as an imine or azomethine group (-CH=N-).[1][4]
Causality of Chelation: The newly formed Schiff base ligand is a powerful chelating agent. The imine nitrogen and the adjacent phenolic oxygen (from the deprotonated hydroxyl group) act as the primary coordination sites. These two atoms form a stable five- or six-membered ring with a transition metal ion, a thermodynamically favorable arrangement known as the "chelate effect." The specific primary amine used in the Schiff base synthesis can introduce additional donor atoms (e.g., oxygen, nitrogen, sulfur), thereby increasing the ligand's denticity (the number of donor atoms) and the stability of the resulting metal complex. The sulfonate group, while not typically involved in direct coordination, ensures the water solubility of both the free ligand and the final metal complex.
Caption: General workflow for the synthesis of a metal-Schiff base complex.
Self-Validating System & Characterization: The success of the synthesis should be validated through standard characterization techniques:
-
FTIR Spectroscopy: Confirmation of complex formation is observed by a shift in the azomethine (-C=N-) stretching frequency (typically ~1620 cm⁻¹) to a lower wavenumber upon coordination to the metal ion. The disappearance of the broad -OH stretch from the salicylaldehyde moiety also indicates coordination. [7]* UV-Vis Spectroscopy: The formation of the complex will result in new absorption bands in the visible region, corresponding to d-d transitions of the metal ion in the new ligand field, and charge-transfer bands. [8][9]These spectra are distinct from those of the free ligand and metal salt.
Application Protocol: Spectrophotometric Quantification of Primary Amines
The reaction of 5-sulfosalicylaldehyde with primary amines to form vividly colored Schiff bases allows for their simple and rapid quantification. [1] Materials:
-
This compound solution (e.g., 0.1 M in water)
-
Standard solutions of the primary amine of interest
-
Buffer solution (to maintain optimal pH for the reaction)
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of the primary amine with known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
To a fixed volume of each standard, add the buffer solution and an excess of the 5-sulfosalicylaldehyde solution. Allow the reaction to proceed for a set time (e.g., 15 minutes) at a constant temperature.
-
Dilute to a final volume with deionized water.
-
-
Sample Preparation: Prepare the unknown sample in the same manner as the standards.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the colored Schiff base product by scanning one of the standard solutions.
-
Measure the absorbance of all standards and the unknown sample at this λ_max.
-
-
Quantification:
-
Plot a calibration curve of Absorbance vs. Concentration for the standard solutions.
-
Determine the concentration of the primary amine in the unknown sample by interpolating its absorbance on the calibration curve.
-
Table 2: Example Calibration Data for Amine Quantification
| Standard Concentration (mM) | Absorbance at λ_max |
|---|---|
| 0.0 (Blank) | 0.002 |
| 0.1 | 0.155 |
| 0.2 | 0.308 |
| 0.4 | 0.615 |
| 0.6 | 0.920 |
| 0.8 | 1.225 |
| 1.0 | 1.530 |
Advanced Applications: Catalysis and Materials Science
The true power of 5-sulfosalicylaldehyde lies in the versatility of its derivative complexes. By carefully selecting the primary amine and the transition metal, researchers can fine-tune the electronic and steric properties of the resulting complex for specific applications.
-
Catalysis: Transition metal-Schiff base complexes are renowned for their catalytic activity in various organic transformations, particularly oxidation reactions. [3][10][11]Complexes derived from 5-sulfosalicylaldehyde are particularly attractive for catalysis in aqueous media, aligning with the principles of green chemistry. For instance, copper and cobalt complexes have been investigated for the catalytic oxidation of phenols and alkenes. [3]* Materials Science: The ability to form well-defined, stable structures with metal ions makes these ligands excellent building blocks for creating more complex supramolecular structures, such as metal-organic frameworks (MOFs). The water solubility and responsive nature of these building blocks can be exploited to create "smart" materials and sensors.
Conclusion
This compound is more than a simple reagent; it is an enabling platform for the design and synthesis of water-soluble metal complexes with tailored properties. Its straightforward conversion into a multitude of Schiff base ligands provides a gateway to applications spanning quantitative analysis, catalysis, and advanced materials. The protocols and principles outlined in this guide offer a robust framework for researchers to harness the unique capabilities of this versatile compound in their scientific endeavors.
References
-
Dubey, K.P., & Wazir, B.L. (1977). Stability constants of some transition metal complexes with schiff bases derived from salicylaldehyde and m-aminophenol or m-anisidine. Indian Journal of Chemistry, Section A, 15(1), 58-60. [Link]
-
Srinivasulu, K., & Reddy, M. G. R. (1991). Studies on Schiff base complexes: Formation constants of Cu(II), Ni(II) and Zn(II) complexes on N-(salicylidene)-L-amino acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 707-713. [Link]
-
The Pharma Innovation Journal. (2018). The study of stability constants and thermodynomic parameters of transition metal complexes of substituded aminothiazole schiff bases. The Pharma Innovation Journal, 7(12), 34-37. [Link]
-
International Journal of Engineering, Applied and Management Sciences Paradigms. (2019). The UV/Visible and IR Spectroscopic Studies of Synthesized Schiff Base metal complex derived from Salicylaldehyde and Thiosemicarbazide. IJEAM, 54(1), 132-135. [Link]
-
CORE. (1977). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. Retrieved from CORE. [Link]
-
Analele Universității din Craiova. (2023). New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. Chemistry Series, 2(1), 23-30. [Link]
-
Ignited Minds Journals. (n.d.). A Review of Stability Constants with a Reference of Schiff Bases. Retrieved from Ignited Minds Journals. [Link]
-
Singh, S., et al. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 13(1), 12345. [Link]
-
ResearchGate. (n.d.). Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: Part I. Retrieved from ResearchGate. [Link]
-
R Discovery. (n.d.). Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: part I. Retrieved from R Discovery. [Link]
-
ACS Omega. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(40), 37265–37282. [Link]
-
Semantic Scholar. (1995). Cobalt-Schiff base complex catalyzed oxidation of para-substituted phenolics. Preparation of benzoquinones. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 28(1), 123. [Link]
-
ResearchGate. (2022). UV-Vis spectra of Schiff base ligand and metal complexes. Retrieved from ResearchGate. [Link]
-
Journal of Al-Nahrain University. (2013). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 16(2), 108-116. [Link]
-
ElectronicsAndBooks. (1979). AN EFFICIENT SYNTHESIS OF this compound. Retrieved from ElectronicsAndBooks. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
ChemSrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved from ChemSrc. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Schiff Bases from 5-Sulfosalicylaldehyde Sodium Salt
Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, chemists, and drug development professionals working with 5-sulfosalicylaldehyde sodium salt. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique properties of 5-sulfosalicylaldehyde—namely its water solubility due to the sulfonate group and its trifunctional architecture—present specific challenges and opportunities.[1] This guide will help you navigate them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of Schiff bases from this compound.
Question 1: My reaction yield is extremely low or non-existent. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and almost always traces back to one of three critical parameters: reaction pH, solvent system, or reactant purity.
-
Causality of pH: The formation of a Schiff base is a pH-dependent equilibrium reaction. The mechanism involves two key steps: nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine.[2]
-
At low pH (acidic): The amine starting material becomes protonated (-NH₃⁺). This renders it non-nucleophilic, slowing or preventing the initial addition step.[3][4]
-
At high pH (alkaline): While the amine is a potent nucleophile, the hydroxyl intermediate of the dehydration step cannot be effectively protonated. This makes the elimination of water the rate-limiting step, slowing the overall reaction.[3][4]
-
Solution: The optimal pH is a delicate balance, typically falling in the mildly acidic to neutral range (pH 5-7) .[5] It is crucial to measure and adjust the pH of your reaction mixture. A small amount of acetic acid can be used as a catalyst to facilitate dehydration without overly acidifying the medium.[6]
-
-
Solvent Choice: The sodium sulfonate group makes your aldehyde highly water-soluble.[1][7] Your choice of solvent must be able to dissolve both the aldehyde and your amine.
-
If your amine is water-soluble: An aqueous medium is an excellent, green choice.[2]
-
If your amine is poorly water-soluble: A co-solvent system like ethanol/water or methanol/water is required. Start by dissolving the amine in the minimum amount of alcohol before adding it to an aqueous solution of the 5-sulfosalicylaldehyde.
-
Aprotic Solvents: In some cases, to push the equilibrium forward, aprotic solvents like toluene with a Dean-Stark trap can be used to remove water azeotropically. However, this is less common for sulfonated reagents due to solubility challenges.
-
-
Reactant Quality: Ensure your this compound is pure and the amine has not degraded. An old amine can significantly reduce yield.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incorrect pH | Buffer the reaction or adjust pH to 5-7 using dilute acetic acid or NaOH. |
| Poor reactant solubility | Use a co-solvent system (e.g., Ethanol/Water). Ensure vigorous stirring. | |
| Incomplete reaction | Increase reaction time and/or temperature (e.g., reflux at 60-80°C). Monitor via TLC.[6][8] | |
| Equilibrium not driven | If applicable, use a method to remove water (e.g., Dean-Stark, though difficult with this reagent). |
Question 2: My final product is impure. I see starting material in my NMR/TLC. How can I improve purification?
Answer: The high polarity and water solubility of the sulfonated Schiff base product dictate the purification strategy. Standard silica gel chromatography can be challenging.
-
Understanding the Equilibrium: Schiff base formation is reversible. The presence of water, especially under acidic or basic conditions without heating, can lead to hydrolysis back to the starting materials.[9] This might be why you observe the aldehyde peak in your NMR.
-
Expert Insight: Ensure your NMR solvent is anhydrous if you suspect hydrolysis during analysis.[9]
-
-
Purification Strategy 1: Recrystallization: This is the most effective method for these compounds.[8][10]
-
Solvent System: Due to the product's polarity, you will likely need a polar solvent system. Hot ethanol, methanol, or a mixture of water and ethanol are excellent starting points. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.
-
Procedure: If the product "oils out," you are cooling too quickly or the solvent is too non-polar. If it doesn't crystallize, the solvent is too polar; try adding a slightly less polar co-solvent.
-
-
Purification Strategy 2: Strategic Washing: This method leverages solubility differences.
-
Goal: To remove unreacted, less-polar amine or other organic impurities.
-
Procedure: After filtering your crude product, wash it thoroughly with a solvent in which your product is insoluble but the impurities are soluble. Diethyl ether or dichloromethane are good choices. This removes non-polar contaminants.
-
-
Advanced Chromatography: If recrystallization and washing fail, column chromatography can be attempted, but with modifications.
-
Stationary Phase: Standard silica gel is acidic and can cause hydrolysis. It is advisable to use neutral alumina as the stationary phase.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal reaction temperature and time? A: This is highly dependent on the reactivity of your specific amine. A good starting point is to stir the reactants at room temperature for 30 minutes, followed by heating to 60-80°C (or refluxing) for 4-8 hours.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Q: Do I need a catalyst? A: While the reaction can proceed without one, a catalytic amount of mild acid (like glacial acetic acid) is often used to accelerate the dehydration step.[6] In some syntheses involving amino acids, a small amount of base like sodium hydroxide has been used to deprotonate the amino acid, facilitating the reaction.[11][12]
Q: How do I handle the high water solubility of the product during workup? A: Embrace it. The water solubility is an advantage. If your product precipitates from the reaction mixture upon cooling, you can simply filter it. If it remains dissolved, you may need to reduce the solvent volume under vacuum. Avoid "salting out" with brine unless you are certain it won't precipitate your starting material as well. Sometimes, adding a miscible organic solvent like ethanol or acetone to the concentrated aqueous solution can induce precipitation of the pure product.
Q: My final product seems to hold onto water and is difficult to dry completely. Is this normal? A: Yes, this is a known issue with highly polar, hygroscopic compounds like sulfonated Schiff bases.[7] After air-drying, it is essential to dry the product under a high vacuum, sometimes with gentle heating (e.g., 40-50°C), for an extended period to remove residual moisture.
Experimental Protocols & Workflows
Workflow for Schiff Base Synthesis Optimization
Caption: General workflow for optimizing Schiff base synthesis.
Detailed Synthesis Protocol: General Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Amine Addition: In a separate beaker, dissolve 1.0 equivalent of the primary amine in the minimum amount of ethanol required for full dissolution. Add this solution dropwise to the aldehyde solution while stirring.
-
pH Adjustment: Check the pH of the mixture. If necessary, adjust to pH 5-7 by adding a few drops of dilute acetic acid.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-8 hours. Monitor the reaction's progress by taking small aliquots and running a TLC plate (a suitable eluent might be 8:2 Dichloromethane:Methanol). The disappearance of the starting materials indicates completion.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. In many cases, the product will precipitate as a solid.
-
Purification:
-
Drying: Dry the purified, crystalline product in a vacuum oven at 50°C overnight to remove all traces of water and solvent.[7]
Mechanism: The Role of pH in Schiff Base Formation
Caption: Influence of pH on the rate-limiting steps of Schiff base formation.
References
-
Spears, J. (2007). Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. Journal of Interdisciplinary Undergraduate Research. Retrieved from [Link]
-
ResearchGate. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PMC. Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]
-
Fadllallah, A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. Retrieved from [Link]
-
Kos, J., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. Retrieved from [Link]
-
Sreevidya, T. V., & Muraleedharan, K. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. Retrieved from [Link]
-
Kos, J., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of sulphanilamide-salicylaldehyde schiff base metal complexes. Retrieved from [Link]
-
Wady, A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Ayers, G. W., & Krewer, W. A. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
-
Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters. Retrieved from [Link]
-
Wady, A., et al. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Issues of 5-Sulfosalicylaldehyde Sodium Salt Derivatives
Welcome to the technical support center for 5-sulfosalicylaldehyde sodium salt and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these issues effectively.
Section 1: Understanding the Molecule - Core Physicochemical Properties
5-Sulfosalicylaldehyde and its derivatives are versatile compounds, but their unique structure presents specific solubility challenges. The parent compound, this compound (also known as sodium 3-formyl-4-hydroxybenzenesulfonate), contains a trifunctional architecture: a reactive aldehyde group, an acidic hydroxyl group, and a highly polar sodium sulfonate group.[1] This combination governs its behavior in various solvent systems.
While the sodium sulfonate group confers high water solubility to the parent molecule, derivatization, particularly at the aldehyde or hydroxyl positions, can drastically alter the molecule's polarity, hydrogen bonding capability, and overall solubility profile.[1] Understanding these fundamental properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NaO₅S | [2][3] |
| Molecular Weight | 224.17 g/mol | [2] |
| Appearance | Cream to yellow solid/powder | |
| Key Functional Groups | Aldehyde, Hydroxyl, Sulfonate | [1][4] |
| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M | [2][3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered in the lab.
Q1: My 5-sulfosalicylaldehyde derivative won't dissolve in water, even though the parent compound is water-soluble. What should I do first?
A1: This is a common issue. Derivatization, especially with large, nonpolar moieties, can significantly decrease aqueous solubility.
-
Initial Check: Confirm you are using deionized, purified water. Contaminants can sometimes affect solubility.
-
Gentle Heating: Warm the solution to 30-40°C. Increased kinetic energy can help overcome the lattice energy of the solid. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-15 minutes. Cavitation can help break up aggregates and enhance dissolution.
-
pH Adjustment: The solubility of many derivatives is highly pH-dependent. The sulfonate group is a weak base, while the phenolic hydroxyl group is acidic.[5] Modifying the pH can ionize the molecule, increasing its interaction with water. See Protocol 1 for a systematic approach.
Q2: What is the best starting solvent if my derivative is insoluble in water?
A2: If water fails, a polarity-based approach is recommended. Start with polar aprotic solvents, as they are less likely to react with the aldehyde group.
-
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of polar and nonpolar compounds.
-
Dimethylformamide (DMF): Similar to DMSO, it is a powerful polar aprotic solvent.
-
Methanol or Ethanol: Polar protic solvents that can be effective. However, be aware of the potential for acetal formation with the aldehyde group, especially under acidic conditions or during long-term storage.
-
If these fail, consider less polar solvents like acetonitrile or tetrahydrofuran (THF). Always start with a small amount of your compound to test solubility before committing your entire sample.
Q3: How does pH dramatically affect the solubility of these derivatives?
A3: The pH of the solution dictates the ionization state of the phenolic hydroxyl group and any other acidic or basic functional groups on the derivative.
-
At Low pH (Acidic): The phenolic hydroxyl group (~pKa 8-10) will be protonated (-OH). If the derivative contains basic nitrogen (e.g., from a Schiff base formation), it will be protonated (-NH⁺-). This can increase solubility if the overall molecule becomes charged.
-
At High pH (Basic): The phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). This negative charge significantly increases polarity and aqueous solubility.[6][7]
The interplay between these groups determines the pH at which the molecule has minimum and maximum solubility. It is crucial to determine the optimal pH range for your specific derivative experimentally.[8]
Q4: My compound dissolves initially but then precipitates out of solution. What is happening and how can I prevent it?
A4: This phenomenon, known as "crashing out," can be caused by several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to aid dissolution. Upon cooling, the solubility limit is exceeded, and the compound precipitates.
-
Solution: Prepare the solution at the temperature it will be used and stored. If heating is necessary, cool the solution slowly.
-
-
Change in pH: Absorption of atmospheric CO₂ can lower the pH of unbuffered aqueous solutions, potentially causing precipitation of pH-sensitive compounds.
-
Solution: Use a suitable buffer system to maintain a constant pH.
-
-
Solvent Evaporation: Over time, especially with volatile organic solvents, the concentration of the solute can increase past its solubility limit.
-
Solution: Store solutions in tightly sealed containers.
-
-
Common Ion Effect: If your solution contains other salts, the presence of a common ion can decrease the solubility of your salt derivative.[9]
-
High Organic Solvent Concentration: When using mixed-solvent systems (e.g., water/acetonitrile), adding too much organic solvent can cause salts to precipitate.[10][11] This is a frequent issue in chromatography. To avoid this, ensure the salt is dissolved in the aqueous portion before adding the organic solvent.[12]
Q5: I see a vivid color change when I dissolve my compound. Is this a sign of degradation?
A5: Not necessarily. A color change is often expected. 5-sulfosalicylaldehyde and its derivatives are known to form brightly colored products, particularly through reactions with amines or through metal complexation.[1][13] The color of the solution can also be pH-dependent due to changes in the electronic structure upon protonation or deprotonation of the chromophore. However, if the color continues to change or darken over time, it could indicate instability or degradation. Monitor the solution using techniques like UV-Vis spectroscopy or HPLC to assess stability.
Section 3: Troubleshooting Workflow
When facing a solubility challenge, a systematic approach is key. The following workflow provides a decision tree to guide you from initial problem to a viable solution.
Caption: Troubleshooting workflow for addressing solubility issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Systematic pH-Adjusted Dissolution
This protocol helps determine the optimal pH for aqueous solubility.
-
Preparation: Suspend a small, known amount of your derivative (e.g., 1 mg) in 1 mL of deionized water in a clear vial.
-
Acidification: While stirring, add 0.1 M HCl dropwise. Observe for any changes in solubility after each drop. Check the pH after every 2-3 drops. Continue until pH ~2 or until the compound dissolves.
-
Basification: If the compound remains insoluble, take a fresh suspension. While stirring, add 0.1 M NaOH dropwise. Observe for dissolution and check the pH periodically. Continue until pH ~12 or until the compound dissolves.
-
Identification of Optimal pH: The pH at which the compound fully dissolves is the optimal pH for creating a stock solution.
-
Buffering: Once the optimal pH is known, prepare a stock solution using a suitable biological buffer (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for basic pH) adjusted to that pH to ensure stability.
Protocol 2: Micro-Scale Solvent Screening
This protocol efficiently tests solubility in various organic solvents.
-
Setup: Aliquot ~0.5-1 mg of your compound into several small vials (e.g., 1.5 mL microcentrifuge tubes).
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, THF).
-
Observation: Vortex each vial for 30 seconds. Let it sit for 5 minutes and observe. Classify as 'Freely Soluble', 'Sparingly Soluble', or 'Insoluble'.
-
Confirmation: For vials where the compound appears soluble, add another 100 µL of solvent to confirm it doesn't precipitate upon dilution.
Protocol 3: Co-Solvent System Optimization
This is for compounds that are not soluble enough in water but require an aqueous environment for assays.
-
Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO), creating a concentrated stock (e.g., 10-100 mM).
-
Titration into Aqueous Phase: While vortexing a vial of your aqueous buffer, slowly add the concentrated organic stock solution dropwise (or in small aliquots).
-
Observe for Precipitation: Stop immediately if you see any cloudiness or precipitate forming. This is your approximate limit for the percentage of organic co-solvent the aqueous system can tolerate.
-
Best Practice: Always aim to keep the final concentration of the organic co-solvent as low as possible in your final assay (typically <1% v/v) to avoid off-target effects.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 13, 2026, from [Link]
-
Chemsrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
-
Solubility of Things. (n.d.). Sodium allyl sulfonate. Retrieved January 13, 2026, from [Link]
-
KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved January 13, 2026, from [Link]
-
Hawach. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions! Retrieved January 13, 2026, from [Link]
-
LookChem. (n.d.). Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfonate. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2022, October). The Utility of Sulfonate Salts in Drug Development. Retrieved January 13, 2026, from [Link]
-
Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of the pH value and sodium sulfate on the solubility of.... Retrieved January 13, 2026, from [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2012). Study of pH-dependent drugs solubility in water. Retrieved January 13, 2026, from [Link]
-
Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5NaO5S | CID 23669172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc [chemsrc.com]
- 4. CAS 16856-04-5: 5-SULFOSALICYLALDEHYDE, SODIUM SALT [cymitquimica.com]
- 5. Sulfonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 12. support.waters.com [support.waters.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Purification of Schiff Bases Derived from 5-Sulfosalicylaldehyde Sodium Salt by Recrystallization
Welcome to the technical support center for the purification of Schiff bases derived from 5-sulfosalicylaldehyde sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of these often water-soluble and sometimes challenging compounds. The presence of the sodium sulfonate group imparts unique solubility characteristics that require careful consideration during the purification process.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of your 5-sulfosalicylaldehyde-derived Schiff base.
Problem 1: My Schiff base won't crystallize out of solution.
Root Cause Analysis: This is a common issue often related to the high solubility of the sulfonated Schiff base in the chosen solvent, even at low temperatures.[1] Other factors can include the solution not being sufficiently saturated or the presence of impurities that inhibit crystal formation.
Step-by-Step Troubleshooting Protocol:
-
Concentrate the Solution: If the solution is clear and no crystals have formed after cooling, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Repeat this process until you observe crystal formation upon cooling.
-
Induce Crystallization: If the solution appears saturated (e.g., slightly viscous or cloudy on cooling) but crystals still do not form, you can try to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[3]
-
-
Add an Anti-Solvent (Two-Solvent Recrystallization): This is a highly effective technique when a single solvent system fails.[4][5]
-
Choose an "anti-solvent" in which your Schiff base is insoluble, but which is miscible with your primary solvent. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/water.[5]
-
Dissolve your compound in the minimum amount of the "good" hot solvent.
-
Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The change in solvent polarity should significantly decrease the solubility of your Schiff base, promoting crystallization.
-
Problem 2: The recrystallized product is an oil, not a solid.
Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[2] This will lower the saturation temperature, hopefully below the melting point of your compound. Allow it to cool slowly again.
-
Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature, try placing it in an ice bath or even a freezer for a short period. The lower temperature may be sufficient to solidify the oil.
-
Trituration: If an oil persists, decant the solvent. Add a small amount of a non-polar solvent in which your compound is insoluble (like hexane or petroleum ether).[6] Use a glass rod to vigorously scratch and stir the oil. This mechanical agitation can sometimes induce the formation of a solid.
-
Re-evaluate Your Solvent System: The chosen solvent may not be appropriate. The solubility of your compound may be too high, even at low temperatures. Experiment with different solvents or solvent pairs.
Problem 3: The yield of recrystallized product is very low.
Root Cause Analysis: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization from the mother liquor.
Step-by-Step Troubleshooting Protocol:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4] Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.
-
Prevent Premature Crystallization: During hot gravity filtration (if performed to remove insoluble impurities), the solution can cool and crystals can form on the filter paper. To prevent this:
-
Use a stemless funnel.
-
Preheat the funnel and filter paper by pouring hot solvent through them just before filtering your solution.
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Maximize Crystal Recovery:
-
Ensure the solution is allowed to cool slowly to room temperature, and then thoroughly chilled in an ice bath before vacuum filtration to maximize the amount of product that crystallizes out.
-
To recover a second crop of crystals, you can evaporate some of the solvent from the filtrate (the "mother liquor") and cool it again. Note that this second crop may be less pure than the first.[4]
-
Problem 4: The recrystallized product is still impure (e.g., colored, incorrect melting point, or NMR shows starting materials).
Root Cause Analysis: Impurities can be carried along with the desired product if they have similar solubility profiles or if crystallization occurs too quickly, trapping impurities within the crystal lattice.[2] The presence of starting materials indicates an incomplete reaction.
Step-by-Step Troubleshooting Protocol:
-
Slow Down Crystallization: Rapid crystal formation often traps impurities.[2] If crystals are "crashing out" of solution immediately upon cooling, try using slightly more solvent than the minimum required. This will slow down the crystallization process and allow for the formation of purer crystals.[2]
-
Use Decolorizing Carbon: If your product is colored when it should be colorless or a different color, colored impurities may be present.
-
Dissolve the crude product in the hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution.[7]
-
Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
Address Incomplete Reactions: If starting materials are present, the initial reaction may not have gone to completion.[8] Consider increasing the reaction time, temperature, or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the Schiff base product.[6] It may be necessary to re-run the reaction before attempting purification again.
-
Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for a 5-sulfosalicylaldehyde-derived Schiff base?
Given the polar sodium sulfonate group, polar solvents are the best place to start.[1][7] Ethanol and methanol are excellent initial choices.[4][9] Water is also a possibility due to the high water solubility imparted by the sulfonate group, but often the Schiff bases are too soluble in water even when cold.[1] Therefore, a mixed solvent system, such as ethanol/water, is often ideal.[5][10] This allows you to fine-tune the polarity to achieve the desired solubility characteristics: highly soluble when hot, and poorly soluble when cold.[5]
Q2: How does the sodium sulfonate group affect the recrystallization process?
The -SO₃⁻Na⁺ group is highly polar and ionic. This has two main effects:
-
Increased Polarity and Water Solubility: It dramatically increases the polarity of the entire molecule, making it more soluble in polar solvents like water, methanol, and ethanol.[1] This can make it difficult to find a single solvent in which the compound is poorly soluble when cold.
-
Potential for Salt Formation: As an ionic salt, it can interact with other ions in solution. Ensure your reaction work-up and purification steps do not introduce counter-ions that could lead to the precipitation of undesired salts.
Q3: My Schiff base is highly water-soluble. How can I possibly recrystallize it?
For highly water-soluble compounds, a mixed solvent system is almost always necessary. You can dissolve the compound in a minimum of hot water (the "good" solvent) and then add a miscible organic solvent in which the compound is insoluble (the "anti-solvent"), such as acetone or isopropanol.[5] This reduces the overall polarity of the solvent mixture, forcing your polar compound out of solution.
Q4: Can I use column chromatography to purify these Schiff bases instead?
While recrystallization is often preferred for its simplicity and scalability, column chromatography can be an alternative.[9] However, due to the high polarity of these compounds, they can stick strongly to silica gel. Using a more polar stationary phase like alumina, or a reverse-phase column with a polar mobile phase (e.g., water/methanol), might be more successful. Recrystallization is generally the more efficient first-line approach for crystalline solids.
Q5: Why is it important to cool the solution slowly?
Slow cooling allows for the gradual and orderly formation of a crystal lattice. This process is selective, meaning that only molecules of the desired compound will fit neatly into the growing crystal structure, excluding impurity molecules. Rapid cooling causes the compound to precipitate or "crash out" of solution, trapping impurities within the solid.[2]
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
Caption: A flowchart of the key steps and decision points in the recrystallization process.
Summary of Solvent Properties
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute when hot but not when cold.[4][5]
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Water | 100 | Very High | Good for very polar compounds, but may be too effective for sulfonated Schiff bases. Often used in mixed systems.[4][11] |
| Ethanol | 78 | High | An excellent and common choice for recrystallizing moderately polar to polar organic compounds, including many Schiff bases.[4][9] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good for relatively polar compounds.[4] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can make it difficult to work with.[4] |
| Isopropanol | 82 | Medium-High | Can be used as an alternative to ethanol. |
| Diethyl Ether | 35 | Low | Typically used as an "anti-solvent" with a more polar solvent like methanol.[5] |
| Hexane | 69 | Very Low | Used as an "anti-solvent" or for trituration to solidify oils.[6][11] |
Data sourced from multiple chemistry resources.[4][11]
References
-
University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
ResearchGate. (2024). How to purify Schiff base product? [Forum discussion]. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Forum discussion]. Retrieved from [Link]
- Kirker, G.W. (1980). An Efficient Synthesis of this compound.
-
ResearchGate. (2023). How to purify Schiff base? [Forum discussion]. Retrieved from [Link]
- Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base? [Forum discussion]. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Duijndam, W. A., & van Duijn, P. (1975). A simple procedure for crystallization of the Schiff reagent. Histochemistry, 44(2), 169-173.
-
Science.gov. (n.d.). schiff bases synthesis: Topics. Retrieved from [Link]
- Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
-
Reddit. (2012). Help! Recrystallization sources of error. [Forum discussion]. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
- Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
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- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization [wiredchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
optimizing reaction temperature for 5-Sulfosalicylaldehyde sodium salt condensation
Technical Support Center: 5-Sulfosalicylaldehyde Sodium Salt Chemistry
Welcome to the dedicated support center for optimizing condensation reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who seek to enhance reaction efficiency, yield, and purity. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success. Our focus is on providing actionable intelligence to troubleshoot and refine your experimental design, particularly concerning the critical parameter of reaction temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific, common challenges encountered during the condensation of this compound with primary amines (i.e., Schiff base formation) and other nucleophiles.
Q1: My reaction yield is consistently low or non-existent. How can I determine if temperature is the root cause?
A1: Low yield is a frequent issue stemming from suboptimal reaction conditions, with temperature being a primary variable.[1] The condensation of 5-Sulfosalicylaldehyde is an equilibrium process, and temperature influences both the rate of reaction and the position of that equilibrium.
Causality & Troubleshooting Steps:
-
Insufficient Activation Energy: The reaction may be too slow at your current temperature to reach completion within a reasonable timeframe. Many condensation reactions that are sluggish at room temperature require heating to proceed efficiently.[2]
-
Action: Perform a systematic temperature screening. Set up several small-scale parallel reactions and run them at different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C). Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[3]
-
-
Reversibility of the Reaction: The initial condensation to form a hemiaminal intermediate is often reversible. The subsequent dehydration to the final imine (Schiff base) product is what drives the reaction forward. This dehydration step is significantly accelerated by heat.[1][4]
-
Action: If you see some product formation that doesn't increase over time, it suggests the reaction has reached an unfavorable equilibrium. Increasing the temperature can favor the elimination of water, pushing the equilibrium towards the product side according to Le Chatelier's principle.[4] Consider methods for active water removal, such as a Dean-Stark apparatus or the addition of molecular sieves, which becomes more effective at higher temperatures (reflux).[2][5]
-
-
Incorrect Temperature for Catalyst Activity: If you are using a catalyst, its optimal activity is likely temperature-dependent.
-
Action: Consult the literature for the recommended temperature range for your chosen catalyst system. If this information is unavailable, the aforementioned temperature screening is your most reliable tool.
-
Q2: I'm observing the formation of significant impurities or decomposition of my product. Could the reaction temperature be too high?
A2: Absolutely. While heat can accelerate the desired reaction, excessive temperatures can introduce competing side reactions and lead to product degradation.[1] With this compound, the primary concern at high temperatures is the stability of the sulfonate group.
Causality & Troubleshooting Steps:
-
Thermal Degradation & Desulfonation: The sulfonic acid group (-SO₃H) is susceptible to removal at elevated temperatures, a process known as desulfonation.[6][7] This is particularly true under harsh acidic or thermal conditions. Loss of this group will result in the formation of salicylaldehyde-related byproducts, fundamentally altering your product and complicating purification.
-
Action: If you suspect desulfonation (e.g., by LC-MS or NMR analysis of the crude mixture), immediately reduce the reaction temperature. The optimal temperature is a balance: high enough to drive the condensation forward but low enough to preserve the integrity of the sulfonate group. Often, the "sweet spot" is found in the 40-80 °C range, but this is highly dependent on the solvent and substrates.
-
-
Side Reactions: High temperatures can provide the necessary activation energy for undesired pathways, such as polymerization of the aldehyde or self-condensation of the nucleophile if it has enolizable protons.[2]
-
Action: Lower the temperature and extend the reaction time. A slower, more controlled reaction often leads to a cleaner product profile. Monitor via TLC to find the point of maximum product formation before significant byproducts appear.
-
Experimental Protocol: Temperature Screening for Optimal Yield
This protocol outlines a systematic approach to identify the ideal reaction temperature.
-
Setup: In five separate, identical reaction vials equipped with stir bars, add your this compound (1.0 eq), your amine/nucleophile (1.0-1.2 eq), and the chosen solvent.
-
Catalyst Addition: If a catalyst is required, add the precise amount to each vial.
-
Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature:
-
Vial 1: 25 °C (Room Temperature)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
Vial 5: 100 °C (or reflux temperature of the solvent, if lower)
-
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Spot the aliquots on a TLC plate alongside your starting materials to visualize the progress.
-
Analysis: Identify the temperature that provides the best conversion to the desired product with the fewest visible side products in the shortest amount of time. This becomes your optimized temperature for larger-scale reactions.
| Parameter | Recommended Starting Conditions | Rationale |
| Temperature Range | 25 °C to 80 °C | Balances reaction rate with the thermal stability of the sulfonate group.[1][6][7] |
| Solvent | Ethanol, Methanol, Toluene, DMF | Choice depends on reactant solubility. Protic solvents like ethanol can participate in the mechanism, while azeotropic solvents like toluene can aid in water removal.[2][5] |
| Monitoring | Thin-Layer Chromatography (TLC) | A rapid and effective method to track reactant consumption and product formation.[2][3] |
| Water Removal | Molecular Sieves or Dean-Stark | Crucial for driving the equilibrium toward the product in condensation reactions.[2][5] |
Frequently Asked Questions (FAQs)
Q: What is the typical mechanism for this condensation reaction? A: The reaction with a primary amine proceeds via a Schiff base formation mechanism. It involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form an imine (C=N double bond).[8] The reaction is often catalyzed by a weak acid or base.
Q: How do I distinguish between kinetic and thermodynamic control with respect to temperature? A: In some reactions, different products can be formed at different temperatures.
-
Kinetic Product: Formed faster at lower temperatures. It arises from the reaction pathway with the lowest activation energy.
-
Thermodynamic Product: Formed at higher temperatures. This product is more stable, and given enough energy (heat), the reaction equilibrium will shift to favor it, even if it forms more slowly.[9] For most standard Schiff base condensations with this substrate, a single thermodynamic product is expected. However, if you observe a product mixture that changes composition with temperature, you may be seeing this effect.
Q: Can I use microwave irradiation to accelerate the reaction? A: Microwave-assisted synthesis can be a powerful tool to dramatically reduce reaction times by efficiently heating the reaction mixture. However, careful temperature control is critical. Use a dedicated microwave reactor with internal temperature monitoring to avoid overheating, which could lead to rapid desulfonation or solvent boiling.[10]
Q: What are the visual or analytical signs of thermal degradation? A: The most common sign is a darkening of the reaction mixture (e.g., turning dark brown or black), which suggests charring or polymerization. Analytically, TLC will show multiple new, often streaky spots. LC-MS analysis of the crude reaction mixture is the definitive method to identify the masses of byproducts, which can confirm desulfonation (loss of 80 or 81 Da from the expected product mass) or other decomposition pathways.
Optimization Workflow Diagram
This diagram illustrates the logical flow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Hlil, A. R., et al. (n.d.). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. ResearchGate. Retrieved from [Link]
-
Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. ResearchGate. Retrieved from [Link]
-
Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures? Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Yamamoto, H., & Mase, N. (2019). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Chemistry – An Asian Journal. Retrieved from [Link]
-
Antonov, A. S., et al. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. ACS Catalysis. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. quora.com [quora.com]
- 10. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the pH-Dependent Stability of 5-Sulfosalicylaldehyde Sodium Salt Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Sulfosalicylaldehyde sodium salt. It addresses common stability issues encountered during experimental workflows, with a focus on the critical role of pH. The information presented herein is designed to ensure the integrity of your experiments by providing a thorough understanding of the molecule's behavior in solution.
Introduction: The Chemistry of this compound and Its Implications for Stability
This compound is a versatile water-soluble aromatic aldehyde, a characteristic conferred by its sodium sulfonate group.[1][2] Its utility in scientific research is broad, ranging from the synthesis of Schiff base ligands to its application as a reagent in colorimetric and spectrophotometric analyses.[1][2] However, the very functional groups that make this compound so useful—the aldehyde, hydroxyl, and sulfonate moieties—also render it susceptible to degradation, particularly in aqueous solutions where pH can dramatically influence its stability.
Understanding the interplay between pH and the stability of this compound is paramount for reproducible and reliable experimental outcomes. This guide will delve into the mechanisms of degradation, provide practical advice for solution preparation and storage, and offer troubleshooting strategies for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two primary degradation pathways for this compound in aqueous solution are oxidation and polymerization .
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 5-sulfosalicylic acid.[1] This can be initiated by dissolved oxygen, trace metal ion contaminants, or exposure to light. Under certain conditions, such as in the presence of hydrogen peroxide, the Dakin reaction can occur, leading to the formation of a catechol derivative.[1]
-
Polymerization: Like many aldehydes, 5-Sulfosalicylaldehyde can undergo polymerization, especially under certain pH and temperature conditions. This can result in the formation of trimers or higher-order polymers, which may precipitate from the solution or lead to a noticeable increase in viscosity.[3]
Q2: How does pH influence the stability of this compound solutions?
A2: The pH of the solution is a critical determinant of the stability of this compound. The molecule's reactivity is governed by the protonation state of its phenolic hydroxyl group.
-
Acidic pH (pH < 7): In acidic solutions, the phenolic hydroxyl group remains protonated. This reduces the electron-donating effect of the oxygen atom on the aromatic ring, thereby making the aldehyde group less susceptible to oxidation. Acidic conditions generally enhance the stability of the solution.
-
Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This significantly increases the electron density on the aromatic ring, making the aldehyde group more prone to oxidation. The phenoxide is also more susceptible to other electrophilic reactions. Therefore, neutral to alkaline solutions of this compound are less stable and more prone to degradation.
Q3: What is the recommended pH range for preparing and storing solutions of this compound?
A3: For optimal stability, it is recommended to prepare and store solutions of this compound in a mildly acidic buffer, ideally between pH 4 and 6. This pH range ensures that the phenolic hydroxyl group remains largely protonated, minimizing the risk of oxidation.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at 2-8°C. For long-term storage, freezing at -20°C is recommended.[1]
-
Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. Light can catalyze oxidative degradation.
-
Atmosphere: To prevent oxidation, it is advisable to degas the solvent before preparing the solution and to store the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: How can I visually assess if my this compound solution has degraded?
A5: Visual inspection can provide initial clues about the degradation of your solution. Look for the following signs:
-
Color Change: A fresh solution of this compound is typically colorless to pale yellow. The development of a darker yellow, orange, or brown color can indicate degradation, likely due to oxidation and the formation of colored byproducts.
-
Precipitation: The formation of a precipitate can suggest polymerization or the crystallization of degradation products that are less soluble in the solvent.
-
Increased Viscosity: A noticeable thickening of the solution is a strong indicator of polymerization.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using a freshly prepared solution. | 1. pH of the solvent (e.g., unbuffered water) is not optimal. 2. Dissolved oxygen in the solvent. 3. Contamination of glassware with oxidizing agents. | 1. Prepare solutions in a mildly acidic buffer (pH 4-6). 2. Degas the solvent by sparging with nitrogen or argon before use. 3. Use scrupulously clean glassware, rinsed with high-purity water. |
| A yellow or brown discoloration of the solution is observed over time. | 1. Oxidation of the aldehyde group. 2. Exposure to light. 3. Storage at an inappropriate pH (neutral or alkaline). | 1. Store solutions under an inert atmosphere. 2. Protect the solution from light using amber vials or foil. 3. Ensure the solution is buffered to a mildly acidic pH. |
| A precipitate forms in the solution upon storage. | 1. Polymerization of the aldehyde. 2. Formation of insoluble degradation products. 3. Exceeding the solubility limit at a lower storage temperature. | 1. Prepare fresh solutions more frequently. 2. If the issue persists, consider using a co-solvent to improve the solubility of potential degradation products. 3. Before use, allow refrigerated or frozen solutions to equilibrate to room temperature and ensure all solids have redissolved. |
| Unexpected peaks appear in HPLC analysis of the reaction mixture. | 1. Degradation of the this compound starting material. 2. Reaction with impurities in other reagents. | 1. Run a stability-indicating HPLC method on your stock solution to confirm its purity before use. 2. Purify other reagents if their purity is . |
Experimental Protocol: Preparation and Storage of a Stabilized this compound Stock Solution
-
Buffer Preparation: Prepare a 0.1 M acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide.
-
Degassing: Degas the buffer solution by sparging with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask and add a portion of the degassed acetate buffer. Gently swirl to dissolve the solid completely.
-
Final Volume: Once dissolved, bring the solution to the final volume with the degassed acetate buffer.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with nitrogen or argon before sealing the vial. Store at 2-8°C.
Visualization of Key Concepts
pH-Dependent Equilibrium and Degradation Pathway
The following diagram illustrates the effect of pH on the equilibrium of 5-Sulfosalicylaldehyde and its primary oxidative degradation pathway.
Caption: pH effect on 5-Sulfosalicylaldehyde stability.
Troubleshooting Workflow for Solution Instability
This workflow provides a systematic approach to diagnosing and resolving issues related to the instability of this compound solutions.
Caption: Troubleshooting workflow for solution instability.
References
-
PubChem. This compound. [Link]
-
LookChem. 5-SULFOSALICYLALDEHYDE, SODIUM SALT. [Link]
-
Chemsrc. 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. [Link]
-
Science Info. Salicylaldehyde: Preparation, Properties, Reactions, Applications. [Link]
-
Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]
-
LookChem. Cas 16856-04-5,5-SULFOSALICYLALDEHYDE, SODIUM SALT. [Link]
-
Scribd. Salicylaldehyde Preparation Method. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Brainly.in. How will you prepare salicylaldehyde from phenol. [Link]
-
Vedantu. Give balanced equation for the preparation of salicylaldehyde from phenol. [Link]
-
Sciencemadness Discussion Board. Preparation of Salicylaldehyde. [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
Sources
Technical Support Center: Column Chromatography Purification of 5-Sulfosalicylaldehyde Sodium Salt
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 5-Sulfosalicylaldehyde sodium salt. This molecule's unique trifunctional architecture—possessing an aldehyde, a hydroxyl group, and a highly polar sodium sulfonate group—presents significant purification challenges that standard protocols often fail to address.[1] This document moves beyond basic steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, validated purification strategy.
Part 1: Foundational Challenges & Strategy Selection
The primary difficulty in purifying this compound via traditional column chromatography stems from its high polarity and ionic nature. The sodium sulfonate group (-SO₃⁻Na⁺) imparts excellent water solubility but causes extremely strong interactions with polar stationary phases like silica gel.[1] This often results in poor mobility, significant band tailing, or complete retention of the compound at the column origin.
Therefore, a successful strategy requires moving beyond simple normal-phase chromatography. The choice of method hinges on the specific impurities present and the scale of the purification.
Initial Assessment Workflow
Before committing to a large-scale column, a systematic initial assessment is critical. This workflow helps in selecting the most appropriate purification strategy from the outset.
Caption: Strategy selection workflow for purification.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the purification of this compound.
Q1: My compound won't move from the baseline on a silica gel column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What's happening?
A1: This is the most frequent issue and is caused by the extreme polarity of your compound. The ionic sulfonate group and the phenolic hydroxyl group bind very strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction is often stronger than the eluting power of common organic solvents.
Solutions:
-
Switch to Reverse-Phase (RP) Chromatography: This is the most recommended solution. RP chromatography separates compounds based on hydrophobicity rather than polarity.[3][4] The stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your highly polar compound will have minimal interaction with the stationary phase and will elute relatively early, while less polar impurities will be retained longer.
-
Modify the Mobile Phase (Normal Phase): If you must use normal-phase silica, you need a more aggressive, highly polar mobile phase, often containing additives to disrupt the strong binding.
-
Acidic Modifier: Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid) to your mobile phase (e.g., DCM/Methanol) can help. The acid protonates the highly basic sulfonate group (R-SO₃⁻ to R-SO₃H), reducing its ionic character and weakening its interaction with the silica.
-
Basic Modifier: Alternatively, adding a volatile base (e.g., 0.5-2% triethylamine or a 10% solution of ammonium hydroxide in methanol) can deprotonate the acidic silanol groups on the silica surface (Si-OH to Si-O⁻).[5][6] This reduces the electrostatic attraction to your anionic compound. You must test which modifier provides better results, as bases can sometimes cause band broadening for acidic compounds.
-
Q2: My compound streaks severely down the TLC plate and column, leading to poor separation and mixed fractions. Why?
A2: Streaking is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, often coupled with column overload.[6] For this compound on silica, this is due to the strong, non-ideal ionic interactions previously mentioned. The molecules do not move in a uniform band, but rather "drag" along the stationary phase.
Solutions:
-
Use an Appropriate Chromatography Mode: As with Q1, the best solution is to switch to a mode where these secondary interactions are minimized, such as Reverse-Phase or Ion-Exchange Chromatography.
-
Dry Loading: If you are using normal-phase chromatography, how you load the sample is critical. Dissolving the highly polar sample in a small amount of a strong solvent (like methanol or DMF) and loading it directly onto the column can cause local dissolution of the silica bed and lead to streaking. Instead, use the dry loading technique.[7] (See Protocol 1).
-
Reduce Sample Load: You may be overloading the column. The capacity of a stationary phase is finite. For highly retained, streaky compounds, reducing the amount of crude material relative to the amount of silica (aim for a 1:50 to 1:100 sample-to-silica ratio) can improve band shape.
Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Silica gel is acidic and can act as a catalyst for the degradation of sensitive compounds.[5] The aldehyde functional group in your molecule could be susceptible to oxidation or other acid-catalyzed reactions.
Solutions:
-
2D TLC Stability Test: To check for stability, spot your compound on a silica TLC plate. Run the plate in a suitable solvent system. After running, dry the plate completely, then turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[5]
-
Use a Deactivated Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative, but be sure to use neutral (pH ~7) or basic (pH ~9) alumina, as acidic alumina will cause similar problems.[8]
-
Reverse-Phase Silica (C18): This is again a superior choice as the C18 surface is much less reactive than bare silica.
-
Q4: I am using Reverse-Phase HPLC, but my peak shape is poor (fronting or tailing). What can I do?
A4: Poor peak shape in RP-HPLC for ionic compounds often points to ion-exclusion effects or unwanted secondary interactions with residual silanol groups on the stationary phase.[9]
-
Tailing: Often caused by interaction with uncapped, acidic silanol groups on the C18 packing.
-
Fronting: Can be a sign of column overload, where the concentration of the sample in the injection zone exceeds the linear capacity of the stationary phase.[9]
Solutions:
-
Control the Mobile Phase pH: The charge state of your molecule is critical. Since you have a strong acid (sulfonic acid) and a weak acid (phenol), buffering the mobile phase is essential. A buffer pH around 2.5-3.5 will ensure the phenolic hydroxyl is protonated and the sulfonate group is consistently charged, leading to more uniform interactions.
-
Add an Ion-Pairing Reagent: For highly polar, ionic compounds that are poorly retained even on RP columns, ion-pairing chromatography can be effective. An ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (for negative ions), is added to the mobile phase.[10] It forms a neutral, hydrophobic ion pair with your analyte, increasing its retention on the C18 column and improving peak shape.
-
Reduce Injection Concentration/Volume: If fronting is observed, try diluting your sample or injecting a smaller volume to ensure you are operating within the column's linear range.[11]
Part 3: Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is truly the best for this purification?
A1: There is no single "best" mode for all situations; the optimal choice depends on the specific impurities you need to remove. However, a general recommendation can be made.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Separation Principle | Pros for 5-Sulfosalicylaldehyde | Cons for 5-Sulfosalicylaldehyde |
| Normal Phase (NP) | Silica Gel, Alumina | Hexane/EtOAc, DCM/MeOH | Polarity (Adsorption)[2] | Inexpensive, widely available. | Strong, problematic interactions; requires aggressive mobile phases; high risk of streaking/decomposition.[5] |
| Reverse Phase (RP) | C18- or C8-Silica | Water/Acetonitrile, Water/Methanol | Hydrophobicity (Partitioning)[3] | Excellent for highly polar compounds; less risk of decomposition; predictable elution. | Can be more expensive; may require buffers/additives for good peak shape. |
| Ion Exchange (IEX) | Anion Exchanger (e.g., quaternary ammonium) | Aqueous Buffers | Net Charge[12][13] | Highly selective for ionic compounds; high loading capacity. | Separation is highly dependent on pH and salt concentration; requires careful methods development.[14] |
Recommendation: Start with Reverse-Phase chromatography . It is generally the most robust and reliable method for this class of polar, ionic compounds. If RP fails to separate your target from a key charged impurity, then Anion-Exchange Chromatography is the next logical step, as it offers an orthogonal separation mechanism.
Q2: How should I prepare my sample for column loading?
A2: Proper sample preparation is crucial to prevent damaging the column and to ensure a narrow starting band for good separation.
-
For Reverse-Phase: Dissolve the crude product in the mobile phase itself, or in a solvent slightly weaker (i.e., with more water) than the starting mobile phase. If solubility is an issue, you can use a small amount of a stronger organic solvent like methanol or acetonitrile, but ensure the final sample solution is miscible with your aqueous mobile phase.
-
For Normal-Phase (Dry Loading Recommended): See Protocol 1 for the detailed dry loading procedure. This method prevents the use of strong solvents that can disrupt the column packing.[7]
Q3: How can I monitor the fractions coming off the column?
A3: this compound contains an aromatic ring and is expected to be UV-active.
-
UV Detection: If using an automated flash chromatography system or HPLC, a UV detector is the ideal choice.[15]
-
TLC: For manual columns, you can spot a small amount from each collected fraction onto a TLC plate (use the same type of plate, e.g., RP-18, as your column stationary phase) and visualize the spots under a UV lamp (254 nm).
Q4: What are the key differences in setting up a Normal-Phase vs. a Reverse-Phase column?
A4: The setup philosophy is inverted.
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Polar (e.g., Silica Gel) | Non-Polar (e.g., C18-Silica) |
| Packing Solvent | Non-polar solvent (e.g., Hexane) | Polar solvent (e.g., Methanol or Acetonitrile) |
| Equilibration | Flush with starting mobile phase (e.g., 5% EtOAc/Hexane) | Flush with strong organic (e.g., 100% ACN), then polar (e.g., 100% H₂O), then starting mobile phase (e.g., 95% H₂O/5% ACN)[16] |
| Elution Strategy | Start with a low polarity eluent and increase polarity (e.g., increase % of EtOAc or MeOH) to elute more polar compounds. | Start with a high polarity eluent and decrease polarity (increase % of ACN or MeOH) to elute more non-polar (hydrophobic) compounds.[4] |
Part 4: Experimental Protocols
Protocol 1: Dry Loading for Normal-Phase Chromatography
This protocol is essential for preventing band broadening when using a strong solvent to dissolve a polar sample for normal-phase chromatography.[7]
-
Dissolve Sample: In a round-bottom flask, dissolve your crude this compound (e.g., 100 mg) in a minimal amount of a suitable volatile solvent (e.g., methanol).
-
Add Adsorbent: Add an inert adsorbent. You can use silica gel (approx. 10-20 times the mass of your sample, e.g., 1-2 g) or a different inert solid like Celite®.
-
Evaporate Solvent: Gently swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto the silica.
-
Load Column: Carefully add the dry powder to the top of your pre-packed and equilibrated chromatography column.
-
Overlay: Gently add a thin layer (approx. 0.5 cm) of sand or glass beads on top of the sample layer to prevent it from being disturbed when you add the eluent.
-
Begin Elution: Carefully add your starting mobile phase and proceed with the chromatography.
Protocol 2: Reverse-Phase Flash Chromatography (Generic Start Point)
This protocol provides a starting point for purifying your compound on a C18-silica flash column.
-
Column Selection: Choose a pre-packed C18 flash column appropriately sized for your sample amount (e.g., a 12g C18 column for 50-200 mg of crude material).
-
Solvent Preparation:
-
Solvent A: Deionized Water (add 0.1% formic acid or acetic acid if needed for peak shape).
-
Solvent B: Acetonitrile (or Methanol).
-
-
Column Equilibration:
-
Wash the column with 3-5 column volumes (CV) of Solvent B.
-
Wash the column with 3-5 CV of Solvent A.
-
Equilibrate the column with 5-10 CV of your starting conditions (e.g., 95% Solvent A / 5% Solvent B).
-
-
Sample Preparation & Loading:
-
Dissolve your crude material in a minimal amount of a 50:50 mixture of water and methanol or directly in the initial mobile phase. Ensure it is fully dissolved.
-
Inject the sample onto the column.
-
-
Elution (Gradient Elution):
-
Run a linear gradient elution. A good starting gradient is from 5% Solvent B to 95% Solvent B over 10-15 CV.
-
Hold at 95% Solvent B for 2-3 CV to elute any remaining non-polar impurities.
-
-
Fraction Collection & Analysis: Collect fractions throughout the gradient and analyze them using RP-TLC or HPLC to identify the pure product.
Troubleshooting Logic Diagram
This diagram provides a quick reference for diagnosing and solving common chromatography issues with this specific compound.
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
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- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. Characterization of the properties of stationary phases for liquid chromatography in aqueous mobile phases using aromatic sulphonic acids as the test compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. tinocolab.weebly.com [tinocolab.weebly.com]
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- 15. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yield in 5-Sulfosalicylaldehyde Sodium Salt Reactions
Welcome to the technical support center for 5-Sulfosalicylaldehyde Sodium Salt reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during syntheses involving this versatile reagent. The unique trifunctional architecture of this compound, combined with its high water solubility, makes it a valuable precursor in various applications, from the synthesis of Schiff base ligands and metal complexes to the development of advanced materials.[1] However, its reactivity also presents specific challenges that can lead to diminished yields. This guide provides in-depth, evidence-based solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Schiff base condensation reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in Schiff base formation are often attributable to several factors. The reaction, which involves the condensation of the aldehyde group with a primary amine, is an equilibrium process.[2] To drive the reaction towards the product, removal of the water byproduct is crucial. Additionally, the purity of your starting materials and the reaction conditions play a significant role. Side reactions, such as the oxidation of the aldehyde group, can also consume the starting material and reduce the yield.[1]
Q2: I am observing the formation of an unexpected colored impurity in my reaction mixture. What could this be?
The appearance of colored impurities often suggests oxidation of the salicylaldehyde moiety. The aldehyde functional group is susceptible to oxidation, which would form the corresponding carboxylic acid.[1] This is particularly prevalent if the reaction is run at elevated temperatures or exposed to air for extended periods. It is also possible that the impurity is a result of a side reaction with the solvent or other reagents present.
Q3: How critical is the purity of this compound for achieving high yields?
The purity of this compound is paramount. Commercially available reagents can have purities around 97%, with the remaining percentage consisting of unreacted starting materials from its synthesis or byproducts.[3][4] Impurities can interfere with the desired reaction, leading to the formation of side products and a lower yield of the target molecule. It is advisable to use a high-purity grade of the reagent or to purify it before use if you are experiencing persistent yield issues.
Q4: What are the optimal storage conditions for this compound to maintain its reactivity?
Proper storage is essential to prevent degradation of this compound. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Exposure to humidity can lead to hydration, which may affect its reactivity in non-aqueous solvent systems.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Schiff Base Condensation Reactions
Schiff base formation is one of the most common reactions involving this compound.[1][2] Achieving high yields requires careful control over the reaction parameters.
Problem: Low Conversion to the Schiff Base Product
-
Causality: The formation of an imine (Schiff base) is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield. The nucleophilicity of the amine and the electrophilicity of the aldehyde are also key factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Schiff base yield.
Step-by-Step Experimental Protocol for Yield Optimization:
-
Reagent Purity Verification:
-
Solvent Selection and Water Removal:
-
Choose an appropriate solvent. While the sodium salt's solubility in water is an advantage for some applications, for driving the Schiff base equilibrium, a non-aqueous solvent that allows for azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) is often more effective.
-
Alternatively, use a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate.
-
-
Reaction Condition Optimization:
-
Temperature: While heating is often necessary, excessive temperatures can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.[1] A typical temperature range is 60-80°C.[5]
-
pH Control: The reaction is often catalyzed by a small amount of acid. However, the sulfonate group can influence the local pH. A slightly acidic medium is generally favorable for the condensation step.
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Yield |
| Solvent | Ethanol | Toluene with Dean-Stark | Increased |
| Temperature | 100°C | 80°C | Increased |
| Catalyst | None | Acetic Acid (catalytic) | Increased |
Guide 2: Troubleshooting Metal Complex Formation
This compound and its Schiff base derivatives are excellent ligands for forming metal complexes.[1] Low yields in these reactions often stem from issues with stoichiometry, ligand formation, or complex precipitation.
Problem: Low Yield of the Desired Metal Complex
-
Causality: The formation of a stable metal complex depends on the correct stoichiometry of the metal and ligand, the coordination geometry of the metal ion, and the solubility of the resulting complex.[1] In situ ligand formation can be sensitive to reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metal complex formation.
Step-by-Step Experimental Protocol for Optimizing Complexation:
-
Stoichiometric Considerations:
-
Solvent System and pH:
-
The choice of solvent is critical for dissolving both the metal salt and the ligand. Ethanol, methanol, or aqueous mixtures are commonly used.[2] The high water solubility of the sulfonated ligand can be advantageous.[1]
-
The pH of the solution can affect the deprotonation of the hydroxyl group, which is often necessary for coordination. The use of a base may be required to facilitate this.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the reaction progress using UV-Vis spectroscopy to observe the formation of the metal complex, which often results in a color change.[1]
-
Optimize the precipitation or crystallization of the product. This may involve cooling the reaction mixture, adding a less polar solvent, or slow evaporation.
-
Data Summary for Metal Complexation:
| Metal Ion | Typical Coordination Geometry | Ligand Type | Example Complex Type |
| Co(II/III) | Square-planar, Octahedral | Schiff Base | [Co(salen)], [CoL₃] |
| Fe(III) | Octahedral | Salicylaldehyde | [Fe(salo)₃] |
| Cu(II) | Square-planar | Schiff Base | [Cu(salen)] |
Advanced Analytical Techniques for Reaction Monitoring
To gain deeper insights into your reaction and identify the root cause of low yields, consider employing advanced analytical techniques.
-
In-situ Reaction Monitoring: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.[7][8]
-
Structural Elucidation: For definitive identification of products and impurities, techniques such as single-crystal X-ray diffraction are invaluable.[1]
By systematically addressing the factors outlined in this guide, you can significantly improve the yield and purity of your this compound reactions.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Recent Scientific Research. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Retrieved from [Link]
-
Liao, Z.-Y., et al. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Interdisciplinary Undergraduate Research. (2007). Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]
-
Chemsrc. (2025). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimized structures of Schiff bases of salicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Coordination compounds of 3d-metal 5-sulfosalicylates with thiosemicarbazide. Retrieved from [Link]
-
ElectronicsAndBooks. (1979). Organic Preparations and Procedures International AN EFFICIENT SYNTHESIS OF this compound. Retrieved from [Link]
-
Reddit. (2024). Low yield LAH reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103274971A - Purification method of 5-sulfosalicylic acid.
-
PubMed. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2025). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Retrieved from [Link]
-
Scribd. (n.d.). CH 12 Problems 5th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coordination Chemistry Problems. Retrieved from [Link]
-
Eurasian Chemical Communications. (n.d.). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. Retrieved from [Link]
-
The Salt Institute. (n.d.). Purification of salt for chemical and human consumption. Retrieved from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
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Technical Support Center: Solvent Selection for Schiff Base Formation with 5-Sulfosalicylaldehyde Sodium Salt
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for the synthesis of Schiff bases using 5-Sulfosalicylaldehyde sodium salt. As a Senior Application Scientist, I will provide in-depth, experience-based insights to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base yield so low when using this compound?
Low yields in Schiff base synthesis are frequently tied to the equilibrium nature of the reaction.[1][2][3] The formation of a Schiff base from an aldehyde and a primary amine is a reversible condensation reaction that produces water as a byproduct.[1][3][4] The presence of this water can drive the reaction backward, hydrolyzing the formed Schiff base and thus reducing your overall yield.[2][3]
Troubleshooting Steps:
-
Water Removal: Actively removing water from the reaction mixture is crucial. This can be accomplished by:
-
pH Optimization: The reaction is often catalyzed by acid, but the pH must be carefully controlled. A mildly acidic environment (pH 4-5) is typically optimal to facilitate the dehydration of the carbinolamine intermediate without protonating the amine nucleophile, which would render it unreactive.[2][6]
Q2: I'm observing poor solubility of my this compound in common organic solvents. What should I do?
This compound is a salt, and its ionic nature, due to the sodium sulfonate group, imparts high water solubility but limits its solubility in many non-polar organic solvents.[7] This can lead to a heterogeneous reaction mixture and consequently, a slow or incomplete reaction.
Troubleshooting Steps:
-
Solvent Mixtures: Employing a mixture of solvents can be highly effective. A common approach is to use a polar protic solvent like methanol or ethanol to dissolve the this compound and then add a less polar co-solvent to dissolve the amine, if it is not soluble in the alcohol.[5][8]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent choices as they are polar enough to dissolve the salt while also being suitable for many organic reactants.[8] However, be mindful of their high boiling points, which can make product isolation more challenging.
Q3: My reaction is very slow. How can I increase the reaction rate?
Slow reaction rates are often a consequence of poor solubility, suboptimal temperature, or the lack of a catalyst.
Troubleshooting Steps:
-
Temperature: Increasing the reaction temperature by refluxing the solvent can significantly accelerate the reaction.[5] The choice of solvent will dictate the maximum temperature you can achieve.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can speed up the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6]
-
Solvent Choice: The solvent itself can influence the reaction rate. Polar protic solvents can stabilize the charged intermediates in the reaction mechanism, potentially speeding up the reaction.[9][10]
Troubleshooting Guide: Solvent Selection
The choice of solvent is a critical parameter that can determine the success of your Schiff base synthesis. This section provides a more detailed breakdown of how to select the optimal solvent system.
Understanding Solvent Properties
Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).[9][10][11]
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[9][11] Examples include water, methanol, and ethanol. They are generally good at dissolving polar compounds and salts like this compound.[12]
-
Polar Aprotic Solvents: These solvents have a large dipole moment but lack O-H or N-H bonds.[9][11] Examples include DMF, DMSO, and acetonitrile. They can dissolve a wide range of compounds, including some salts.[8]
-
Nonpolar Solvents: These solvents have a low dielectric constant and are not effective at dissolving polar or charged species. Examples include hexane and toluene.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the formation of a Schiff base with this compound.
Caption: Decision workflow for solvent selection in Schiff base synthesis.
Solvent Comparison Table
| Solvent | Type | Dielectric Constant (Approx.) | Boiling Point (°C) | Suitability for this compound | Considerations |
| Water | Polar Protic | 80.1 | 100 | High | Can favor the reverse (hydrolysis) reaction. |
| Methanol | Polar Protic | 32.7 | 65 | Good | Often a good starting point. Can be used in mixtures.[5] |
| Ethanol | Polar Protic | 24.5 | 78 | Good | Similar to methanol, slightly less polar.[5] |
| DMF | Polar Aprotic | 36.7 | 153 | Good | Good solvating power, but high boiling point can complicate workup.[8] |
| DMSO | Polar Aprotic | 46.7 | 189 | Good | Excellent solvating power, but very high boiling point.[8] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Moderate | May require a co-solvent to fully dissolve the salt. |
| Toluene | Nonpolar | 2.4 | 111 | Poor | Can be used for azeotropic water removal with a co-solvent.[8] |
Experimental Protocols
Protocol 1: General Procedure using a Polar Protic Solvent (Methanol)
This protocol is a good starting point for many Schiff base formations with this compound.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of methanol at room temperature.
-
Amine Addition: To this solution, add the primary amine (1.0-1.1 eq). If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 3-4 hours.[5]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold methanol, and dried. If the product remains in solution, the solvent can be removed under reduced pressure.
Protocol 2: Procedure using a Solvent Mixture and a Dehydrating Agent
This protocol is suitable when the amine has poor solubility in polar protic solvents.
-
Reactant Preparation: In a round-bottom flask with a magnetic stirrer, add this compound (1.0 eq), the primary amine (1.0-1.1 eq), and activated 4Å molecular sieves.
-
Solvent Addition: Add a suitable solvent mixture. For example, a mixture of methanol and dichloromethane can be effective. The ratio should be adjusted to ensure both reactants are dissolved.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating. The use of molecular sieves often allows the reaction to proceed efficiently without the need for high temperatures. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the molecular sieves. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
References
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved from [Link]
-
What are the conditions used for schiff base reaction?. (2015). ResearchGate. Retrieved from [Link]
-
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Solvent effect on complexation reactions. (2023). ResearchGate. Retrieved from [Link]
-
Suitable solvent for Schiff base reaction?. (2016). ResearchGate. Retrieved from [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2023). MDPI. Retrieved from [Link]
-
How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. (2013). ResearchGate. Retrieved from [Link]
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2023). YouTube. Retrieved from [Link]
-
Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. (2023). NIH. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2021). Chemistry Steps. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Investigating The Solubility of Salts in Different Solvents. (n.d.). Scribd. Retrieved from [Link]
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Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). ACS Publications. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectrophotometric Method Validation for Primary Amine Quantification Using 5-Sulfosalicylaldehyde Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and reliable quantification of primary amines is a cornerstone of quality control and drug development. Spectrophotometry offers a readily accessible, cost-effective, and robust platform for these measurements. The choice of chromogenic reagent is paramount to the method's success, directly influencing sensitivity, specificity, and overall validity. This guide provides an in-depth technical comparison of a spectrophotometric method utilizing 5-Sulfosalicylaldehyde sodium salt against established alternatives, grounded in the principles of scientific integrity and supported by experimental data.
The Principle of Derivatization: A Pathway to Colorimetric Analysis
Primary amines, while ubiquitous in pharmaceutical compounds, often lack a native chromophore, rendering them invisible to direct UV-Vis spectrophotometry. To overcome this, a chromogenic reagent is employed to convert the non-absorbing amine into a colored product. This compound serves as an effective derivatizing agent. Its aldehyde group reacts with the primary amine of an analyte to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine), which exhibits strong absorbance in the visible region. The intensity of the resulting color is directly proportional to the concentration of the primary amine, allowing for accurate quantification.
The reaction is typically carried out in a buffered medium to ensure optimal pH for the condensation reaction. The sulfonate group on the 5-Sulfosalicylaldehyde molecule enhances its water solubility, making it a convenient reagent for aqueous-based assays.
Method Validation: The Hallmark of a Reliable Analytical Procedure
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are reliable, reproducible, and accurate.[1][2][3][4][5] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Comparison: this compound vs. Alternatives
To provide a comprehensive comparison, we will evaluate the performance of the this compound method against three widely used chromogenic reagents for primary amine determination: Salicylaldehyde (a close structural analog), Ninhydrin , and o-Phthalaldehyde (OPA) .
While specific validation data for a spectrophotometric method using this compound is not extensively published, the validation of a method using the closely related Salicylaldehyde for the determination of Gabapentin (a primary amine-containing drug) provides a strong and relevant proxy for its expected performance.[6]
| Parameter | Salicylaldehyde Method (for Gabapentin)[6] | Ninhydrin Method[7][8][9] | o-Phthalaldehyde (OPA) Method[4][10][11] |
| Principle | Schiff base formation | Formation of Ruhemann's purple | Formation of a fluorescent isoindole derivative (also absorbing) |
| λmax | 403 nm | ~570 nm | ~340 nm |
| Linearity Range | 6 - 100 µg/mL | 5 - 30 µg/mL (for Gemigliptin) | 0.01 - 0.24 mg/mL (for Sulfonamides) |
| Correlation Coefficient (r²) | 0.9961 | > 0.999 | Linear |
| Limit of Detection (LOD) | 1.16 µg/mL | Varies with analyte (e.g., low µg/mL range) | Varies with analyte |
| Limit of Quantitation (LOQ) | 3.48 µg/mL | Varies with analyte (e.g., low µg/mL range) | Varies with analyte |
| Accuracy (% Recovery) | 100.57 ± 1.5 | 99.73 – 99.96 (for Gemigliptin) | Not explicitly stated in reviewed absorbance methods |
| Precision (%RSD) | Repeatability: ≤ 0.61, Intermediate: ≤ 1.34 | Low %RSD demonstrates good precision | Good precision reported |
Expert Insights:
-
The Salicylaldehyde-based method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control analysis.[6] Given the structural similarity, a method using this compound is expected to exhibit comparable, if not enhanced, performance due to the increased aqueous solubility conferred by the sulfonate group.
-
The Ninhydrin method is a classic and highly sensitive technique for the determination of amino acids and other primary amines.[8][9] The formation of the intensely colored Ruhemann's purple allows for low detection limits. However, the reaction often requires heating, which can add a step to the experimental procedure.
-
The o-Phthalaldehyde (OPA) method is renowned for its high sensitivity, particularly in fluorescence detection. However, the formed isoindole derivative also possesses UV absorbance, allowing for spectrophotometric determination.[4][11] The reaction is rapid and occurs at room temperature. The stability of the OPA-adduct can sometimes be a concern, requiring timely measurement after derivatization.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectrophotometric determination of a primary amine using Salicylaldehyde (as a proxy for this compound), Ninhydrin, and OPA.
Method 1: Spectrophotometric Determination using Salicylaldehyde
This protocol is adapted from the validated method for Gabapentin determination.[6]
1. Reagent Preparation:
- Salicylaldehyde Solution (0.3% v/v): Dilute 0.3 mL of salicylaldehyde to 100 mL with methanol.
- Sodium Acetate Solution (0.6% w/v): Dissolve 0.6 g of sodium acetate in 100 mL of distilled water.
- Analyte Stock Solution (e.g., 2 mg/mL): Accurately weigh and dissolve the primary amine-containing analyte in distilled water.
2. Standard Curve Preparation:
- Prepare a series of standard solutions by diluting the stock solution to concentrations spanning the desired linear range (e.g., 6, 10, 20, 40, 80, 100 µg/mL).
3. Derivatization and Measurement:
- Into a series of 10 mL volumetric flasks, pipette a fixed volume of each standard solution.
- Add 2 mL of the Salicylaldehyde solution and 1 mL of the sodium acetate solution to each flask.
- Shake the flasks thoroughly and heat in a water bath at 45°C for 20 minutes.
- Cool the flasks to room temperature and bring the volume to 10 mL with methanol.
- Measure the absorbance of each solution at 403 nm against a reagent blank prepared in the same manner without the analyte.
4. Sample Analysis:
- Prepare the sample solution containing the analyte at a concentration within the validated range.
- Follow the derivatization and measurement procedure described in step 3.
- Determine the concentration of the analyte from the standard curve.
Method 2: Spectrophotometric Determination using Ninhydrin
This protocol is a general procedure based on the reaction of ninhydrin with primary amines.[7]
1. Reagent Preparation:
- Ninhydrin Reagent (0.2% w/v): Dissolve 0.2 g of ninhydrin in 100 mL of a suitable solvent (e.g., ethanol or a buffered solution). This solution should be freshly prepared.
- Buffer Solution (pH 10): Prepare an alkaline borate buffer as described in relevant pharmacopeias.
- Analyte Stock Solution: Prepare a stock solution of the primary amine analyte in distilled water.
2. Standard Curve Preparation:
- Prepare a series of standard solutions by diluting the stock solution to the desired concentrations (e.g., 5-30 µg/mL).
3. Derivatization and Measurement:
- Into a series of test tubes, add 1 mL of each standard solution.
- Add 2 mL of the Ninhydrin reagent to each tube.
- Heat the tubes in a water bath at 80 ± 5°C for a specified time (e.g., 15-20 minutes) to allow for color development.
- Cool the tubes to room temperature.
- Dilute the contents with the buffer solution to a final volume.
- Measure the absorbance of the resulting purple solution at approximately 558 nm against a reagent blank.
4. Sample Analysis:
- Prepare the sample solution and follow the derivatization and measurement procedure.
- Calculate the analyte concentration from the standard curve.
Method 3: Spectrophotometric Determination using o-Phthalaldehyde (OPA)
This protocol outlines a general procedure for the spectrophotometric determination of primary amines using OPA.[11]
1. Reagent Preparation:
- OPA Reagent: Prepare a solution containing OPA and a thiol (e.g., 2-mercaptoethanol or 2-methyl-2-propane thiol) in a borate buffer (pH ~10). The concentrations of OPA and the thiol should be optimized for the specific application.
- Analyte Stock Solution: Prepare a stock solution of the primary amine analyte in an appropriate solvent.
2. Standard Curve Preparation:
- Prepare a series of standard solutions from the stock solution.
3. Derivatization and Measurement:
- In a suitable container, mix a known volume of the standard solution with the OPA reagent.
- Allow the reaction to proceed at room temperature for a short, defined period (e.g., 1-2 minutes).
- Measure the absorbance of the resulting solution at approximately 340 nm against a reagent blank.
4. Sample Analysis:
- Treat the sample solution in the same manner as the standards and measure its absorbance.
- Determine the analyte concentration from the standard curve.
Visualization of Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
Conclusion
The validation of a spectrophotometric method is a critical exercise to ensure the generation of reliable and accurate data in a regulated environment. While this compound represents a promising and convenient reagent for the quantification of primary amines, its performance is best understood in the context of established alternatives. The data presented, using Salicylaldehyde as a close proxy, suggests that a method based on 5-Sulfosalicylaldehyde would be highly competitive with, and in some aspects, potentially superior to, traditional methods like the Ninhydrin and OPA assays for routine spectrophotometric analysis. The choice of the most appropriate method will ultimately depend on the specific requirements of the assay, including the nature of the analyte, the sample matrix, and the desired sensitivity. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed decision and to develop and validate a robust spectrophotometric method for primary amine quantification.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Churchill, F. C., et al. "An o-phthalaldehyde spectrophotometric assay for proteinases." Analytical biochemistry 111.1 (1981): 88-95.
- Almasri, I. M., Ramadan, M., & Algharably, E. (2019). Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms based on Schiff base formation with salicylaldehyde. Journal of Applied Pharmaceutical Science, 9(03), 021-026.
- Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING pN, N. RASĀYAN Journal of Chemistry, 9(3), 340-347.
- Kornepati, S., & Tella, E. D. (2015). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF SOME TYPICAL AROMATIC PRIMARY AMINES BY USING. RASĀYAN Journal of Chemistry, 8(3), 373-379.
- Nadh, R. V., & Prasad, K. V. (2019). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. Oriental Journal of Chemistry, 35(1), 386-392.
- Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and food sciences. Journal of agricultural and food chemistry, 52(3), 385-406.
- Al-Rufaie, M. M. (2016). New Spectrophotometric Method for the Assay of Sulfadiazine Drug Based on Diazotization Coupling Reaction. Acta Chemica Iasi, 24(2), 88-101.
- Patel, K., Patel, C., & Patel, H. (2010). Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms. Journal of Young Pharmacists, 2(3), 302-306.
- Ali, A., et al. "APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE." Malaysian Journal of Analytical Sciences 26.4 (2022): 735-751.
- Niazi, A., & Ghasemi, J. (2006). Application of ninhydrin to spectrophotometric determination of famotidine in drug formulations. Acta pharmaceutica, 56(2), 217-225.
- Held, P. (2006). Quantitation of Total Protein Using OPA. BioTek Instruments.
-
IntechOpen. (2018). Validation of Analytical Methods. [Link]
- Djozan, D. J., & Farajzadeh, M. A. (1992). The use of fluorescamine (Fluram) in fluorimetric trace analysis of primary amines of pharmaceutical and biological interest. Journal of pharmaceutical and biomedical analysis, 10(10-12), 1063-1067.
- Danilova, E. G., & Turoverov, K. K. (1988). [Determination of primary amines and protein by using fluorescamine in microorganism suspensions]. Prikladnaia biokhimiia i mikrobiologiia, 24(4), 546-552.
- Wang, H., et al. "o-Phthalaldehyde Based Spectrophotometric Determination of Sulfonamides." Pakistan journal of pharmaceutical sciences 17.2 (2004): 77-84.
- Almasri, I. M., Ramadan, M., & Algharably, E. (2019). Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms based on Schiff base formation with salicylaldehyde. Journal of Applied Pharmaceutical Science, 9(03), 021-026.
- Gholivand, M. B., & Torkashvand, M. (2010). SPECTROPHOTOMETRIC DETERMINATION OF 5-AMINOSALICYLIC ACID IN PHARMACEUTICAL SAMPLES. Rasayan Journal of Chemistry, 3(4), 654-661.
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A Guide to Water-Soluble Ligand Precursors: A Comparative Analysis of Alternatives to 5-Sulfosalicylaldehyde Sodium Salt
Introduction
In the realm of coordination chemistry and its application in catalysis, materials science, and drug development, the ability to work in aqueous media is paramount. Water-soluble ligands are the cornerstone of "green" chemistry, enabling reactions in environmentally benign solvents and facilitating studies in biological systems. For decades, 5-Sulfosalicylaldehyde sodium salt has been a workhorse precursor for generating water-soluble Schiff base ligands.[1][2] Its molecular architecture is elegant in its efficiency: an aldehyde group for straightforward Schiff base condensation with amines, an ortho-hydroxyl group to create a stable five-membered chelate ring with a metal ion, and a sodium sulfonate group to ensure high water solubility.[1]
However, the very features that make it so reliable also define its limitations. Modern research demands finer control over the electronic, steric, and geometric properties of metal complexes. This necessitates a broader palette of building blocks. This guide provides a comparative overview of viable alternatives to this compound, moving beyond simple analogues to explore fundamentally different ligand scaffolds. We will analyze the causality behind choosing each alternative, provide detailed, self-validating experimental protocols, and present quantitative data to empower researchers to make informed decisions for their specific applications, from designing novel catalysts to developing advanced therapeutic agents.[3][4][5]
Chapter 1: The Benchmark - Understanding this compound
To appreciate the alternatives, we must first codify the benchmark. 5-Sulfosalicylaldehyde provides a planar, bidentate N,O-coordination environment upon reacting with a primary amine. When a diamine is used, it forms the basis of the highly versatile "salen" type ligands.[6][7][8] The sulfonate group acts as a solubilizing "outrigger," typically not participating in coordination but ensuring the entire complex can be studied in water.[9]
Caption: Key functional groups of this compound.
The primary utility lies in its reaction with diamines to form tetradentate salen-type ligands, which are excellent for stabilizing transition metal ions in a square-planar geometry.[8][9]
Chapter 2: The Direct Analogue - 4-Formyl-1,3-benzenedisulfonic Acid Disodium Salt
A logical first step in exploring alternatives is to modify the benchmark's core structure. 4-Formyl-1,3-benzenedisulfonic acid disodium salt presents an ideal case study.[10] It retains the crucial aldehyde functionality for Schiff base formation but introduces two significant changes: the removal of the ortho-hydroxyl group and the addition of a second sulfonate group.
Rationale for Comparison: This compound allows us to directly probe the consequences of altering the chelation mode and increasing hydrophilicity. By removing the hydroxyl group, we eliminate the classic N,O-bidentate "salen" pocket, forcing a different coordination geometry. The second sulfonate group is expected to further enhance water solubility, which can be critical for biological applications or high-concentration catalytic systems.[10]
Structural and Performance Comparison
| Feature | 5-Sulfosalicylaldehyde Na Salt | 4-Formyl-1,3-benzenedisulfonic acid di-Na Salt |
| Aldehyde Group | Yes | Yes |
| ortho-Hydroxyl Group | Yes | No |
| Solubilizing Groups | 1x -SO₃Na | 2x -SO₃Na[11] |
| Resulting Ligand Type | Schiff Base (Salen-type if diamine used) | Schiff Base |
| Typical Chelation | Bidentate (N, O) | Monodentate (N), or bridging |
| Expected Water Solubility | High | Very High |
Experimental Protocol: Synthesis of a Water-Soluble Bis-Schiff Base Ligand
This protocol describes the synthesis of a ligand from 4-Formyl-1,3-benzenedisulfonic acid disodium salt and ethylenediamine. The self-validating steps include monitoring by TLC and characterization by ¹H NMR and ESI-MS.
Materials:
-
4-Formyl-1,3-benzenedisulfonic acid disodium salt hydrate (1.0 mmol)
-
Ethylenediamine (0.5 mmol)
-
Methanol (20 mL)
-
Deionized Water (5 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 4-Formyl-1,3-benzenedisulfonic acid disodium salt hydrate in a mixture of 20 mL of methanol and 5 mL of deionized water. Stir until a clear solution is obtained.
-
Amine Addition: Add ethylenediamine dropwise to the stirred solution at room temperature. A color change to pale yellow is typically observed.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 70-80°C) for 4 hours.
-
Causality: The heat provides the activation energy for the condensation reaction, driving the formation of the imine (C=N) bonds. Methanol is a suitable solvent for both reactants and the product.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a polar mobile phase (e.g., 8:2 Methanol:Water). The disappearance of the aldehyde starting material indicates reaction completion.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL using a rotary evaporator. Add 20 mL of isopropanol to precipitate the product.
-
Trustworthiness: The product, being a polysulfonated salt, is highly polar and insoluble in less polar solvents like isopropanol, while any unreacted starting materials may remain partially soluble, effecting purification.
-
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold isopropanol (2 x 5 mL), and then with diethyl ether (2 x 10 mL). Dry the resulting solid under high vacuum.
-
Characterization:
-
¹H NMR (in D₂O): Confirm the formation of the imine bond by the appearance of a characteristic singlet peak around 8.5-9.0 ppm. The disappearance of the aldehyde proton peak (around 10 ppm) from the starting material should also be confirmed.
-
ESI-MS (negative ion mode): Verify the molecular weight of the tetra-anionic ligand.
-
Performance Insights: The resulting ligand will be exceptionally water-soluble. Its metal complexes will lack the rigid square-planar geometry of salen complexes. This flexibility can be advantageous for accommodating metals that prefer other geometries (e.g., octahedral) or for creating polynuclear structures where the ligand bridges multiple metal centers.
Chapter 3: A Shift in Geometry - TREN-Based Tripodal Ligands
An entirely different strategy is to abandon the aldehyde-based synthesis and instead use a pre-formed scaffold that imparts a specific geometry. Tris(2-aminoethyl)amine (TREN) is a classic tripodal ligand that creates a well-defined tetradentate binding pocket.[12] By functionalizing the primary amine arms, one can create highly stable, encapsulating ligands that favor a trigonal bipyramidal geometry, leaving one axial site on the metal open for substrate binding or catalytic activity.[12]
Rationale for Comparison: TREN-based ligands offer superior control over the coordination environment compared to the more flexible salen-type systems. Water solubility is not inherent and must be engineered into the ligand periphery, for example, by incorporating amino acids or other hydrophilic groups.[13] This makes them a powerful alternative for applications requiring a specific, pre-organized metal center.
Caption: General workflow for synthesizing a water-soluble TREN-based ligand.
Conceptual Protocol: Synthesis of a Water-Soluble TREN-Ser-CAM Ligand
This protocol is based on established literature methods for creating siderophore analogues and demonstrates how to impart water solubility to a TREN-catecholamide scaffold.[13]
-
Scaffold Synthesis: Synthesize the core tris(catecholamide) TREN ligand (TREN-CAM) by coupling protected 2,3-dihydroxybenzoic acid to the TREN backbone using standard peptide coupling reagents (e.g., DCC/HOBt), followed by deprotection of the catechol hydroxyl groups.
-
Solubilization Module Preparation: Protect the amino group of L-serine (e.g., as a Boc derivative) to ensure selective coupling through its carboxylic acid.
-
Coupling for Water Solubility: The TREN-CAM scaffold is further functionalized. While the reference describes incorporating serine into the linker before attaching the catechols, an alternative approach for modifying a pre-formed ligand could involve attaching a solubilizing tail. For instance, coupling a protected amino acid like Boc-serine to a modified catechol ring before its attachment to the TREN scaffold.
-
Causality: The hydrophilic side chains of amino acids like serine or glutamic acid are introduced to the periphery of the ligand.[13] These groups interact with water, rendering the entire, often large and otherwise hydrophobic, ligand-metal complex soluble.
-
-
Deprotection and Metalation: Remove all protecting groups (e.g., Boc groups with TFA) to yield the final water-soluble ligand. This ligand can then be complexed with a metal salt (e.g., FeCl₃) in an aqueous buffer to form the final complex.
-
Characterization: The structure and purity are confirmed at each step using NMR, and the final complex's stability and solution behavior are studied using techniques like UV-Vis spectrophotometry and potentiometric titrations.
Performance Insights: TREN-based ligands provide a high degree of pre-organization, leading to thermodynamically very stable complexes. The trigonal geometry is ideal for stabilizing specific oxidation states (e.g., Fe³⁺) and for creating a defined active site, making these systems excellent candidates for biomimetic catalysis. The choice of solubilizing group (e.g., neutral serine vs. anionic glutamic acid) allows for fine-tuning the overall charge and solubility of the final complex.[13]
Chapter 4: Beyond Schiff Bases - Water-Soluble Phosphine Ligands
For many applications in organometallic chemistry, particularly homogeneous catalysis, phosphines are the ligands of choice. They are "soft" donors, forming strong bonds with late transition metals like palladium, platinum, and rhodium.[14] The quintessential example of a water-soluble phosphine is triphenylphosphine trisulfonate (TPPTS).
Rationale for Comparison: This class of ligand represents a complete departure from nitrogen/oxygen-based chelators. The choice between a Schiff base and a phosphine is fundamentally dictated by the target metal and the desired reactivity. TPPTS is not synthesized from an aldehyde precursor but via the sulfonation of triphenylphosphine. It is an essential alternative for researchers working in aqueous-phase catalysis.
Comparative Ligand Properties
| Feature | Schiff Base Ligands (from Aldehydes) | Water-Soluble Phosphines (e.g., TPPTS) |
| Donor Atom(s) | Nitrogen, Oxygen (Hard/Borderline) | Phosphorus (Soft) |
| Typical Metals | 1st Row Transition Metals (Fe, Co, Ni, Cu, Mn) | Late Transition Metals (Pd, Pt, Rh, Ru) |
| Primary Application | Coordination Chemistry, Sensing, Catalysis | Homogeneous Aqueous Biphasic Catalysis |
| Synthesis | Schiff Base Condensation | Sulfonation of an Arylphosphine |
Conceptual Protocol: Formation of a Water-Soluble Palladium-TPPTS Catalyst
This protocol outlines the in-situ formation of a water-soluble catalyst for a reaction like a Suzuki or Heck coupling.
-
Precursor Dissolution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the palladium precursor (e.g., Palladium(II) acetate) in deionized, degassed water.
-
Ligand Addition: Add a slight excess (e.g., 2-4 equivalents per Pd) of the water-soluble phosphine ligand (e.g., TPPTS, sodium salt). Stir the solution until the ligand is fully dissolved and the solution is homogeneous. The formation of the active Pd(0) species often occurs in situ, sometimes requiring a reducing agent depending on the specific catalytic cycle.
-
Causality: The phosphine ligand coordinates to the metal center, stabilizing it in the aqueous phase. The excess ligand helps prevent catalyst decomposition and promotes the desired catalytic activity.
-
-
Catalyst Application: The resulting aqueous solution of the [Pd(TPPTS)n] complex is now ready to be used in a biphasic catalytic reaction, where the organic substrates react at the aqueous-organic interface or after partitioning into the aqueous phase.
-
Trustworthiness: A key advantage of this system is catalyst recycling. After the reaction, the organic product phase can be simply decanted, leaving the water-soluble catalyst behind in the aqueous phase to be reused for subsequent batches.
-
Performance Insights: Water-soluble phosphine ligands like TPPTS are the foundation of many industrial green chemistry processes. Their utility lies in creating biphasic systems where an expensive catalyst is easily separated from the product stream, a major economic and environmental advantage. The choice of phosphine allows for tuning the electronic and steric properties to control catalytic activity and selectivity.
Summary and Outlook
The selection of a precursor for a water-soluble ligand is a critical decision that dictates the properties and potential applications of the final metal complex. While this compound remains a valuable and convenient starting point, the field has evolved to offer a range of sophisticated alternatives.
| Parameter | 5-Sulfosalicylaldehyde (Benchmark) | 4-Formyl-1,3-benzenedisulfonate | TREN-Based Scaffolds | Water-Soluble Phosphines |
| Ligand Type | Schiff Base (Salen-type) | Schiff Base | Functionalized Tripodal Amine | Functionalized Phosphine |
| Donor Atoms | N, O (Hard/Borderline) | N (Borderline) | N, O (Hard/Borderline) | P (Soft) |
| Synthetic Complexity | Low (One-pot condensation) | Low (One-pot condensation) | High (Multi-step) | Moderate (Sulfonation) |
| Coordination Geometry | Typically Square Planar | Flexible / Bridging | Trigonal Bipyramidal / Octahedral | Linear / Trigonal Planar / Tetrahedral |
| Key Applications | General Coordination, Sensing, Catalysis | Highly Soluble Complexes, Polynuclear Systems | Biomimetic Catalysis, Metal Sequestration | Aqueous Biphasic Catalysis |
Ultimately, the "best" alternative is the one that is most fit for purpose. For researchers needing extreme water solubility and a flexible coordination sphere, doubly sulfonated aldehydes are a prime choice. For those requiring a rigidly defined, biomimetic coordination pocket, functionalized TREN scaffolds provide unparalleled control. For scientists focused on aqueous organometallic catalysis with soft metals, water-soluble phosphines are indispensable. This guide serves as a foundational framework for navigating these choices, encouraging a move from the traditional benchmark to a more tailored and rational design of water-soluble ligands.
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A Comparative Guide to Metal Complexes of Substituted Salicylaldehydes: Synthesis, Properties, and Applications
In the dynamic field of coordination chemistry, salicylaldehyde and its derivatives serve as privileged ligands, forming stable and functionally diverse metal complexes. The ease of their synthesis and the tunability of their electronic and steric properties through aromatic substitution make them ideal building blocks for novel catalysts, therapeutic agents, and advanced materials. This guide provides a comparative analysis of metal complexes derived from substituted salicylaldehydes, offering insights into the rational design and evaluation of these versatile compounds for researchers, scientists, and drug development professionals.
Introduction: The Versatility of Salicylaldehyde-Based Ligands
Salicylaldehyde and its derivatives, particularly their Schiff base condensation products, are exceptional chelating agents for a wide array of metal ions. The coordination typically occurs through the phenolate oxygen and the imine nitrogen atoms, forming stable five- or six-membered chelate rings. The true power of these ligands lies in the ability to modify their properties by introducing various substituents onto the salicylaldehyde ring. These substituents can profoundly influence the electronic structure, stability, and reactivity of the resulting metal complexes.
This guide will comparatively explore how electron-donating and electron-withdrawing substituents on the salicylaldehyde moiety, in conjunction with different transition metal centers, modulate the physicochemical and biological properties of the complexes. We will delve into their synthesis, spectroscopic characterization, and performance in key application areas such as antimicrobial/anticancer agents and catalysis.
The Influence of Substituents and Metal Ions: A Comparative Overview
The properties of metal complexes derived from substituted salicylaldehydes are a direct consequence of the interplay between the ligand's electronic and steric characteristics and the nature of the central metal ion.
Effect of Substituents on the Salicylaldehyde Ring
Substituents on the salicylaldehyde ring can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups increase the electron density on the ligand framework. This enhanced electron density on the coordinating atoms (phenolic oxygen and imine nitrogen) generally leads to the formation of more stable metal complexes.[1] This increased stability can be attributed to the enhanced basicity of the donor atoms, leading to stronger metal-ligand bonds.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density on the ligand. This can result in weaker metal-ligand bonds and potentially lower stability constants of the complexes.[1] However, the presence of EWGs can also enhance the biological activity of the complexes, for instance, by increasing their ability to participate in redox reactions or by improving their cellular uptake.[2]
The following diagram illustrates the general structure of a salicylaldehyde Schiff base ligand and the positions where substituents can be introduced to tune its properties.
Caption: General structure of a substituted salicylaldehyde Schiff base ligand.
The Role of the Metal Ion
The choice of the metal ion is equally critical in determining the geometry, stability, and reactivity of the complex. Different metal ions exhibit distinct coordination preferences and redox properties.
-
Copper(II): Often forms square planar or distorted octahedral complexes. Cu(II) complexes of salicylaldehyde derivatives frequently exhibit significant antimicrobial and anticancer activities, which are often attributed to their ability to generate reactive oxygen species (ROS) and interact with DNA.[3][4]
-
Nickel(II): Can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand and reaction conditions. Ni(II) complexes have shown promise as catalysts in various organic transformations.[5]
-
Cobalt(II): Typically forms tetrahedral or octahedral complexes. Co(II) complexes have been investigated for their catalytic activity, particularly in oxidation reactions.[6]
-
Zinc(II): As a d¹⁰ metal ion, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral geometry. They are often used as control compounds in biological studies due to their redox inactivity. However, they can still exhibit biological activity through mechanisms such as enzyme inhibition.
The coordination of a substituted salicylaldehyde Schiff base ligand to a metal center can be visualized as follows:
Caption: Workflow for the evaluation of biological activity of metal complexes.
Catalytic Activity: Styrene Oxidation
Salicylaldehyde-based metal complexes have emerged as effective catalysts for various organic transformations, including the oxidation of styrene. The catalytic performance is influenced by the metal center, the ligand structure, and the reaction conditions.
The oxidation of styrene can yield various products, with benzaldehyde and styrene oxide being the most common. The selectivity towards a particular product is a key performance indicator for the catalyst.
| Catalyst | Oxidant | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Co(II) Complex | O₂ | - | - | [6] |
| Ni(II) Complex | H₂O₂ | 88 | 70 | [7] |
| Cu(II)-SBA-15 | H₂O₂ | High | Good | [8] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative salicylaldehyde Schiff base and its copper(II) complex, as well as for the evaluation of their antimicrobial activity.
Synthesis of a Salicylaldehyde Schiff Base Ligand
This protocol describes the synthesis of N-(salicylidene)aniline.
Materials:
-
Salicylaldehyde
-
Aniline
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve salicylaldehyde (0.01 mol) in 20 mL of ethanol in a round-bottom flask.
-
Add aniline (0.01 mol) to the solution.
-
Stir the reaction mixture at room temperature for 10 minutes. A yellow precipitate will form. [9]4. Alternatively, for less reactive amines, reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the yellow precipitate, wash it with cold ethanol, and dry it in a desiccator.
Synthesis of a Copper(II) Complex
Materials:
-
Synthesized Schiff base ligand
-
Copper(II) acetate monohydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (0.02 mol) in 30 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.01 mol) in 20 mL of ethanol.
-
Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 1-2 hours. [9]5. A colored precipitate of the metal complex will form.
-
Cool the mixture, filter the precipitate, wash it with ethanol and then with diethyl ether, and dry it.
Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
Materials:
-
Nutrient agar medium
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Sterile Petri dishes
-
Sterile cork borer
-
Synthesized metal complex
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare nutrient agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculate the agar surface uniformly with the test bacterial culture.
-
Create wells in the agar using a sterile cork borer.
-
Prepare a solution of the metal complex in DMSO (e.g., 1 mg/mL).
-
Add a specific volume (e.g., 100 µL) of the complex solution into one of the wells.
-
Add the same volume of pure DMSO to another well as a negative control.
-
Add a standard antibiotic solution to another well as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity. [10]
Conclusion and Future Perspectives
Metal complexes of substituted salicylaldehydes represent a fascinating and highly versatile class of compounds. This guide has demonstrated that by judiciously selecting the substituents on the salicylaldehyde ring and the central metal ion, it is possible to fine-tune the properties of the resulting complexes for specific applications. The comparative data presented herein underscore the structure-activity relationships that govern their performance as antimicrobial and anticancer agents, and as catalysts.
Future research in this area should focus on the development of novel ligands with enhanced biological activity and selectivity. The exploration of a wider range of metal ions, including those from the p-block and f-block, could lead to complexes with unique properties. Furthermore, the immobilization of these complexes on solid supports is a promising strategy for the development of recyclable and environmentally friendly catalysts. The continued investigation of these remarkable compounds holds great promise for advancements in medicine, catalysis, and materials science.
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Jószai, S., et al. (2022). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. International Journal of Molecular Sciences, 23(6), 3326. [Link]
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Casassas, E., & Tauler, R. (2005). Equilibrium Studies of Schiff Bases and Their Complexes with Ni(II), Cu(II) and Zn(II) derived from Salicylaldehyde and Some α-Amino Acids. Journal of the Chemical Society, Dalton Transactions, (5), 849-855. [Link]
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Valente, A. A., et al. (2021). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. Catalysts, 11(11), 1363. [Link]
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assessing the purity of synthesized 5-Sulfosalicylaldehyde sodium salt
An In-Depth Technical Guide to Assessing the Purity of Synthesized 5-Sulfosalicylaldehyde Sodium Salt
This guide provides a comprehensive, multi-technique strategy for rigorously evaluating the purity of synthesized this compound. We move beyond simple checklists, delving into the causality behind methodological choices to create a self-validating analytical workflow. Our approach integrates chromatographic separation, spectroscopic confirmation, and quantitative analysis to build a complete purity profile.
The Analytical Gauntlet: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique validates the others by probing different physicochemical properties of the compound. Our recommended workflow interrogates the sample for organic impurities, structural fidelity, elemental composition, and the presence of residual water or solvents.
Caption: A recommended workflow for comprehensive purity assessment.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the presence of organic impurities, such as unreacted starting materials (e.g., salicylaldehyde) or side-products (e.g., oxidation to the corresponding carboxylic acid).
Expertise & Causality: The compound's structure presents a unique challenge. The sulfonate group makes it highly polar and water-soluble, while the aromatic ring provides non-polar character. A standard Reverse-Phase (RP) C18 column is a logical starting point. However, the high polarity may lead to poor retention. Furthermore, the reactive aldehyde group can sometimes interact with the column or degrade under certain mobile phase conditions.[3] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative, designed specifically for polar analytes.[4]
Comparative HPLC Methods
| Parameter | Method A: Reverse-Phase | Method B: HILIC (Alternative) |
| Column | C18, 5 µm, 250 mm x 4.6 mm | Zwitterionic HILIC, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.5 | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 95% B over 20 minutes | 100% to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm | UV at 254 nm and 310 nm |
| Expected Result | Single major peak with purity >98% | Single major peak with purity >98% |
Experimental Protocol: Reverse-Phase HPLC
-
Solvent Preparation: Prepare mobile phases A and B as described in the table. Filter through a 0.45 µm membrane and degas.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized salt and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation Setup: Equilibrate the HPLC system with 95% A and 5% B for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate all peaks. Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Trustworthiness: A self-validating protocol involves running a blank (diluent only) to identify system peaks and spiking the sample with a known potential impurity (e.g., salicylaldehyde) to confirm peak identification and separation.
Structural Confirmation: NMR and Mass Spectrometry
While HPLC indicates purity from other organic compounds, it does not confirm that the main peak is indeed this compound. NMR and MS provide this crucial structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.
Expertise & Causality: Due to the compound's high water solubility, Deuterium Oxide (D₂O) is the solvent of choice.[1] The expected proton NMR spectrum will show characteristic signals for the three aromatic protons, which will have distinct chemical shifts and coupling patterns due to the electron-withdrawing effects of the aldehyde and sulfonate groups and the electron-donating effect of the hydroxyl group. The aldehyde proton will appear as a singlet at a significantly downfield shift (~10 ppm). Carbon-13 NMR is equally important for confirming the number and type of carbon atoms, with the carbonyl carbon appearing at a characteristic downfield position (~198 ppm).
| Nucleus | Expected Chemical Shifts (in D₂O) | Key Features |
| ¹H NMR | ~10.0 ppm (s, 1H) | Aldehyde proton (CHO) |
| ~8.2 ppm (d, 1H) | Aromatic proton ortho to CHO | |
| ~7.8 ppm (dd, 1H) | Aromatic proton ortho to SO₃Na | |
| ~7.0 ppm (d, 1H) | Aromatic proton ortho to OH | |
| ¹³C NMR | ~198 ppm | Aldehyde carbonyl carbon |
| ~163 ppm | Carbon bearing the OH group | |
| ~118-137 ppm | Remaining 4 aromatic carbons |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained spectrum with literature values or a reference standard to confirm the structure and identify any impurity signals.[5]
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred technique for this non-volatile, ionic compound. In negative ion mode (ESI-), the detector will primarily see the anionic component [M-Na]⁻ with an expected m/z of 201.00. In positive ion mode (ESI+), the sodium adduct [M+Na]⁺ might be observed, though less commonly for a pre-formed salt. High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.
Quantitative Analysis of Water and Elemental Composition
A chromatographically pure and structurally confirmed sample may still contain significant amounts of water or have an incorrect elemental composition.
Karl Fischer (KF) Titration
This is the gold standard for water determination.
Expertise & Causality: As an ionic salt, the compound can be hygroscopic or form stable hydrates. Loss on drying via thermogravimetric analysis (TGA) can be misleading as it may also measure residual volatile solvents. Karl Fischer titration is specific to water and is the most accurate method.[6][7][8] Both volumetric and coulometric KF methods are suitable, with the choice depending on the expected water content.[9]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Preparation: Condition the KF titrator with an appropriate solvent (e.g., methanol) until a stable, low-drift endpoint is reached.
-
Titer Determination: Standardize the KF reagent using a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration vessel.
-
Titration: Start the titration and record the volume of titrant required to reach the endpoint.
-
Calculation: The instrument's software will calculate the water content as a percentage (w/w).
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and the presence of water or other volatiles.[10][11][12]
Expertise & Causality: A typical TGA experiment involves heating the sample under an inert nitrogen atmosphere. An initial mass loss at temperatures below ~120°C usually corresponds to the loss of unbound water or volatile solvents. The absence of significant mass loss until a much higher temperature indicates good thermal stability. The data from TGA should be correlated with KF results. If the mass loss in TGA is significantly higher than the water content from KF, it suggests the presence of residual organic solvents.
Caption: Logic diagram showing how different techniques contribute to the final purity assessment.
Elemental Analysis (EA)
EA provides the percentage composition of carbon, hydrogen, and sulfur.
Expertise & Causality: This is a fundamental test of purity. The experimentally determined percentages should match the theoretical values calculated for the chemical formula (C₇H₅NaO₅S) or its hydrated form, as determined by KF/TGA. A significant deviation points to the presence of an impurity that alters the elemental ratios.
| Element | Theoretical % (Anhydrous, C₇H₅NaO₅S) | Theoretical % (Monohydrate, C₇H₅NaO₅S·H₂O) |
| Carbon (C) | 37.51% | 34.72% |
| Hydrogen (H) | 2.25% | 2.91% |
| Sulfur (S) | 14.30% | 13.24% |
Conclusion: Synthesizing the Data for a Final Purity Statement
A final, defensible purity value for this compound cannot be derived from a single measurement. It requires a holistic interpretation of all data. An exemplary purity statement would be:
"The purity of this compound, lot #XXXX, was determined to be 99.6% by reverse-phase HPLC (area % at 254 nm). The structure was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The material contains 4.8% water as determined by Karl Fischer titration, consistent with its formulation as a monohydrate. Elemental analysis is consistent with the theoretical values for the monohydrate form."
This multi-faceted approach ensures that the material is not only free from significant organic contamination but is also structurally correct and accurately quantified, providing the confidence necessary for high-stakes research and development.
References
-
Garry W. Kirker, "AN EFFICIENT SYNTHESIS OF this compound", Organic Preparations and Procedures International, 1979. Available: [Link].
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Japanese Pharmacopoeia, "Water Determination (Karl Fischer Method)", jpdb.nihs.go.jp. Available: [Link].
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Scharlab, "Karl Fischer water content titration", Scharlab.com. Available: [Link].
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Mettler Toledo, "Water content in organic solvents - Titration", Mt.com. Available: [Link].
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Chemsrc, "5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5", Chemsrc.com, 2025. Available: [Link].
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Heather L. Runes, et al., "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals", American Pharmaceutical Review, 2017. Available: [Link].
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University of Texas at Austin, "Thermogravimetric Analysis", UT Austin. Available: [Link].
- Jürgen Brauch, et al., "Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography...", Analytical Chemistry, 2000.
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Supporting Information, pubs.rsc.org. Available: [Link].
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LookChem, "5-SULFOSALICYLALDEHYDE, SODIUM SALT", Lookchem.com. Available: [Link].
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National Center for Biotechnology Information, "this compound", PubChem Compound Database, CID 23669172. Available: [Link].
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Wikipedia, "Thermogravimetric analysis", en.wikipedia.org. Available: [Link].
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MILL Wiki, "Thermogravimetric Analysis", wiki.mill.cmu.edu, 2022. Available: [Link].
-
NETZSCH Analyzing & Testing, "Thermogravimetric Analysis (TGA)", netzsch-thermal-analysis.com. Available: [Link].
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Waters Corporation, "Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography", waters.com. Available: [Link].
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A Senior Application Scientist's Guide to Interference Studies in Analytical Methods Using 5-Sulfosalicylaldehyde Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the pursuit of accuracy and reliability is paramount. The choice of a chromogenic reagent can significantly influence the outcome of spectrophotometric analyses, particularly when quantifying metal ions in complex matrices. 5-Sulfosalicylaldehyde sodium salt has emerged as a valuable reagent due to its ability to form stable, colored complexes with a variety of metal ions. However, the true measure of an analytical method's robustness lies in its ability to withstand the influence of interfering species.
This guide provides an in-depth technical comparison of analytical methods utilizing this compound, with a core focus on interference studies. We will delve into the causality behind experimental choices, present comparative data with alternative reagents, and provide detailed protocols to empower researchers in developing and validating their own robust analytical methods.
The Critical Role of Interference Studies
An interference study is a systematic investigation into the effect of extraneous substances on the accuracy of an analytical measurement. In the context of spectrophotometric analysis using this compound, interferents can be broadly categorized as substances that:
-
React with the reagent: Competing ions or molecules that also form colored complexes with this compound, leading to falsely elevated results.
-
Interact with the analyte: Substances that form stable complexes with the target metal ion, preventing it from reacting with the chromogenic reagent and resulting in falsely low readings.
-
Absorb at the analytical wavelength: Compounds that possess their own absorbance at the wavelength used for measurement, contributing to the overall signal and causing inaccurate quantification.
Understanding and quantifying these interferences are crucial steps in method validation, ensuring the selectivity and reliability of the analytical data.
This compound: A Versatile Chromogenic Reagent
This compound is a water-soluble organic compound that acts as a chelating agent, forming stable and colored complexes with various metal ions. Its utility is particularly pronounced in the spectrophotometric determination of iron(III) (Fe³⁺).
The reaction between this compound and Fe³⁺ in an acidic medium (pH 1.8-2.5) yields a distinct red-violet complex with a maximum absorbance around 505 nm.[1] This reaction forms the basis of a straightforward and sensitive method for iron quantification.
Experimental Protocol: Spectrophotometric Determination of Iron(III) and Interference Study
This section outlines a detailed protocol for the determination of Fe(III) using this compound and a systematic approach to conducting an interference study.
Reagents and Equipment
-
This compound solution (10% w/v): Dissolve 10 g of this compound in deionized water and dilute to 100 mL.
-
Standard Iron(III) solution (1000 mg/L): Dissolve a precisely weighed amount of ferric ammonium sulfate or a similar high-purity iron salt in a minimal amount of dilute acid and dilute to a known volume with deionized water.
-
Buffer solution (pH 2.2): Prepare a suitable buffer, such as a glycine-HCl buffer, to maintain the optimal pH for complex formation.
-
Potentially Interfering Ion Solutions (e.g., 1000 mg/L): Prepare stock solutions of various cations and anions that are likely to be present in the sample matrix.
-
UV-Vis Spectrophotometer
-
Calibrated glassware
Workflow for Interference Study
Caption: Experimental workflow for conducting an interference study.
Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Pipette increasing volumes of the standard Fe(III) solution into a series of 50 mL volumetric flasks to prepare standards with concentrations ranging from, for example, 1 to 10 mg/L.
-
To each flask, add 5 mL of the pH 2.2 buffer solution and 2 mL of the 10% this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at 505 nm against a reagent blank (containing all components except iron).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Interference Study:
-
Into a series of 50 mL volumetric flasks, pipette a fixed volume of the standard Fe(III) solution (e.g., to achieve a final concentration of 5 mg/L).
-
To each flask, add a specific volume of one of the potentially interfering ion solutions to achieve a desired concentration (e.g., 1, 10, 50, 100 times the concentration of Fe(III)).
-
Add 5 mL of the pH 2.2 buffer solution and 2 mL of the 10% this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 505 nm.
-
Calculate the concentration of Fe(III) in the presence of the interfering ion using the calibration curve.
-
The percentage recovery can be calculated as: Recovery (%) = (Concentration found / Concentration added) * 100
-
The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of not more than ±5% in the determination of the analyte.
-
Performance Comparison with Alternative Reagents
The selection of a chromogenic reagent is a critical decision in method development. While this compound offers a reliable method for Fe(III) determination, it is essential to compare its performance with other commonly used reagents.
| Reagent | Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Working pH | Key Interferences |
| 5-Sulfosalicylic Acid | Fe(III) | 505 | ~1.7 x 10³ | 1.8 - 2.5 | Cu²⁺, Al³⁺, Ti⁴⁺, MoO₄²⁻, PO₄³⁻, F⁻ |
| 1,10-Phenanthroline | Fe(II) | 510 | ~1.1 x 10⁴ | 2 - 9 | Strong oxidizing agents, CN⁻, NO₂⁻, PO₄³⁻, certain metal ions (e.g., Cd²⁺, Hg²⁺, Zn²⁺) in high concentrations |
| Thiocyanate | Fe(III) | 480 | ~7 x 10³ | < 2 | Oxidizing and reducing agents, F⁻, PO₄³⁻, ions that form colored thiocyanate complexes (e.g., Co²⁺, Cu²⁺, Mo(VI)) |
| Ferrozine | Fe(II) | 562 | ~2.8 x 10⁴ | 4 - 9 | Cu²⁺, Co²⁺, Ni²⁺ |
Note: The performance characteristics can vary with specific experimental conditions.
Discussion of Alternatives
-
1,10-Phenanthroline: This reagent is highly sensitive for the determination of Fe(II). For total iron analysis, a reducing agent (e.g., hydroxylamine hydrochloride) is required to convert all Fe(III) to Fe(II). The method is robust and widely used, but interference from other metal ions that form complexes with 1,10-phenanthroline can be a concern.
-
Thiocyanate: The thiocyanate method is a classic and rapid method for Fe(III) determination. However, the color of the iron-thiocyanate complex is prone to fading and is sensitive to the concentration of the thiocyanate reagent and the presence of various interfering ions.
-
Ferrozine: Ferrozine is a highly sensitive and specific reagent for the determination of Fe(II), with a molar absorptivity significantly higher than that of 1,10-phenanthroline. Similar to the 1,10-phenanthroline method, a reduction step is necessary for the determination of total iron.
The choice between these reagents will depend on the specific requirements of the analysis, including the expected concentration of iron, the composition of the sample matrix, and the available instrumentation.
Interference Studies with Schiff Base Derivatives of Salicylaldehyde
This compound can also serve as a precursor for the synthesis of Schiff bases, which can be designed as highly selective and sensitive fluorescent or colorimetric probes for various metal ions. These Schiff base probes often exhibit enhanced selectivity compared to the parent aldehyde.
For instance, Schiff bases derived from salicylaldehyde derivatives have been successfully employed for the selective detection of Al³⁺.[2][3] Interference studies on these probes have shown high selectivity for Al³⁺ even in the presence of a wide range of other metal ions.[3] This highlights a key strategy for overcoming interferences: the chemical modification of the primary reagent to enhance its selectivity towards the target analyte.
Logical Relationship in Probe Design and Interference Mitigation
Caption: Logic for designing selective probes to mitigate interferences.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent for the spectrophotometric determination of metal ions, particularly iron(III). A thorough understanding and systematic investigation of potential interferences are critical for the development of robust and reliable analytical methods. This guide has provided a framework for conducting such studies, including a detailed experimental protocol and a comparative analysis with alternative reagents.
The future of selective and sensitive analytical methods may lie in the rational design of novel chromogenic and fluorogenic reagents. By modifying the structure of compounds like this compound to create more specific chelating agents, such as Schiff bases, it is possible to significantly enhance selectivity and minimize the impact of interfering substances. As the demand for accurate and precise analytical data in complex matrices continues to grow, the principles and practices of rigorous interference studies will remain a cornerstone of reliable analytical science.
References
Sources
A Senior Application Scientist's Guide to Protein Precipitation and Quantification: A Comparative Analysis of Sulfosalicylic Acid-Based Methods and Core Alternatives
For researchers, scientists, and drug development professionals, the accurate removal of interfering proteins and subsequent precise quantification of the protein content in a sample are foundational to reliable downstream analysis. This guide provides an in-depth, objective comparison of protein precipitation and quantification methodologies, with a primary focus on the widely used sulfosalicylic acid (SSA) method. We will explore the core mechanisms, present detailed experimental protocols, and offer supporting data to compare its performance against prevalent alternatives like trichloroacetic acid (TCA).
Furthermore, this guide will touch upon the parent compound of SSA, 5-Sulfosalicylaldehyde sodium salt, and its potential applications in colorimetric assays, while also providing a comprehensive cross-validation of established protein quantification assays such as the Bradford, Bicinchoninic Acid (BCA), and Lowry methods. Our objective is to equip you with the technical insights and practical data necessary to make informed decisions for your specific experimental needs.
Part 1: The Critical Step of Protein Precipitation - A Comparative Analysis
Protein precipitation is an essential step to concentrate proteins from a dilute solution and to remove interfering substances from a complex sample matrix.[1] The choice of the precipitating agent is critical as it can significantly impact the yield, purity, and integrity of the precipitated protein.[2]
The Mechanism of Acid-Based Protein Precipitation
Strong acids like sulfosalicylic acid (SSA) and trichloroacetic acid (TCA) are effective protein precipitants that work primarily through denaturation.[2] They disrupt the native conformation of proteins, exposing hydrophobic regions and neutralizing surface charges. This leads to a decrease in the protein's solubility, causing aggregation and precipitation out of the solution.[2]
-
Sulfosalicylic Acid (SSA): SSA disrupts the tertiary and quaternary structures of proteins. Its sulfonate group interacts with positively charged amino acid residues, while the salicylate portion contributes to the disruption of hydrophobic interactions. This neutralization of charges and disruption of the hydration layer around the protein molecules causes them to aggregate and precipitate.[2]
-
Trichloroacetic Acid (TCA): Similarly, TCA is a potent protein precipitant that causes harsh denaturation. It is particularly effective in proteomics for achieving high protein recovery.[2]
Head-to-Head Comparison: SSA vs. TCA
The choice between SSA and TCA often depends on the specific requirements of the experiment, including the nature of the protein sample and the intended downstream analysis.[2]
| Feature | Sulfosalicylic Acid (SSA) | Trichloroacetic Acid (TCA) |
| Precipitation Efficiency | Effective for a broad range of proteins.[2] | Highly efficient, often considered the gold standard for protein recovery.[2] |
| Denaturation | Causes protein denaturation.[3] | Induces harsh and often irreversible denaturation.[2] |
| Downstream Compatibility | Commonly used in clinical chemistry for urine protein analysis.[2] Can interfere with some downstream applications if not completely removed.[4] | Residual TCA can interfere with downstream analysis and may require thorough washing steps.[2] |
| Cost | Generally more cost-effective. | Can be more expensive than SSA. |
| Primary Applications | Routine protein precipitation, clinical urine protein analysis.[2][5] | Proteomics, sample preparation for 2D-gel electrophoresis.[1] |
Experimental Protocols for Protein Precipitation
This protocol is adapted for the semi-quantitative analysis of protein in urine.
Materials:
-
3% (w/v) Sulfosalicylic Acid Solution
-
Test tubes
-
Pipettes
-
Centrifuge (if the sample is cloudy)
-
Dark background for observation
Procedure:
-
Sample Preparation: If the urine sample is cloudy, centrifuge at 2,000-3,000 rpm for 5 minutes to remove cellular debris. Use the clear supernatant for the assay.[5]
-
pH Adjustment: Check the pH of the urine. If it is neutral or alkaline, add 10% acetic acid dropwise until the sample is slightly acidic (approximately pH 6).[5]
-
Precipitation: In a clean test tube, mix equal volumes of the clear urine supernatant and the 3% SSA solution (e.g., 2 mL of urine + 2 mL of SSA solution).[3][5]
-
Incubation: Allow the mixture to stand at room temperature for 5-10 minutes for the turbidity to fully develop.
-
Observation: Observe the degree of turbidity against a dark background and grade according to the table below.[6]
Semi-Quantitative Grading of Proteinuria using 3% SSA:
| Grade | Degree of Turbidity | Approximate Protein Concentration (mg/dL) |
| Negative | No precipitate or turbidity | 0 |
| Trace | Faint white precipitate | 1 - 10 |
| 1+ | Turbid, but background lines are visible | 15 - 30 |
| 2+ | Cannot read print through the specimen, but lines are visible | 40 - 100 |
| 3+ | Cannot see through the specimen, fine granules present | 150 - 350 |
| 4+ | Flocculent precipitate or gelled tube | >500 |
Data adapted from Ethos Biosciences and BenchChem technical guides.[3][6]
This protocol is a general procedure for precipitating proteins from a solution.
Materials:
-
100% (w/v) Trichloroacetic Acid (TCA) stock solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Sample and Reagent Preparation: Place the protein sample and the 100% TCA stock solution on ice.
-
Precipitation: Add 1 volume of the 100% TCA stock solution to 4 volumes of the protein sample in a microcentrifuge tube (e.g., 250 µL of TCA to 1 mL of sample).[7][8]
-
Incubation: Vortex the mixture and incubate on ice for 10-30 minutes.[7]
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.[7][8]
-
Washing: Carefully decant the supernatant. Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 rpm for 5 minutes at 4°C. Repeat the wash step once more.[7][8]
-
Drying: After the final wash, carefully remove the supernatant and allow the pellet to air-dry to remove any residual acetone.[7]
Workflow for Acid-Based Protein Precipitation
Caption: General workflow for acid-based protein precipitation.
Part 2: this compound - Beyond Precipitation
While sulfosalicylic acid is a workhorse for protein precipitation, its derivative, this compound, possesses a reactive aldehyde group that opens avenues for its use in spectrophotometric quantification.[9][10] This compound reacts with primary amines and hydroxylamines to form Schiff bases, which are often colored compounds.[10] This property makes it a valuable reagent for the colorimetric analysis of these specific analytes.[9]
Principle of Schiff Base Formation for Colorimetric Analysis
The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde group of this compound, followed by the elimination of a water molecule to form an imine, or Schiff base.[10] The resulting C=N double bond is part of a conjugated system, leading to the absorption of light in the visible spectrum and thus, a colored product. The intensity of the color is proportional to the concentration of the amine-containing analyte.
Caption: Schiff base formation for colorimetric analysis.
While promising, assays based on this compound are not as established as the conventional protein quantification methods discussed in the next section.
Part 3: Cross-Validation of Standard Protein Quantification Assays
Following protein precipitation, or for the quantification of protein in a prepared sample, several colorimetric assays are widely employed. Each has its own principle of operation, advantages, and limitations.
Overview of Common Colorimetric Protein Assays
| Assay | Principle | Wavelength | Key Advantages | Key Disadvantages |
| Bradford | Binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorption maximum.[11][12] | 595 nm | Fast, simple, and highly sensitive.[11] | Susceptible to interference from detergents and exhibits significant protein-to-protein variation.[13][14] |
| Bicinchoninic Acid (BCA) | Two-step reaction: reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by chelation of Cu¹⁺ by BCA to form a purple complex.[15][16] | 562 nm | Low protein-to-protein variation and compatible with most detergents.[17] | Slower than the Bradford assay and sensitive to reducing agents.[18] |
| Lowry | Two-step reaction: reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein.[19][20] | 750 nm | High sensitivity.[21] | Complex procedure, sensitive to a wide range of interfering substances, and largely superseded by the BCA assay.[14][17] |
Experimental Protocols for Protein Quantification
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0, 0.25, 0.5, 0.75, 1.0, and 1.5 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a series of BSA standard solutions by diluting a stock solution in the same buffer as your samples.[12]
-
Sample Loading: Add 10 µL of each standard and unknown sample to separate wells of the microplate.[12]
-
Reagent Addition: Add 200 µL of Bradford reagent to all wells and mix by shaking the plate for 30 seconds.[12]
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.[12]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[12]
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the unknown samples.
Materials:
-
BCA Reagent A and Reagent B
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0 to 2 mg/mL)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B. Prepare this solution fresh.[15][16]
-
Standard Preparation: Prepare a series of BSA standards in the appropriate concentration range.[15]
-
Sample Loading: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[22]
-
Reagent Addition: Add 200 µL of the BCA working reagent to each well and mix thoroughly.[15]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[15][22]
-
Cooling: Cool the plate to room temperature.[15]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[15][22]
-
Analysis: Construct a standard curve and determine the concentration of the unknown samples.
Materials:
-
Alkaline copper solution (Reagent C: prepared by mixing 50 mL of 2% sodium carbonate in 0.1 N NaOH with 1 mL of 0.5% copper sulfate in 1% potassium sodium tartrate)
-
Diluted Folin-Ciocalteu reagent (Reagent D: diluted 1:1 with 0.1 N NaOH)
-
BSA standard solutions
-
Test tubes
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Pipette 1 mL of each standard and unknown sample into separate test tubes. Use 1 mL of distilled water as a blank.[23]
-
Reagent C Addition: Add 5 mL of Reagent C to each tube, mix well, and let stand for 10 minutes at room temperature.[23]
-
Reagent D Addition: Add 0.5 mL of Reagent D to each tube, mix immediately, and incubate in the dark at room temperature for 30 minutes.[23]
-
Measurement: Measure the absorbance at 660 nm (or 750 nm) against the blank.[23][24]
-
Analysis: Plot a standard curve and calculate the concentration of the unknown samples.
Workflow for Colorimetric Protein Quantification
Caption: General workflow for colorimetric protein quantification.
Conclusion
The selection of an appropriate method for protein precipitation and quantification is a critical decision that influences the accuracy and reliability of subsequent experiments. Sulfosalicylic acid remains a robust and cost-effective choice for protein precipitation, particularly in clinical settings, while trichloroacetic acid is often favored in proteomics for its high recovery rates.
For protein quantification, the choice between the Bradford, BCA, and Lowry assays should be guided by the nature of the sample, the presence of interfering substances, and the required sensitivity and throughput. The Bradford assay offers speed and simplicity, making it ideal for high-throughput screening. The BCA assay provides low protein-to-protein variability and is compatible with detergents, making it a reliable workhorse for many applications. The Lowry assay, while historically significant, is often replaced by the more robust BCA method.
While this compound presents an interesting avenue for the development of specific colorimetric assays, its application is not as widespread as the established methods. By understanding the principles, advantages, and limitations of each of these techniques, researchers can optimize their workflows to ensure the generation of high-quality, reproducible data.
References
- Current time information in Manchester, GB. (n.d.). Google.
- TCA protein precipitation protocol. (2001, October 10).
- A Comparative Guide to Sulfosalicylic Acid and Trichloroacetic Acid for Protein Precipitation. (2025). Benchchem.
- Lowry Protein Assay: Principle, Protocol & Mechanism. (n.d.). Study.com.
- Simple TCA/acetone protein extraction protocol for proteomics studies. (2023, May 17). Retrieved from a research blog or protocol sharing website.
- BCA Assay. (n.d.). iGEM.
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TCA Precipitation Protocol. (n.d.). Scribd. Retrieved from [Link]
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Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. (n.d.). Assay Genie. Retrieved from [Link]
- TCA precipitation of proteins. (2008, April). QB3 Berkeley. Retrieved from a QB3 Berkeley facility protocol page.
- The Lowry Protein Assay: A Time-Tested Method for Protein Quantification. (n.d.). MetwareBio.
- A Comparative Guide to Protein Quantification: BCA vs. Bradford and Lowry Assays. (2025). Benchchem.
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Jiang, L., He, L., & Fountoulakis, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography A, 1023(2), 317–320. [Link]
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Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. (n.d.). LookChem. Retrieved from [Link]
-
Plate-based BCA Assay Protocol | BCA Workflow. (2024, September 23). YouTube. Retrieved from [Link]
- Mahesha, H. B. (n.d.). Estimation of protein by Lowry's method. Dr. H.B. MAHESHA.
- Application Note: A Step-by-Step Protocol for Microplate-Based Bicinchoninic Acid (BCA) Protein Assay. (2025). Benchchem.
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Principle and Protocol of Lowry Method. (n.d.). Creative BioMart. Retrieved from [Link]
- Protein Extraction & Protein estimation by Bradford method. (n.d.).
- SULFOSALICYLIC ACID 3%. (n.d.). Ethos Biosciences.
- Bradford Reagent. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Validating HPLC Results After Protein Precipitation with Sulfosalicylic Acid. (2025). Benchchem.
- Three Methods for Determining Protein Content and Their Comparison. (n.d.). Baitai Paike Biotechnology.
- This compound|CAS 16856-04-5. (n.d.). Benchchem.
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Comparison of the abilities of trichloroacetic, picric, sulfosalicylic, and tungstic acids to precipitate protein hydrolysates and proteins. (n.d.). Scilit. Retrieved from [Link]
- A Comparative Guide to Protein Precipitation: Exploring Alternatives to Sodium Malonate. (2025). Benchchem.
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Pérez-Rodriguez, S., Ramírez, O. T., & Trujillo-Roldán, M. A. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell homogenates. Electronic Journal of Biotechnology, 48, 33-40. [Link]
- Pierce BCA Protein Assay Kit User Guide. (2015, October 15). Thermo Fisher Scientific. Retrieved from a Thermo Fisher Scientific user guide.
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Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). ResearchGate. Retrieved from [Link]
- Which protein assay is best for you? (2023, June 5). Azure Biosystems.
- The Core Mechanism of Sulfosalicylic Acid Protein Precipitation: A Technical Guide. (2025). Benchchem.
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Sulphosalicylic Acid Test for Proteinuria: Principle and Procedure. (2021, March 21). LaboratoryTests.org. Retrieved from [Link]
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Comparison of the abilities of trichloroacetic, picric, sulfosalicylic, and tungstic acids to precipitate protein hydrolysates and proteins. (n.d.). ResearchGate. Retrieved from [Link]
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Proteinuria. (1990). In H. K. Walker, W. D. Hall, & J. W. Hurst (Eds.), Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. Retrieved from [Link]
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- Bradford, Lowry and BCA Assay Analysis via Magic 1D Software. (n.d.). Wealtec.
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Urine protein determination. (2022, February 12). WikiLectures. Retrieved from [Link]
- Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. (2007, September 18). Retrieved from a university student research paper.
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Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]
- This compound | 16856-04-5. (n.d.). Sigma-Aldrich.
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A Comparative Guide to the Analytical Validation of Gabapentin Determination: The Salicylaldehyde Method vs. Chromatographic and Other Spectrophotometric Approaches
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Gabapentin, an anticonvulsant widely used for epilepsy and neuropathic pain, presents a unique analytical challenge due to its lack of a significant chromophore, rendering direct UV-Vis spectrophotometry impractical for its determination at low concentrations. This guide provides an in-depth, comparative analysis of a validated spectrophotometric method for gabapentin determination utilizing salicylaldehyde as a derivatizing agent. We will explore the underlying chemistry, detail the validation process in accordance with regulatory standards, and objectively compare its performance against established chromatographic and alternative spectrophotometric methods.
The Salicylaldehyde-Based Spectrophotometric Method: A Deep Dive
The reaction between gabapentin and salicylaldehyde offers a simple, cost-effective, and sensitive method for its quantification. This method hinges on the formation of a Schiff base, a compound containing a carbon-nitrogen double bond, resulting from the condensation reaction between the primary amino group of gabapentin and the aldehyde group of salicylaldehyde. This newly formed Schiff base possesses a chromophore that absorbs in the visible region, allowing for straightforward spectrophotometric analysis.
The reaction is typically carried out in an acetate buffer solution and heated to facilitate the condensation, resulting in a yellow-colored derivative with an absorption maximum around 403 nm.
The Chemistry at its Core: Schiff Base Formation
The reaction mechanism involves the nucleophilic attack of the primary amine of gabapentin on the carbonyl carbon of salicylaldehyde, followed by dehydration to form the stable imine, or Schiff base.
Caption: Condensation reaction of gabapentin and salicylaldehyde to form a Schiff base.
Validation of the Salicylaldehyde Method: A Step-by-Step Protocol
To ensure the reliability and suitability of any analytical method, a thorough validation is paramount. The following protocol outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines (Q2(R1) and the revised Q2(R2)).
Experimental Protocol: Validation of Gabapentin-Salicylaldehyde Spectrophotometric Method
-
Preparation of Standard Solutions:
-
Prepare a stock solution of gabapentin of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a solution of salicylaldehyde in the same solvent.
-
Prepare a buffer solution (e.g., sodium acetate).
-
-
Derivatization Procedure:
-
In a series of volumetric flasks, add varying aliquots of the gabapentin stock solution to create a range of concentrations.
-
To each flask, add a fixed volume of the salicylaldehyde solution and the buffer solution.
-
Heat the flasks in a water bath at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 20 minutes) to ensure complete reaction.
-
Cool the solutions to room temperature and dilute to the mark with the solvent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a derivatized standard, against a reagent blank (containing all reagents except gabapentin).
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interference from common pharmaceutical excipients.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Workflow for the validation of the gabapentin-salicylaldehyde method.
Comparative Analysis: Salicylaldehyde Method vs. Alternatives
While the salicylaldehyde method offers distinct advantages in terms of simplicity and cost, it is crucial to compare its performance with other established analytical techniques for gabapentin determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the analysis of pharmaceuticals. For gabapentin, which lacks a strong UV chromophore, derivatization is often employed prior to HPLC analysis to enhance detection. However, some methods have been developed that allow for direct UV detection at low wavelengths (around 210-215 nm).
-
Advantages of HPLC:
-
High Specificity and Selectivity: HPLC can separate gabapentin from its impurities and degradation products, providing a more specific analysis.
-
High Sensitivity: With appropriate detectors (e.g., fluorescence, mass spectrometry), HPLC can achieve very low limits of detection.
-
Versatility: HPLC methods can be adapted for the analysis of gabapentin in various matrices, including biological fluids.
-
-
Disadvantages of HPLC:
-
Higher Cost and Complexity: HPLC instrumentation is more expensive to purchase and maintain, and requires skilled operators.
-
Derivatization Instability: Some derivatizing agents used in HPLC, like o-phthalaldehyde (OPA), can form unstable derivatives, which can affect the reliability of the method.
-
Other Spectrophotometric Methods
Several other reagents have been utilized for the spectrophotometric determination of gabapentin, including:
-
Ninhydrin: Reacts with the primary amino group of gabapentin to form a colored product.
-
Vanillin: Forms a colored Schiff base with gabapentin.
-
2,5-Dihydroxybenzaldehyde: Another aldehyde that forms a colored Schiff base.
These methods share similar principles with the salicylaldehyde method but may differ in terms of sensitivity, reaction conditions, and stability of the colored product.
Performance Comparison
| Parameter | Salicylaldehyde Method | HPLC-UV (Direct) | HPLC with Derivatization | Other Spectrophotometric Methods |
| Principle | Schiff base formation, colorimetry | Reversed-phase chromatography, UV detection | Chromatography with pre- or post-column derivatization | Schiff base or other colored product formation |
| Specificity | Good, but potential for interference from other primary amines | High | Very High | Moderate to Good |
| Sensitivity (LOQ) | Typically in the µg/mL range | Generally higher µg/mL range | Can reach ng/mL levels | Varies, often in the µg/mL range |
| Linearity Range | Wide, e.g., 6-100 µg/mL | Dependent on detector response | Broad, can be tailored | Generally good over a defined range |
| Accuracy (% Recovery) | Excellent (e.g., ~100%) | High | High | Generally High |
| Precision (%RSD) | Low (<2%) | Low (<2%) | Low (<2%) | Generally Low (<2%) |
| Cost | Low | Moderate | High | Low |
| Complexity | Simple | Moderate | High | Simple |
| Throughput | High | Moderate | Lower | High |
Choosing the Right Method: A Decision Framework
The selection of an appropriate analytical method depends on several factors, including the intended application, available resources, and regulatory requirements.
Caption: Decision tree for selecting a suitable analytical method for gabapentin.
Conclusion
The spectrophotometric method for the determination of gabapentin using salicylaldehyde presents a validated, simple, rapid, and cost-effective alternative to more complex chromatographic techniques. Its performance, as demonstrated through rigorous validation, makes it a suitable choice for routine quality control analysis of gabapentin in bulk and pharmaceutical dosage forms. While HPLC methods offer superior specificity and sensitivity, particularly for impurity profiling and analysis in complex matrices, the salicylaldehyde method provides a reliable and accessible option for many laboratories. The choice of method should always be guided by a thorough evaluation of the analytical requirements and available resources, ensuring the generation of accurate and trustworthy data.
References
- A new HPLC method for the determin
- Almasri, I. M., Ramadan, M., & Algharably, E. (2019). Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms based on Schiff base formation with salicylaldehyde. Journal of Applied Pharmaceutical Science, 9(03), 021–026. (URL: )
- HPLC Method for Analysis of Gabapentin Tablets. SIELC Technologies. (URL: )
- Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry. (URL: )
- Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Asian Journal of Research in Chemistry. (URL: )
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- Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. IJRAR.org. (URL: )
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Development and Validation of UV spectrophotometric method for Estimation of Gabapentin in Pharmaceutical dosage form. ResearchGate. (URL: [Link])
- Validation of Analytical Procedures Q2(R2). ICH. (URL: )
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- UV-VIS SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF GABAPENTIN AND METHYLCOBALAMIN IN BULK AND TABLET. (URL: )
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Development and Validation of Spectrophotometric Method for Determination of Gabapentin in Bulk and Pharmaceutical Dosage Forms Based on Schiff Base Formation with Salicylaldehyde. Bibliomed. (URL: [Link])
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (URL: )
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (URL: )
- ICH Guidelines for Analytical Method Valid
- Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (URL: )
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A Validated Method without Derivatization for the Determination of Gabapentin in Bulk, Pharmaceutical Formulation and Human Urine Samples. PMC - NIH. (URL: [Link])
-
A Novel Spectrophotometric Method for Determination of Gabapentin in Pharmaceutical Formulations Using 2,5-Dihydroxybenzaldehyde. Scirp.org. (URL: [Link])
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Pharmacological evaluation of the gabapentin salicylaldehyde derivative, gabapentsal, against tonic and phasic pain models, inflammation, and pyrexia. PubMed. (URL: [Link])
-
Chemical reaction showing synthesis of gabapentin Schiff base compound. ResearchGate. (URL: [Link])
-
Pharmacological evaluation of the gabapentin salicylaldehyde derivative, gabapentsal, against tonic and phasic pain models, inflammation, and pyrexia. Request PDF - ResearchGate. (URL: [Link])
- Synthesis, Characterization of some gabapentin deriv
-
Gabapentin and Its Salicylaldehyde Derivative Alleviate Allodynia and Hypoalgesia in a Cisplatin-Induced Neuropathic Pain Model. PubMed. (URL: [Link])
-
Non-derivatization method for the determination of gabapentin in pharmaceutical formulations, rat serum and rat urine using high performance liquid chromatography coupled with charged aerosol detection. Inha University. (URL: [Link]
Safety Operating Guide
Guide to Proper Disposal of 5-Sulfosalicylaldehyde Sodium Salt
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Sulfosalicylaldehyde sodium salt (CAS No: 16856-04-5). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in authoritative safety data and established best practices for laboratory chemical waste management.
Core Principles: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is not benign; it presents several health risks that directly inform disposal requirements.
1.1. GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound. This information is typically found in Section 2 of the Safety Data Sheet (SDS).[1]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes eye irritation | H320 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
The presence of these hazards classifies this compound as a hazardous material. Consequently, its waste is considered hazardous waste and must not be disposed of via standard trash or sanitary sewer systems.[2][3]
1.2. The Scientific Rationale: Why Special Disposal is Necessary
The molecular structure of this compound—an aromatic aldehyde containing a sulfonate group—dictates its environmental fate. The sulfonate group (-SO₃H) generally increases the water solubility of the compound but can also render it resistant to aerobic biodegradation.[4] This persistence means improper disposal could lead to the accumulation of the chemical in aquatic environments, where it may pose a risk to microorganisms and other life.[4][5] Therefore, the primary disposal objective is complete destruction or secure containment by a licensed facility.
Step-by-Step Disposal Protocol
The following procedure ensures that waste this compound is handled safely from the point of generation to its final disposition.
Step 1: Designate as Hazardous Waste & Select a Proper Container
-
Immediate Action: As soon as the material is deemed waste, it must be classified as "Hazardous Waste."
-
Container Selection:
-
Use a container that is chemically compatible and in good condition. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[6]
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before adding waste to prevent unwanted reactions.
-
Step 2: Accurate and Compliant Waste Labeling
Proper labeling is a critical regulatory requirement from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6]
-
Attach a completed "Hazardous Waste" tag or label, which can be obtained from your institution's Environmental Health and Safety (EHS) department.[3]
-
The label must include the following information:[2][7]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . For mixtures, list all constituents and their approximate percentages.
-
The specific hazard(s): "Irritant," "Harmful if Swallowed."
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The generator's name, department, and room number.
-
Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]
-
Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[6]
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated secondary containment bin to prevent spills from reaching drains or other chemicals.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents or strong acids/bases, to prevent accidental reactions.
-
Step 4: Arranging for Final Disposal
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste contractor.[8][9] This is typically managed by your institution's EHS department.
-
Requesting Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though institutional policies may vary), submit a chemical waste pickup request to your EHS office.[2][3]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance and inspections.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Sources
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A Senior Application Scientist's Guide to Handling 5-Sulfosalicylaldehyde Sodium Salt: Essential Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
Handling 5-Sulfosalicylaldehyde sodium salt (CAS 16856-04-5), a key reagent in various chemical and biochemical research applications, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Profile: Understanding the Risks
This compound is a solid compound that presents several potential hazards upon exposure. A clear understanding of these risks is the first step in mitigating them effectively. The primary hazards associated with this compound are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard and Precautionary Statements
| GHS Hazard Statement | Description | GHS Precautionary Statement | Description |
| H302 | Harmful if swallowed | P264 | Wash hands, forearms and face thoroughly after handling. |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H320 | Causes eye irritation | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The causality is clear: the inherent chemical properties of this compound can lead to adverse biological effects upon contact. The sulfonate and aldehyde functional groups contribute to its reactivity, which, while useful in synthesis, necessitates careful handling to prevent unwanted reactions with biological tissues.
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and use of appropriate PPE is your primary defense against the hazards outlined above. This is not merely a procedural step but a self-validating system designed to prevent exposure.
2.1. Respiratory Protection
Given that this compound can cause respiratory irritation (H335), it is crucial to control airborne particulates.
-
Operational Protocol:
-
Always handle the solid compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
When weighing or transferring the powder, a NIOSH-approved N95 or higher-rated particulate respirator should be worn to prevent inhalation of dust.[2][3]
-
Ensure the respirator is properly fitted and a seal check is performed before each use.
-
2.2. Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are mandatory.
-
Operational Protocol:
-
Select gloves made of a material resistant to aldehydes and sulfonated compounds. Nitrile gloves are a common and effective choice for handling solids and solutions.[4]
-
Inspect gloves for any signs of degradation or punctures before use.
-
Use proper glove removal technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
2.3. Eye and Face Protection
To prevent eye irritation (H320), appropriate eye and face protection must be worn.
-
Operational Protocol:
-
Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from dust or splashes.
-
For operations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles.[3]
-
2.4. Skin and Body Protection
Protecting exposed skin is a critical component of safe handling.
-
Operational Protocol:
-
A lab coat should be worn at all times when handling this chemical.
-
Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.
-
For larger-scale operations, consider the use of a chemical-resistant apron.
-
Do not wear shorts or open-toed shoes in the laboratory.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Spill Management: Preparedness and Response
In the event of a spill, a pre-planned response is essential to ensure safety and minimize environmental contamination.
-
Operational Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[5]
-
Collection: Place the swept-up solid or the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This compound should not be disposed of down the drain or in regular trash.[6]
4.1. Waste Segregation and Collection
-
Operational Protocol:
-
Solid Waste: Collect any unused this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and the associated hazards.[6]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
4.2. Arranging for Disposal
-
Operational Protocol:
-
Once a waste container is full, or in accordance with your institution's storage time limits, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[8]
-
Ensure that all waste is properly packaged and labeled according to regulatory requirements before pickup.
-
The following diagram outlines the logical flow for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and environmental compliance. This proactive approach to safety is integral to the integrity and success of your research endeavors.
References
-
5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. (2025, September 10). Retrieved from [Link]
-
SALICYLALDEHYDE - Techno PharmChem. Retrieved from [Link]
-
SALICYLALDEHYDE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
5-SULFOSALICYLALDEHYDE, SODIUM SALT - LookChem. Retrieved from [Link]
-
This compound | C7H5NaO5S | CID 23669172 - PubChem - NIH. Retrieved from [Link]
- US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents.
-
Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]
-
Biodegradation of sulfonated aromatic compounds | Request PDF - ResearchGate. Retrieved from [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
